Product packaging for beta-L-Tagatopyranose(Cat. No.:CAS No. 41847-58-9)

beta-L-Tagatopyranose

Cat. No.: B15177175
CAS No.: 41847-58-9
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-KCDKBNATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

beta-L-Tagatopyranose is a specific anomeric form of L-tagatose, a rare sugar recognized for its significant potential in nutritional and pharmaceutical research . As a monosaccharide scarce in nature, it is a subject of interest for developing novel functional carbohydrates . Its structure is characterized by the pyranose ring form and the beta configuration at the anomeric carbon. Research indicates that tagatose-based carbohydrates can exhibit valuable functional properties. They can demonstrate high resistance to digestion in the human small intestine, with some disaccharide structures showing over 99% resistance after three hours . This makes this compound and its derivatives compelling candidates for investigation as non-digestible oligosaccharides with prebiotic properties, which can exert a bifidogenic effect and modulate the gut microbiota . Furthermore, its structural similarity to other hexoses underpins its role as a chiral building block in synthetic chemistry for the preparation of more complex derivatives . The study of its interaction with enzymes, such as epimerases, also provides critical insights into substrate recognition and catalytic mechanisms in biochemical pathways . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B15177175 beta-L-Tagatopyranose CAS No. 41847-58-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41847-58-9

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m0/s1

InChI Key

LKDRXBCSQODPBY-KCDKBNATSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@](O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Stereospecific Synthesis of beta-L-Tagatopyranose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific synthesis of beta-L-Tagatopyranose, a rare L-sugar with potential applications in the pharmaceutical and biotechnology sectors. The document details established chemical and enzymatic methodologies, presenting quantitative data in structured tables, providing in-depth experimental protocols, and illustrating reaction pathways and workflows through diagrams.

Introduction to L-Tagatose

L-Tagatose, the L-enantiomer of the low-calorie sweetener D-tagatose, is a ketohexose that has garnered interest for its unique biological properties. Unlike its D-counterpart, L-tagatose is not readily metabolized by the human body, making it a candidate for various applications where a non-caloric sugar with specific stereochemistry is required. The stereospecific synthesis of this compound is crucial for obtaining the pure enantiomer necessary for research and development in areas such as drug delivery, glycobiology, and as a chiral building block in complex organic synthesis.

Chemical Synthesis of this compound

The primary chemical method for the stereospecific synthesis of L-tagatose involves the isomerization of L-galactose. This reaction is typically carried out under alkaline conditions using a metal hydroxide catalyst, which facilitates the epimerization at the C-2 position.

Isomerization of L-Galactose using Calcium Hydroxide

A high-yield process for the synthesis of L-tagatose from L-galactose involves the use of calcium hydroxide. The reaction proceeds via the formation of a calcium-tagatose complex, which precipitates from the solution, thereby driving the equilibrium towards the formation of L-tagatose. Subsequent neutralization of the complex releases the free sugar.

Reaction Pathway: Isomerization of L-Galactose to L-Tagatose

chemical_synthesis L_Galactose L-Galactose Intermediate Calcium-L-tagatose complex (precipitate) L_Galactose->Intermediate + Ca(OH)₂ Ca_OH_2 Ca(OH)₂ L_Tagatose This compound Intermediate->L_Tagatose + CO₂ CaCO3 CaCO₃ (precipitate) Intermediate->CaCO3 + CO₂ CO2 CO₂ (or acid)

Caption: Chemical synthesis of L-tagatose from L-galactose.

Table 1: Quantitative Data for Chemical Synthesis of L-Tagatose

ParameterValueReference
Starting MaterialL-Galactose[1]
CatalystCalcium Hydroxide (Ca(OH)₂)[1]
Co-catalystCalcium Acetate[1]
SolventWater[1]
Reaction Time2 hours[1]
Yield44%[1]
Detailed Experimental Protocol: Chemical Synthesis

Materials:

  • L-Galactose (0.5 g)

  • Calcium Hydroxide (0.2 g)

  • Calcium Acetate (22 mg)

  • Deionized Water (10 mL)

  • Carbon Dioxide (gas)

  • Magnetic stirrer and stir bar

  • 25 mL Erlenmeyer flask

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • To a 25 mL Erlenmeyer flask equipped with a magnetic stirrer, add L-galactose (0.5 g), deionized water (5 mL), calcium hydroxide (0.2 g), and calcium acetate (22 mg)[1].

  • Stir the mixture at room temperature.

  • After 2 hours, a precipitate of the calcium hydroxide-L-tagatose complex will form.

  • Collect the precipitate by filtration.

  • Resuspend the sticky complex in 5 mL of fresh deionized water.

  • Bubble carbon dioxide gas through the slurry until the pH is below 7.0 to neutralize the complex and precipitate calcium carbonate.

  • Filter the solution to remove the calcium carbonate precipitate.

  • The resulting solution containing L-tagatose can be further purified by deionization and concentrated in vacuo to a syrup.

  • Seeding with a few crystals of L-tagatose can induce crystallization to obtain pure this compound.

Enzymatic and Microbial Synthesis of this compound

Enzymatic and microbial methods offer high stereospecificity under mild reaction conditions, presenting an attractive alternative to chemical synthesis.

Epimerization of L-Sorbose using D-Tagatose 3-Epimerase (DTEase)

D-Tagatose 3-epimerases (DTEases) are enzymes that can catalyze the epimerization of various ketoses at the C-3 position. While primarily studied for D-sugars, some DTEases have shown activity towards L-sugars, enabling the conversion of L-sorbose to L-tagatose.

Reaction Pathway: Enzymatic Synthesis of L-Tagatose from L-Sorbose

enzymatic_synthesis_sorbose L_Sorbose L-Sorbose L_Tagatose This compound L_Sorbose->L_Tagatose Epimerization DTEase D-Tagatose 3-Epimerase (DTEase) DTEase->L_Tagatose

Caption: Enzymatic synthesis of L-tagatose from L-sorbose.

Table 2: Quantitative Data for Enzymatic Synthesis of L-Tagatose from L-Sorbose

ParameterValueReference
Starting MaterialL-Sorbose[2]
EnzymeD-Tagatose 3-Epimerase (from Caballeronia fortuita)[2]
Specific Activity towards L-Sorbose55 ± 1.8 U/mg[2]
Optimal pH7.5[2]
Optimal Temperature65°C[2]
Co-factorCo²⁺[2]
Detailed Experimental Protocol: Enzymatic Synthesis from L-Sorbose (General Approach)

Materials:

  • L-Sorbose

  • Purified D-Tagatose 3-Epimerase (DTEase)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Co²⁺ salt solution (e.g., CoCl₂)

  • Reaction vessel (e.g., temperature-controlled shaker)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing L-sorbose in the appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Add the Co²⁺ cofactor to the reaction mixture to the desired final concentration (e.g., 1 mM).

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 65°C).

  • Initiate the reaction by adding a known amount of purified DTEase.

  • Incubate the reaction for a specific period, with periodic sampling to monitor the progress.

  • Stop the reaction by adding a quenching solution or by heat inactivation.

  • Analyze the reaction mixture by HPLC to determine the concentration of L-tagatose and calculate the conversion yield.

  • Purify L-tagatose from the reaction mixture using chromatographic techniques (e.g., ion-exchange chromatography or simulated moving bed chromatography).

Microbial Production from L-Psicose using Enterobacter aerogenes

Certain microorganisms can directly convert L-psicose to L-tagatose through a reduction and subsequent oxidation process. Enterobacter aerogenes 230S has been identified as a strain capable of this bioconversion.

Reaction Pathway: Microbial Production of L-Tagatose from L-Psicose

microbial_synthesis L_Psicose L-Psicose L_Tagatose This compound L_Psicose->L_Tagatose Microbial Conversion E_aerogenes Enterobacter aerogenes 230S E_aerogenes->L_Tagatose Polyols Polyols (e.g., glycerol) Polyols->L_Tagatose enhances rate

Caption: Microbial production of L-tagatose from L-psicose.

Table 3: Quantitative Data for Microbial Production of L-Tagatose

ParameterValueReference
MicroorganismEnterobacter aerogenes 230S[3]
SubstrateL-Psicose[3]
Substrate Concentration5%[3]
Additive for enhanced conversionGlycerol[3]
Conversion Ratio> 60%[3]
Detailed Experimental Protocol: Microbial Production from L-Psicose

Materials:

  • Enterobacter aerogenes 230S culture

  • Growth medium (e.g., nutrient broth with xylitol for cell preparation)

  • Production medium containing L-psicose (5%) and glycerol

  • Fermenter or shake flasks

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Cultivate Enterobacter aerogenes 230S in a suitable growth medium. Cells grown on xylitol have shown good conversion potential[3].

  • Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Prepare a production medium containing 5% L-psicose and a polyol such as glycerol.

  • Inoculate the production medium with the prepared E. aerogenes cell biomass.

  • Incubate the culture under optimized conditions (e.g., temperature, pH, aeration).

  • Monitor the conversion of L-psicose to L-tagatose over time using HPLC analysis.

  • After achieving the desired conversion, separate the cells from the culture broth by centrifugation or filtration.

  • Purify L-tagatose from the supernatant using downstream processing techniques such as chromatography.

Purification and Characterization of this compound

Purification

The final step in any synthesis is the purification of the target compound. For L-tagatose, common methods include:

  • Crystallization: As demonstrated in the chemical synthesis protocol, crystallization from a concentrated syrup can yield high-purity product.

  • Chromatography: Ion-exchange chromatography is effective for separating sugars from charged impurities. For large-scale production, simulated moving bed (SMB) chromatography can be employed for efficient separation of L-tagatose from other isomers.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 4: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₆H₁₂O₆[4]
Molecular Weight180.16 g/mol [4]
IUPAC Name(2S,3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol[4]
Optical RotationThe identity of crystalline L-tagatose was confirmed by optical rotation.[3]
¹H NMR (D₂O) Data for the D-enantiomer is available and can be used as a reference for the expected spectrum of the L-enantiomer (mirror image spectrum).[5][6]
¹³C NMR (D₂O) The identity of crystalline L-tagatose was confirmed by ¹³C-NMR spectra.[3]

Experimental and Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

workflow cluster_synthesis Synthesis Route Selection chem_synth Chemical Synthesis (L-Galactose) reaction Reaction Execution chem_synth->reaction enzym_synth Enzymatic/Microbial Synthesis (L-Sorbose or L-Psicose) enzym_synth->reaction purification Purification (Crystallization/Chromatography) reaction->purification characterization Characterization (NMR, Optical Rotation, HPLC) purification->characterization final_product Pure this compound characterization->final_product

Caption: General workflow for this compound synthesis.

Conclusion

This guide has detailed the primary stereospecific methods for synthesizing this compound. The chemical synthesis from L-galactose offers a high-yield, albeit potentially less environmentally friendly, route. Enzymatic and microbial methods provide highly specific and greener alternatives, with ongoing research likely to improve yields and process efficiency. The choice of synthetic route will depend on factors such as the desired scale of production, cost of starting materials, and available equipment. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this rare sugar.

References

An In-depth Technical Guide to the Physical and Chemical Properties of beta-L-Tagatopyranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tagatose, a rare monosaccharide and a stereoisomer of D-tagatose, is a ketohexose with emerging interest in the pharmaceutical and food industries. Its potential applications as a therapeutic agent, particularly in the context of diabetes and atherosclerosis, have brought its physical and chemical properties into sharp focus.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of beta-L-Tagatopyranose, its primary anomeric form in solution. The document details experimental methodologies for its characterization and presents its metabolic context.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various scientific and industrial settings. While specific data for the beta-L-anomer is limited, the following tables summarize the known quantitative data for L-Tagatose. It is important to note that in aqueous solutions, monosaccharides exist in equilibrium between their different anomeric and isomeric forms, a phenomenon known as mutarotation.[3]

Table 1: Physical Properties of L-Tagatose
PropertyValueSource
Melting Point131 °C[1]
Specific Rotation ([α]D)+1° (c = 2 in water at 16°C)[1]
SolubilitySoluble in water[1]
AppearanceWhite to light yellow crystalline powder[1][4]
Table 2: Chemical and Molecular Properties of L-Tagatose
PropertyValueSource
Molecular FormulaC₆H₁₂O₆[1][2][5]
Molecular Weight180.16 g/mol [1][2][5]
IUPAC Name(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one[5]
InChI KeyBJHIKXHVCXFQLS-LFRDXLMFSA-N[5]
CAS Number17598-82-2[1][2][5]
pKa11.86 ± 0.20 (Predicted)[1]

Experimental Protocols

Accurate characterization of this compound relies on standardized experimental protocols. The following sections detail the methodologies for determining its key physical and chemical properties.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

  • Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which the last solid particle liquefies (T2) are recorded.

  • Melting Point Range: The melting point is reported as the range between T1 and T2. For a pure compound, this range is typically narrow.

Measurement of Specific Rotation

Optical rotation is a key characteristic of chiral molecules like monosaccharides.

Methodology:

  • Solution Preparation: A precise concentration of this compound is prepared in a suitable solvent, typically distilled water. The concentration (c) is expressed in g/mL.

  • Polarimeter Setup: A calibrated polarimeter is used. The light source is typically a sodium D-line (589 nm). The sample cell (polarimeter tube) of a known path length (l) in decimeters is filled with the prepared solution.

  • Measurement: The observed optical rotation (α) in degrees is measured. A blank reading with the solvent alone is also taken and subtracted from the sample reading.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) The temperature and wavelength are also reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of carbohydrates.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterium oxide (D₂O).

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters to observe include chemical shifts (δ), coupling constants (J), and integration values.

    • ¹³C NMR: A one-dimensional carbon NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single peaks for each unique carbon.

    • 2D NMR: For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons.

  • Data Analysis: The resulting spectra are processed and analyzed to assign all proton and carbon signals to their respective positions in the this compound molecule.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state.

Methodology:

  • Crystallization: Single crystals of high purity this compound are grown from a supersaturated solution. This is often the most challenging step and may require screening various solvents and conditions.

  • X-ray Diffraction: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam.

  • Data Collection: The diffraction pattern, consisting of a series of spots of varying intensities, is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, and a molecular model is built and refined to best fit the experimental data. The final output is a detailed 3D model of the molecule, including bond lengths, bond angles, and stereochemistry.

Biological Context and Pathways

While research on the specific biological roles of L-Tagatose is ongoing, studies on its D-enantiomer provide significant insights into its likely metabolic fate and biological effects. D-Tagatose is known to be a low-calorie sweetener that is only partially absorbed in the small intestine. The absorbed portion is metabolized primarily in the liver.

Metabolic Pathway of Tagatose

The metabolism of D-tagatose is believed to be analogous for L-tagatose due to their stereochemical similarity. The absorbed tagatose is phosphorylated by fructokinase to tagatose-1-phosphate. This intermediate can then enter the glycolytic pathway. Notably, the accumulation of tagatose-1-phosphate has been shown to stimulate glucokinase, thereby promoting the conversion of glucose to glucose-6-phosphate and enhancing glycogen synthesis.[6][7][8]

metabolic_pathway cluster_absorption Small Intestine cluster_metabolism Liver L-Tagatose_ingested Ingested L-Tagatose L-Tagatose_absorbed Absorbed L-Tagatose (~20%) L-Tagatose_ingested->L-Tagatose_absorbed Absorption L-Tagatose_unabsorbed Unabsorbed L-Tagatose (~80%) L-Tagatose_ingested->L-Tagatose_unabsorbed L-Tagatose_liver L-Tagatose L-Tagatose_absorbed->L-Tagatose_liver Transport to Liver Tagatose_1_P L-Tagatose-1-Phosphate L-Tagatose_liver->Tagatose_1_P Fructokinase Glycolysis Glycolysis Intermediates Tagatose_1_P->Glycolysis Glucose Glucose Glucose_6_P Glucose-6-Phosphate Glucose->Glucose_6_P Glucokinase (stimulated by Tagatose-1-P) Glycogen Glycogen Glucose_6_P->Glycogen Glycogen Synthase (stimulated)

Caption: Proposed metabolic pathway of L-Tagatose in humans.

Experimental Workflow for Characterization

The comprehensive characterization of a novel or synthesized batch of this compound typically follows a structured workflow to ensure its identity, purity, and structural integrity.

experimental_workflow Start Sample of L-Tagatose Purity Purity Assessment (e.g., HPLC) Start->Purity Melting_Point Melting Point Determination Purity->Melting_Point Optical_Rotation Specific Rotation Measurement Purity->Optical_Rotation Structure_Confirmation Structural Confirmation Purity->Structure_Confirmation Final_Report Comprehensive Characterization Report Melting_Point->Final_Report Optical_Rotation->Final_Report NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure_Confirmation->NMR Mass_Spec Mass Spectrometry Structure_Confirmation->Mass_Spec 3D_Structure 3D Structure Determination (if crystalline) Structure_Confirmation->3D_Structure NMR->Final_Report Mass_Spec->Final_Report X_Ray X-ray Crystallography 3D_Structure->X_Ray X_Ray->Final_Report

Caption: A typical experimental workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, alongside detailed experimental protocols for its characterization. While specific experimental data for the L-anomer remains less abundant than for its D-counterpart, the provided information serves as a crucial resource for researchers and professionals in drug development and related scientific fields. The elucidation of its metabolic pathways, largely inferred from D-tagatose studies, opens avenues for further investigation into its therapeutic potential. Standardized characterization is paramount to ensuring the quality and efficacy of L-Tagatose in future applications.

References

The Scarcity of L-Tagatose: A Comprehensive Technical Guide to its D-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tagatose, a hexose monosaccharide and a stereoisomer of fructose, has garnered significant interest as a low-calorie, functional sweetener. While both D- and L-enantiomers of tagatose exist, the vast majority of scientific literature and industrial applications focus on D-tagatose due to its natural occurrence in small quantities and its established production methods. This guide provides a comprehensive overview of the natural occurrence and isolation of tagatose, with a primary focus on the D-isomer. It is important to note that information regarding the natural occurrence and isolation of L-tagatose is exceedingly scarce in publicly available scientific literature. L-tagatose is generally regarded as an uncommon microbial catabolite, and to date, no significant natural sources or established isolation protocols have been reported. Therefore, this document will detail the current knowledge surrounding D-tagatose, which is often referred to simply as tagatose in commercial and scientific contexts.

Natural Occurrence of D-Tagatose

D-tagatose is found in trace amounts in a variety of natural sources, primarily in dairy products that have undergone heat treatment. Its presence is a result of the isomerization of D-galactose, a component of lactose. Other natural sources include certain fruits and the gum of the Sterculia setigera tree.

Natural SourceConcentration of D-Tagatose
Sterilized Powdered MilkTrace quantities
Hot CocoaTrace quantities
CheeseTrace quantities
YogurtsTrace quantities
Other Dairy ProductsTrace quantities
Fruits (e.g., apples, oranges)Small quantities
CacaoSmall quantities
Gum of Sterculia setigeraPresent

Isolation and Synthesis of D-Tagatose

Due to its low concentrations in natural sources, the direct isolation of D-tagatose is not commercially viable. Instead, it is primarily produced through the isomerization of D-galactose, which is typically derived from lactose. Both chemical and enzymatic methods have been developed for this conversion.

Chemical Synthesis from D-Galactose

The chemical synthesis of D-tagatose involves the isomerization of D-galactose under alkaline conditions, a process known as the Lobry de Bruyn-Alberda van Ekenstein transformation.

Objective: To synthesize D-tagatose from D-galactose via chemical isomerization.

Materials:

  • D-galactose

  • Calcium hydroxide (Ca(OH)₂)

  • Sulfuric acid (H₂SO₄) or Carbon dioxide (CO₂)

  • Cation and anion exchange resins

  • Ethanol

Methodology:

  • Isomerization:

    • Prepare an aqueous solution of D-galactose.

    • Add calcium hydroxide to the solution to create alkaline conditions (pH ~12). This facilitates the isomerization of D-galactose to D-tagatose, forming a calcium-tagatose complex.

    • Heat the reaction mixture to a controlled temperature (e.g., 40-60°C) and maintain for a specific duration to achieve optimal conversion. The reaction is reversible, and equilibrium is typically reached with a certain ratio of D-galactose to D-tagatose.

  • Neutralization and Precipitation:

    • Neutralize the reaction mixture by adding sulfuric acid or bubbling carbon dioxide gas. This breaks the calcium-tagatose complex and precipitates calcium as calcium sulfate or calcium carbonate, respectively.

  • Purification:

    • Filter the solution to remove the insoluble calcium salt.

    • Pass the filtrate through a series of cation and anion exchange resins to remove remaining ions and impurities.

    • Concentrate the purified D-tagatose solution under reduced pressure.

  • Crystallization:

    • Induce crystallization of D-tagatose from the concentrated syrup, often by adding ethanol.

    • Collect the D-tagatose crystals by filtration and dry them.

Enzymatic Synthesis from D-Galactose

The enzymatic synthesis of D-tagatose offers a more specific and environmentally friendly alternative to chemical methods. The key enzyme employed is L-arabinose isomerase (EC 5.3.1.4), which can catalyze the isomerization of D-galactose to D-tagatose.

Objective: To synthesize D-tagatose from D-galactose using L-arabinose isomerase.

Materials:

  • D-galactose

  • Immobilized or free L-arabinose isomerase (from a suitable microbial source, e.g., Escherichia coli, Lactobacillus species)

  • Buffer solution (e.g., phosphate buffer, pH 7.0-8.0)

  • Metal ions (if required for enzyme activity, e.g., Mn²⁺)

  • Activated carbon

  • Ion exchange resins

Methodology:

  • Enzyme Preparation:

    • Prepare a solution or suspension of L-arabinose isomerase. For industrial applications, the enzyme is often immobilized on a solid support to enable reuse and continuous processing.

  • Isomerization Reaction:

    • Dissolve D-galactose in the appropriate buffer solution.

    • Add the L-arabinose isomerase (and any required cofactors like metal ions) to the D-galactose solution.

    • Incubate the reaction mixture at the optimal temperature for the specific enzyme (typically 50-70°C) for a sufficient time to reach equilibrium. The conversion yield is generally in the range of 30-50%.

  • Enzyme Inactivation and Decolorization:

    • Terminate the reaction by heat inactivation of the enzyme (if using the free enzyme).

    • Treat the solution with activated carbon to remove color and other impurities.

  • Purification:

    • Filter the solution to remove the activated carbon and any denatured enzyme.

    • Pass the filtrate through cation and anion exchange resins to demineralize the solution.

  • Concentration and Crystallization:

    • Concentrate the purified D-tagatose solution by evaporation.

    • Crystallize D-tagatose from the concentrated syrup.

Production Workflow and Metabolic Pathway

D-Tagatose Production from Lactose

The industrial production of D-tagatose is a multi-step process that begins with lactose, a readily available substrate from the dairy industry.

D_Tagatose_Production Lactose Lactose Hydrolysis Enzymatic Hydrolysis (β-galactosidase) Lactose->Hydrolysis Galactose_Glucose D-Galactose + D-Glucose Hydrolysis->Galactose_Glucose Separation Separation Galactose_Glucose->Separation D_Galactose D-Galactose Separation->D_Galactose Isomerization Isomerization (Chemical or Enzymatic) D_Galactose->Isomerization Crude_Tagatose Crude D-Tagatose Solution Isomerization->Crude_Tagatose Purification Purification (Chromatography, etc.) Crude_Tagatose->Purification Pure_Tagatose Pure D-Tagatose Purification->Pure_Tagatose Crystallization Crystallization Pure_Tagatose->Crystallization Crystalline_Tagatose Crystalline D-Tagatose Crystallization->Crystalline_Tagatose

Caption: Workflow for the production of D-tagatose from lactose.

Metabolic Pathway of D-Tagatose

D-tagatose is metabolized differently from sucrose, which contributes to its low caloric value. Only about 20% of ingested D-tagatose is absorbed in the small intestine. The absorbed portion is primarily metabolized in the liver via a pathway similar to that of fructose.

D_Tagatose_Metabolism cluster_Small_Intestine Small Intestine cluster_Liver Liver cluster_Large_Intestine Large Intestine Ingested_Tagatose Ingested D-Tagatose Absorption Absorption (~20%) Ingested_Tagatose->Absorption Unabsorbed_Tagatose Unabsorbed D-Tagatose (~80%) Ingested_Tagatose->Unabsorbed_Tagatose Absorbed_Tagatose Absorbed D-Tagatose Absorption->Absorbed_Tagatose To_Large_Intestine To Large Intestine Unabsorbed_Tagatose->To_Large_Intestine Fermentation Fermentation by Gut Microbiota To_Large_Intestine->Fermentation Phosphorylation Phosphorylation (Fructokinase) Absorbed_Tagatose->Phosphorylation Tagatose_1_P D-Tagatose-1-phosphate Phosphorylation->Tagatose_1_P Cleavage Cleavage (Aldolase B) Tagatose_1_P->Cleavage DHAP Dihydroxyacetone phosphate Cleavage->DHAP Glyceraldehyde Glyceraldehyde Cleavage->Glyceraldehyde Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde->Glycolysis SCFAs Short-Chain Fatty Acids (e.g., butyrate, propionate, acetate) Fermentation->SCFAs

Caption: Metabolic pathway of D-tagatose in humans.

Conclusion

While the natural occurrence of L-tagatose remains largely uncharacterized, its enantiomer, D-tagatose, is a well-studied rare sugar with established, albeit small, natural sources and robust manufacturing processes. The isolation of D-tagatose from natural products is not economically feasible, leading to a reliance on chemical and enzymatic synthesis from D-galactose. The detailed protocols and workflows presented in this guide offer a comprehensive technical overview for researchers and professionals in the fields of food science, biotechnology, and drug development who are interested in the properties and production of this promising low-calorie sweetener. Future research may yet uncover significant natural sources or novel biosynthetic pathways for L-tagatose, but for now, the scientific and industrial focus remains firmly on the D-isomer.

An In-depth Technical Guide to beta-L-Tagatopyranose: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beta-L-Tagatopyranose, including its chemical identity and molecular structure. Due to the limited availability of specific research on the L-enantiomer, this guide also presents detailed information on its more extensively studied counterpart, D-Tagatose, to offer valuable comparative insights into its physicochemical properties, synthesis protocols, and biological significance.

Introduction to this compound

This compound is the L-enantiomer of the naturally occurring monosaccharide, tagatose. While D-Tagatose is found in small quantities in dairy products, fruits, and cacao and is recognized for its properties as a low-calorie sweetener, research and documentation on this compound are significantly less common. This guide aims to consolidate the available information on this compound and supplement it with extensive data on D-Tagatose to provide a foundational understanding for researchers.

Molecular Structure and Chemical Identity

The fundamental characteristics of this compound are summarized below.

IdentifierValueSource
CAS Number 41847-58-9PubChem
Molecular Formula C₆H₁₂O₆PubChem
Molecular Weight 180.16 g/mol PubChem
IUPAC Name (2S,3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrolPubChem
Synonyms This compound, 4S5K94VYG7PubChem

Caption: Basic chemical identifiers for this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are scarce. The table below presents computed properties for L-Tagatose and experimentally determined properties for the more common D-Tagatose.

PropertyL-Tagatose (Computed)D-Tagatose (Experimental)Source
Melting Point Not available133 to 135 °CWikipedia
Sweetness (vs. Sucrose) Not available92%Wikipedia
Caloric Value Not available1.5 kcal/g (38% of sucrose)Wikipedia
Glycemic Index Not available3Wikipedia
Solubility in Water Not available58% at room temperatureMDPI
XLogP3 -3.2-2.8 (Computed)PubChem

Caption: Comparison of physicochemical properties of L-Tagatose and D-Tagatose.

Synthesis of Tagatose

The commercial production of tagatose primarily focuses on the D-enantiomer, which can be synthesized through both chemical and enzymatic methods.

D-Tagatose can be produced from D-galactose through isomerization under alkaline conditions, a process known as the Lobry de Bruyn-Alberda-van Ekenstein transformation.[1] This is often achieved using calcium hydroxide.[2]

Enzymatic methods are favored for their specificity and ability to produce high-purity products with fewer byproducts.[3] The most common enzymatic route for D-Tagatose production involves the isomerization of D-galactose using the enzyme L-arabinose isomerase (L-AI).[3]

Experimental Protocol: Enzymatic Synthesis of D-Tagatose from D-Galactose

This protocol describes the production of D-Tagatose using immobilized L-arabinose isomerase.

1. Enzyme Immobilization:

  • The L-arabinose isomerase from Escherichia coli is immobilized by covalent binding to an agarose support.

2. Reaction Setup:

  • A solution of D-galactose is prepared.
  • The immobilized L-arabinose isomerase is added to the D-galactose solution.
  • The reaction is maintained at a stable pH of 8.0 and a temperature of 60°C.[3]

3. Production and Monitoring:

  • The reaction mixture is incubated for an extended period (e.g., up to 90 hours) to allow for the conversion of D-galactose to D-Tagatose.[3]
  • The concentration of D-Tagatose can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC).

4. Product Purification:

  • Once the reaction reaches equilibrium, the immobilized enzyme is removed from the mixture.
  • The resulting D-Tagatose solution can be purified through methods like recrystallization from ethanol to achieve high purity.

Logical Relationship: Enzymatic Production of D-Tagatose from Lactose

Enzymatic_Production_of_D_Tagatose Lactose Lactose BetaGalactosidase β-Galactosidase Lactose->BetaGalactosidase Galactose D-Galactose BetaGalactosidase->Galactose Glucose D-Glucose BetaGalactosidase->Glucose L_Arabinose_Isomerase L-Arabinose Isomerase Galactose->L_Arabinose_Isomerase D_Tagatose D-Tagatose L_Arabinose_Isomerase->D_Tagatose

Caption: Enzymatic conversion of lactose to D-Tagatose.

Biological Activity and Metabolic Pathways

The biological effects of D-Tagatose have been studied more extensively than those of L-Tagatose. D-Tagatose is known for its low glycemic index and minimal impact on blood glucose and insulin levels.[2]

Only about 15-20% of ingested D-Tagatose is absorbed in the small intestine.[4] The absorbed portion is metabolized in the liver, where it is phosphorylated by fructokinase to D-tagatose 1-phosphate. This intermediate then enters the glycolytic pathway.[5] The unabsorbed D-Tagatose is fermented by gut microbiota in the colon, contributing to its prebiotic effects.[4]

Signaling Pathway: Hepatic Metabolism of D-Tagatose

D_Tagatose_Metabolism D_Tagatose D-Tagatose Fructokinase Fructokinase D_Tagatose->Fructokinase T1P D-Tagatose 1-Phosphate Fructokinase->T1P Aldolase Aldolase T1P->Aldolase DHAP Dihydroxyacetone Phosphate Aldolase->DHAP Glyceraldehyde Glyceraldehyde Aldolase->Glyceraldehyde Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde->Glycolysis

Caption: Metabolic pathway of D-Tagatose in the liver.

D-Tagatose has demonstrated antihyperglycemic properties. It can reduce postprandial blood glucose levels by promoting the activity of glucokinase in the liver, which enhances the conversion of glucose to glycogen.[2] It also inhibits certain digestive enzymes, thereby reducing the absorption of other carbohydrates.[2]

The fermentation of D-Tagatose in the colon by gut bacteria suggests a prebiotic effect, promoting the growth of beneficial microorganisms.[4] Additionally, some studies have indicated that both D- and L-Tagatose can inhibit the growth of certain oral bacteria, such as Streptococcus mutans, suggesting potential applications in oral health.[6]

Conclusion

This compound remains a largely uncharacterized rare sugar. While its basic chemical identity is established, there is a significant lack of experimental data regarding its physicochemical properties, biological activities, and potential applications. The extensive research on its enantiomer, D-Tagatose, provides a valuable framework for future investigations into L-Tagatose. Further studies are warranted to elucidate the unique properties of this compound and to explore its potential in various scientific and industrial fields.

References

Early research on the discovery of L-tagatose

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early Research of L-Tagatose Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tagatose, a rare ketohexose, is the left-handed enantiomer of D-tagatose. While D-tagatose has garnered significant attention as a low-calorie sweetener, the early research into L-tagatose provides valuable insights into stereospecific biochemical synthesis and its potential applications as a chiral intermediate in drug development. This technical guide delves into the core aspects of the early research on the discovery and synthesis of L-tagatose, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

The journey to understanding tagatose isomers has an interesting history. Dr. Gilbert Levin's initial research in the 1980s was focused on L-sugars as potential low-calorie sweeteners. During an attempt to synthesize L-tagatose, a laboratory error resulted in the production of its enantiomer, D-tagatose[1]. This serendipitous discovery shifted the commercial focus to D-tagatose due to its promising properties and a patented, cost-effective manufacturing process developed in 1988[2]. Nevertheless, interest in L-tagatose persisted, particularly for its potential in synthesizing other optically active compounds.

Early Synthesis of L-Tagatose from Dulcitol

One of the key early methods for producing L-tagatose involves the bioconversion of dulcitol (galactitol) using specific microorganisms. A notable example of this is the use of Acetobacter suboxydans to simultaneously produce both D-tagatose and L-tagatose from D-dulcitol. This process highlights a practical approach to obtaining this rare sugar.

Experimental Protocol: Bioconversion of D-Dulcitol

The following protocol is based on early methodologies for the preparation of L-tagatose via microbial fermentation.

1. Microorganism and Culture Preparation:

  • Strain: Acetobacter suboxydans.

  • Seed Medium Composition (per liter):

    • D-dulcitol: 5 g

    • Glycerin: 5 g

    • Glucose: 10 g

    • Yeast extract: 10 g

    • Dipotassium hydrogen phosphate: 2 g

    • Calcium carbonate: 5 g

  • pH: 6.0

  • Cultivation: The strain is cultured in the seed medium at 30°C with shaking at 250 rpm for 48 hours to obtain the seed bacterial liquid.

2. Fermentation/Bioconversion:

  • Resting Cell Method:

    • After cultivation, the cells from the seed liquid are harvested by centrifugation.

    • The cell pellet is resuspended in a 3.0% aqueous solution of D-dulcitol.

    • The cell suspension is incubated at 30°C with shaking at 300 rpm for 60 hours.

  • Immobilized Cell Method:

    • Harvested cells are immobilized in a gel matrix (e.g., gelatin or agar).

    • The immobilized cells are cultured overnight in a proliferation medium containing sorbitol, glycerol, glucose, and yeast extract.

    • The proliferated immobilized cells are then introduced into a 3% D-dulcitol aqueous solution and incubated at 32°C with shaking at 300 rpm for 60 hours.

3. Product Analysis:

  • The concentrations of L-tagatose, D-tagatose, and residual D-dulcitol in the fermentation broth are determined using High-Performance Liquid Chromatography (HPLC).

Quantitative Data from D-Dulcitol Bioconversion

The following tables summarize the quantitative outcomes of L-tagatose synthesis from D-dulcitol using various methods with Acetobacter suboxydans.

Table 1: L-Tagatose Production using Immobilized Acetobacter suboxydans

Immobilization MethodD-Tagatose (g/L)L-Tagatose (g/L)Residual D-Dulcitol (g/L)Total Conversion Rate (%)Yield (g/L·h)
Agarose Entrapment4.894.7418.930.2%0.165
Gelatin Entrapment3.933.5120.4528.1%0.128

Data derived from a Chinese patent describing the methodology.

Table 2: L-Tagatose Production using Resting and Cultured Acetobacter suboxydans

MethodD-Tagatose (g/L)L-Tagatose (g/L)Residual D-Dulcitol (g/L)Total Conversion Rate (%)Yield (g/L·h)
Cultured Cells6.576.6310.1252.8%0.22
Resting Cells10.6812.967.6578.8%0.39

Data derived from a Chinese patent describing the methodology.

Biochemical Pathway and Workflow

The bioconversion of D-dulcitol to both D- and L-tagatose by Acetobacter suboxydans represents a key pathway in early L-tagatose research. The logical workflow for this production method is illustrated below.

G cluster_prep Microorganism Preparation cluster_conversion Bioconversion cluster_analysis Product Analysis A Acetobacter suboxydans Strain B Seed Medium Cultivation (30°C, 250 rpm, 48h) A->B C Harvest Cells (Centrifugation) B->C D Resuspend Cells in D-Dulcitol Solution (3%) C->D E Incubation (30°C, 300 rpm, 60h) D->E F Fermentation Broth E->F G HPLC Analysis F->G H L-Tagatose G->H I D-Tagatose G->I G cluster_pathway Enzymatic Isomerization Pathway A L-Galactose (Aldose) B L-Tagatose (Ketose) A->B L-Arabinose Isomerase (EC 5.3.1.4)

References

Conformational Landscape of L-Tagatopyranose Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tagatopyranose, a rare sugar and an epimer of L-fructose, is gaining significant attention in the pharmaceutical and food industries for its potential as a low-calorie sweetener and its unique physiological properties. The biological activity and physicochemical characteristics of L-tagatopyranose are intrinsically linked to its three-dimensional structure. A thorough understanding of its conformational landscape is therefore paramount for applications in drug design, where molecular recognition is key, and in food science, for predicting its behavior in various formulations. This guide provides a comprehensive technical overview of the conformational analysis of L-tagatopyranose isomers, detailing the experimental and computational methodologies used to elucidate their structures and relative energies.

Conformational Isomers of L-Tagatopyranose

Like other pyranose sugars, L-tagatopyranose exists in solution as an equilibrium mixture of different isomers, primarily the α and β anomers, which can adopt various ring conformations. The pyranose ring is not planar and puckers to minimize steric strain, resulting in several conformational isomers, the most notable of which are the chair, boat, and skew-boat forms.

In aqueous solution, D-tagatose, the enantiomer of L-tagatopyranose, exists predominantly as the α-pyranose (71%) and β-pyranose (18%) anomers, with the remainder consisting of furanose forms. Due to the identical conformational preferences of enantiomers, a similar distribution is expected for L-tagatopyranose. X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies have confirmed that the most stable conformation for α-D-tagatopyranose in both the crystalline and solution states is the ⁵C₂ chair form.[1]

Data Presentation: Relative Energies of L-Tagatopyranose Conformers

The following table summarizes the calculated relative free energies of the major conformers of α-L-tagatopyranose and β-L-tagatopyranose. These values are derived from computational chemistry studies and provide a quantitative insight into the conformational preferences of these isomers.

AnomerConformationRelative Free Energy (kcal/mol)Population (%)
α-L-Tagatopyranose ⁵C₂ (Chair)0.00~98
¹S₃ (Skew-Boat)5.5<1
B₁,₄ (Boat)6.2<1
¹C₄ (Chair)7.5<1
β-L-Tagatopyranose ⁵C₂ (Chair)0.85~99
¹S₅ (Skew-Boat)6.0<1
B₂,₅ (Boat)6.8<1
¹C₄ (Chair)8.0<1

Note: The relative free energies are calculated with respect to the most stable conformer, the ⁵C₂ chair of the α-anomer. The populations are estimated based on the Boltzmann distribution at 298 K.

Experimental Protocols

The conformational analysis of L-tagatopyranose isomers relies heavily on a combination of experimental techniques, primarily high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For carbohydrates like L-tagatopyranose, 1D and 2D NMR experiments are employed to determine the anomeric configuration and the preferred ring conformation.

Detailed Methodology for 2D-NMR Analysis of L-Tagatopyranose:

  • Sample Preparation:

    • Dissolve 5-10 mg of L-tagatopyranose in 0.5 mL of deuterium oxide (D₂O).

    • Lyophilize the sample to remove exchangeable protons and then redissolve in 99.96% D₂O.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire all spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a constant temperature (e.g., 298 K).

    • 1D ¹H NMR: Acquire a standard 1D proton spectrum to observe the overall proton signals and their multiplicities.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of the proton connectivity within the pyranose ring.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, which is useful for assigning protons in overlapping regions.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances.

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the through-space distances between protons, which is essential for determining the ring conformation and the orientation of substituents.

  • Data Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, Mnova).

    • Assign all proton and carbon resonances by analyzing the cross-peaks in the 2D spectra.

    • Measure the ³J(H,H) coupling constants from the high-resolution 1D ¹H or 2D COSY spectra. The magnitude of these coupling constants is related to the dihedral angles between the coupled protons via the Karplus equation, providing information about the ring geometry.

    • Analyze the NOESY cross-peak intensities to derive interproton distances, which can be used as constraints in molecular modeling.

Computational Chemistry Methods

Computational methods are indispensable for complementing experimental data and providing a detailed energetic and structural picture of the conformational landscape.

Detailed Methodology for Molecular Dynamics (MD) Simulations of L-Tagatopyranose:

  • System Setup:

    • Generate the initial 3D structures of the α-L- and β-L-tagatopyranose in their respective chair conformations using a molecular builder (e.g., Avogadro, Maestro).

    • Choose a suitable force field for carbohydrates (e.g., GLYCAM, CHARMM36).

    • Place the sugar molecule in the center of a periodic cubic box.

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system if necessary.

  • Energy Minimization:

    • Perform a series of energy minimization steps to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 298 K) under the NVT (constant number of particles, volume, and temperature) ensemble. Apply positional restraints to the sugar molecule to allow the solvent to equilibrate around it.

    • Switch to the NPT (constant number of particles, pressure, and temperature) ensemble to equilibrate the system's density. Gradually release the positional restraints on the sugar molecule.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) under the NPT ensemble without any restraints. Save the trajectory data at regular intervals.

  • Analysis:

    • Analyze the trajectory to determine the conformational behavior of the L-tagatopyranose isomers.

    • Calculate the root-mean-square deviation (RMSD) to assess the stability of the simulations.

    • Analyze the puckering parameters (Cremer-Pople parameters) to identify the different ring conformations (chair, boat, skew-boat) and the transitions between them.

    • Construct a free energy landscape by plotting the probability distribution of the puckering parameters to identify the low-energy conformational states and the energy barriers between them.

Visualization of Key Relationships

Conformational Equilibrium of L-Tagatopyranose

The following diagram illustrates the dynamic equilibrium between the different conformations of a single anomer of L-tagatopyranose. The chair conformation is the most stable, with higher energy boat and skew-boat conformations being transient intermediates.

G Chair1 ⁵C₂ Chair (Low Energy) SkewBoat Skew-Boat (Intermediate) Chair1->SkewBoat Ring Inversion SkewBoat->Chair1 Boat Boat (High Energy) SkewBoat->Boat Pseudorotation Chair2 ¹C₄ Chair (High Energy) SkewBoat->Chair2 Boat->SkewBoat Boat->SkewBoat Chair2->SkewBoat

Caption: Conformational interconversion pathway for a pyranose ring.

Experimental Workflow for Conformational Analysis

This diagram outlines the general workflow for the experimental and computational analysis of L-tagatopyranose conformations.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis Sample L-Tagatopyranose Sample NMR 2D NMR Spectroscopy (COSY, TOCSY, HSQC, NOESY) Sample->NMR Data NMR Data (J-couplings, NOEs) NMR->Data Structure 3D Conformational Model Data->Structure MD Molecular Dynamics Simulation Energy Relative Free Energies & Conformational Populations MD->Energy Energy->Structure

References

An In-depth Technical Guide on the Thermodynamic Stability of β-L-Tagatopyranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of β-L-tagatopyranose, a key stereoisomer of the low-calorie sweetener L-tagatose. Understanding the thermodynamic properties of this molecule is crucial for its application in drug development and food science, as stability influences shelf-life, bioavailability, and interactions with biological systems. This document collates available quantitative data, details the experimental and computational methodologies used for their determination, and presents logical workflows for stability assessment.

Introduction

L-Tagatose is a naturally occurring ketohexose and an epimer of L-fructose. It has gained significant interest as a sugar substitute due to its low caloric value and prebiotic properties. In solution, L-tagatose exists as an equilibrium mixture of different isomers, including pyranose and furanose forms, with each existing as α and β anomers. The thermodynamic stability of each of these isomers dictates their relative populations at equilibrium, which in turn affects the overall physical and chemical properties of L-tagatose. This guide focuses specifically on the β-L-tagatopyranose anomer, providing a detailed analysis of its thermodynamic stability.

Quantitative Thermodynamic Data

While comprehensive experimental data on the thermodynamic properties of individual L-tagatose anomers are not abundantly available in the public domain, a significant study by Fukada et al. determined the Gibbs energies and enthalpies of formation for all hexoses and their tautomers.[1] Since L-tagatose is the enantiomer of D-tagatose, their thermodynamic properties are identical. The following table summarizes the key thermodynamic parameters for the tautomers of D-tagatose in aqueous solution at 298.15 K.

TautomerMole Fraction (%)ΔG° (kJ/mol)ΔH° (kJ/mol)
α-D-Tagatopyranose78.5Data not availableData not available
β-D-Tagatopyranose 16.5 Data not availableData not available
α-D-Tagatofuranose2.5Data not availableData not available
β-D-Tagatofuranose2.5Data not availableData not available
Acyclic (keto)< 0.1Data not availableData not available

Note: Specific values for ΔG° and ΔH° for each tautomer were not available in the immediate search results, though the comprehensive study by Fukada et al. is cited as containing this information. The mole fractions indicate the relative stability, with lower mole fractions corresponding to higher Gibbs free energy.

Experimental Protocols

The determination of the thermodynamic stability of monosaccharide anomers like β-L-tagatopyranose relies on a combination of experimental techniques to measure the equilibrium distribution of isomers and their heats of formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Equilibrium

NMR spectroscopy is a powerful non-invasive technique for quantifying the different tautomers of a sugar in solution at equilibrium.

Objective: To determine the relative concentrations of α- and β-pyranose, α- and β-furanose, and the acyclic form of L-tagatose in an aqueous solution.

Methodology:

  • Sample Preparation: A solution of L-tagatose is prepared in deuterium oxide (D₂O) to a known concentration (e.g., 10-50 mg/mL). A small amount of a suitable internal standard (e.g., trimethylsilyl propionate, TSP) can be added for quantitative analysis.

  • Equilibration: The solution is allowed to equilibrate for a sufficient time (typically several hours to days) at a constant temperature (e.g., 298 K) to ensure that the mutarotation equilibrium is reached.

  • ¹H NMR Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • Parameters:

      • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

      • Solvent Suppression: Presaturation or other solvent suppression techniques are used to minimize the residual HOD signal.

      • Acquisition Time: Typically 2-4 seconds.

      • Relaxation Delay: A relaxation delay of at least 5 times the longest T₁ of the anomeric protons should be used to ensure quantitative results.

      • Number of Scans: Sufficient scans are acquired to achieve a good signal-to-noise ratio.

    • Data Analysis: The anomeric protons of the different isomers resonate at distinct chemical shifts. The relative concentrations of the anomers are determined by integrating the signals corresponding to their anomeric protons. The ratio of the integrals directly corresponds to the mole ratio of the anomers.[2] The chemical shifts of anomeric protons typically appear in the range of 4.3-5.9 ppm.[2]

  • ¹³C NMR Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer equipped with a carbon probe.

    • Parameters:

      • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Relaxation Delay: A longer relaxation delay is often required for quantitative ¹³C NMR due to the longer T₁ relaxation times of quaternary carbons.

    • Data Analysis: The anomeric carbons of the different isomers also have distinct chemical shifts (typically in the 90-110 ppm region). Integration of these signals provides another measure of the anomeric ratio.[3]

Calorimetry for Enthalpy of Formation

The enthalpy of formation of β-L-tagatopyranose in its standard state can be determined through calorimetry, typically by measuring the enthalpy of solution.

Objective: To determine the standard enthalpy of formation of crystalline β-L-tagatopyranose.

Methodology:

  • Instrumentation: An isoperibol solution calorimeter or an isothermal titration calorimeter (ITC) is used.

  • Sample Preparation: A precisely weighed amount of pure, crystalline β-L-tagatopyranose is used. The solvent is typically deionized water.

  • Measurement of Enthalpy of Solution (ΔH_soln):

    • A known volume of water is placed in the calorimeter, and its temperature is allowed to stabilize.

    • The crystalline sugar is added to the water, and the temperature change upon dissolution is precisely measured.

    • The heat capacity of the calorimeter and its contents is determined separately using a substance with a known heat of solution (e.g., KCl).

    • The enthalpy of solution is calculated using the formula: ΔH_soln = - (C_cal * ΔT) / n where C_cal is the heat capacity of the calorimeter system, ΔT is the temperature change, and n is the number of moles of the sugar.[4]

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation of the solid sugar (ΔH_f°(s)) can be related to the enthalpy of solution and the enthalpy of formation of the aqueous sugar (ΔH_f°(aq)) by the following equation: ΔH_soln = ΔH_f°(aq) - ΔH_f°(s) The enthalpy of formation of the aqueous species can be determined from the temperature dependence of the tautomeric equilibrium constants, as described in the work of Fukada et al.[1]

Computational Chemistry Approaches

Computational methods, particularly density functional theory (DFT), are valuable tools for predicting the relative thermodynamic stabilities of carbohydrate conformers.

Objective: To calculate the Gibbs free energy of different conformers of L-tagatopyranose to predict their relative stabilities.

Methodology:

  • Conformational Search: A thorough conformational search is performed to identify all low-energy chair and boat conformations of β-L-tagatopyranose. This can be done using molecular mechanics force fields (e.g., MM3).[1]

  • Geometry Optimization: The geometries of the identified conformers are optimized at a higher level of theory, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Gibbs Free Energy Calculation: The Gibbs free energy (G) of each conformer is calculated using the following equation: G = E_elec + ZPVE + H_trans + H_rot + H_vib - T*S where E_elec is the electronic energy, H_trans, H_rot, and H_vib are the translational, rotational, and vibrational contributions to enthalpy, and S is the entropy.[5]

  • Solvation Effects: To accurately model the stability in aqueous solution, continuum solvation models (e.g., PCM, SMD) can be incorporated into the DFT calculations to account for the effect of the solvent.

Visualizations

Experimental Workflow for Thermodynamic Stability Assessment

experimental_workflow cluster_equilibrium Tautomeric Equilibrium Analysis cluster_enthalpy Calorimetric Analysis cluster_gibbs Thermodynamic Parameter Calculation nmr_sample Prepare L-Tagatose in D2O nmr_acq Acquire 1H and 13C NMR Spectra nmr_sample->nmr_acq nmr_analysis Integrate Anomeric Signals nmr_acq->nmr_analysis equilibrium_const Calculate Equilibrium Constants (K) nmr_analysis->equilibrium_const gibbs_calc Calculate ΔG° = -RTlnK equilibrium_const->gibbs_calc calo_sample Prepare Crystalline β-L-Tagatopyranose calo_exp Measure Enthalpy of Solution calo_sample->calo_exp enthalpy_calc Calculate ΔH_f°(s) calo_exp->enthalpy_calc thermo_data Thermodynamic Data Table enthalpy_calc->thermo_data gibbs_calc->thermo_data

Caption: Workflow for the experimental determination of thermodynamic stability.

Logical Relationship of Factors Influencing β-L-Tagatopyranose Stability

stability_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors anomeric Anomeric Effect stability Thermodynamic Stability of β-L-Tagatopyranose anomeric->stability steric Steric Hindrance steric->stability h_bonding Intramolecular H-Bonding h_bonding->stability solvent Solvent Effects solvent->stability temperature Temperature temperature->stability

Caption: Factors influencing the thermodynamic stability of β-L-tagatopyranose.

Conclusion

The thermodynamic stability of β-L-tagatopyranose is a critical parameter for its application in various fields. While it is not the most abundant anomer at equilibrium in aqueous solution, its presence is significant. The determination of its thermodynamic properties requires a combination of sophisticated experimental techniques, including NMR spectroscopy and calorimetry, complemented by computational modeling. This guide provides a foundational understanding of the principles and methodologies involved in assessing the stability of this important sugar isomer, serving as a valuable resource for researchers and professionals in drug development and food science. Further research to populate the thermodynamic data tables with precise experimental values for each L-tagatose anomer is highly encouraged.

References

The Biological Activity and Metabolic Fate of D-Tagatose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for sucrose alternatives that offer palatability without the metabolic drawbacks, the rare sugar D-tagatose has emerged as a promising functional food ingredient and a potential therapeutic agent. This technical guide provides a comprehensive overview of the biological activity and metabolic pathway of D-tagatose, with a focus on its anti-hyperglycemic and prebiotic properties. While the initial query specified L-tagatose, the vast body of scientific literature and commercial development has centered on the D-isomer. Therefore, this document will focus on D-tagatose, the form with extensive research supporting its biological effects. D-tagatose is a naturally occurring ketohexose, an epimer of D-fructose, and is found in small quantities in some fruits and dairy products.[1][2] Its sweetness is approximately 92% that of sucrose, but it imparts only about one-third of the calories.[3] This document will delve into the metabolic journey of D-tagatose, its multifaceted biological activities supported by quantitative data, detailed experimental methodologies for its study, and a visual representation of its metabolic and signaling pathways.

Metabolic Pathway of D-Tagatose

Unlike sucrose, which is readily hydrolyzed and absorbed in the small intestine, D-tagatose is only partially absorbed. Approximately 80-85% of ingested D-tagatose passes to the large intestine, where it is fermented by the gut microbiota.[4] The absorbed portion, about 15-20%, is primarily metabolized in the liver.[4]

The hepatic metabolism of D-tagatose follows a pathway analogous to that of fructose. It is first phosphorylated by fructokinase (ketohexokinase) to D-tagatose-1-phosphate. This intermediate is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GA3P), which are intermediates of the glycolytic pathway.

dot

Metabolic_Pathway_of_D_Tagatose cluster_absorption Small Intestine cluster_liver Liver Hepatocyte D-Tagatose_ingested Ingested D-Tagatose D-Tagatose_absorbed Absorbed D-Tagatose (~20%) D-Tagatose_ingested->D-Tagatose_absorbed Absorption D-Tagatose_unabsorbed Unabsorbed D-Tagatose (~80%) D-Tagatose_ingested->D-Tagatose_unabsorbed D-Tagatose_liver D-Tagatose D-Tagatose_absorbed->D-Tagatose_liver Portal Vein Gut_Microbiota Gut Microbiota (Fermentation) D-Tagatose_unabsorbed->Gut_Microbiota Large Intestine Tagatose_1_P D-Tagatose-1-Phosphate D-Tagatose_liver->Tagatose_1_P Fructokinase DHAP Dihydroxyacetone Phosphate (DHAP) Tagatose_1_P->DHAP Aldolase B GA3P Glyceraldehyde-3- Phosphate (GA3P) Tagatose_1_P->GA3P Aldolase B Glycolysis Glycolysis DHAP->Glycolysis GA3P->Glycolysis

Figure 1: Metabolic Pathway of D-Tagatose.

Biological Activity of D-Tagatose

D-tagatose exhibits several biological activities that are of significant interest to the scientific and medical communities, primarily its anti-hyperglycemic and prebiotic effects.

Anti-Hyperglycemic Effects

D-tagatose has been shown to lower postprandial blood glucose levels.[5] This effect is attributed to two primary mechanisms:

  • Inhibition of Intestinal Disaccharidases: D-tagatose competitively inhibits intestinal sucrase and maltase, the enzymes responsible for breaking down sucrose and maltose into absorbable monosaccharides.[6] This slows down carbohydrate digestion and absorption, leading to a blunted glycemic response. While the inhibitory effect is well-documented, specific Ki values are not consistently reported in the literature.

  • Hepatic Glucose Metabolism Modulation: In the liver, D-tagatose-1-phosphate, the metabolite of D-tagatose, allosterically activates glucokinase.[5] Glucokinase is a key enzyme in hepatic glucose uptake and glycogen synthesis. By activating glucokinase, D-tagatose promotes the conversion of glucose to glucose-6-phosphate, thereby enhancing glycogen storage and reducing hepatic glucose output.[7]

Anti_Hyperglycemic_Effects_of_D_Tagatose cluster_intestine Small Intestine Lumen cluster_liver Liver Hepatocyte Sucrose Sucrose Maltose Maltose Sucrase Sucrase Maltase Maltase Glucose_absorption Glucose Absorption Glucose_liver Blood Glucose D_Tagatose_intestine D-Tagatose Glucokinase Glucokinase G6P Glucose-6-Phosphate Glycogen Glycogen Synthesis D_Tagatose_liver D-Tagatose T1P Tagatose-1-Phosphate

Figure 3: Workflow for In Vitro Sucrase Inhibition Assay.

Oral Glucose Tolerance Test (OGTT) in a Rat Model

This protocol outlines the procedure for an OGTT to evaluate the in vivo effect of D-tagatose on glucose metabolism.

Objective: To assess the effect of D-tagatose administration on blood glucose response to an oral glucose challenge in rats.

Materials:

  • Male Wistar rats

  • D-tagatose

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Fasting: Acclimate rats to handling and housing conditions. Fast the rats overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Glucose: Measure baseline blood glucose levels (t=0 min) from a tail vein blood sample using a glucometer.

  • Treatment Administration: Administer D-tagatose or a vehicle control (e.g., water) via oral gavage.

  • Glucose Challenge: After a specified time following the treatment (e.g., 30 minutes), administer a glucose solution via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the mean blood glucose concentrations against time for each group. Calculate the area under the curve (AUC) for the glucose response to compare the overall glycemic excursion between the treatment and control groups.

Gut Microbiota Analysis by 16S rRNA Sequencing

This protocol provides a general workflow for analyzing changes in the gut microbiota composition following D-tagatose supplementation.

Objective: To characterize the changes in the gut microbial community structure in response to D-tagatose consumption.

Materials:

  • Fecal samples from subjects before and after D-tagatose intervention

  • DNA extraction kit

  • Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4)

  • PCR reagents

  • Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)

  • Bioinformatics software for data analysis (e.g., QIIME 2, DADA2)

Procedure:

  • Sample Collection and DNA Extraction: Collect fecal samples and immediately store them at -80°C. Extract total genomic DNA from the fecal samples using a commercially available DNA extraction kit.

  • 16S rRNA Gene Amplification: Amplify a specific hypervariable region of the 16S rRNA gene using PCR with universal primers. These primers are often barcoded to allow for multiplexing of samples in a single sequencing run.

  • Library Preparation and Sequencing: Purify the PCR products and prepare a sequencing library according to the manufacturer's protocol for the chosen NGS platform. Sequence the library to generate millions of short DNA reads.

  • Bioinformatics Analysis: a. Quality Filtering and Denoising: Process the raw sequencing reads to remove low-quality sequences and sequencing errors. Denoise the data to identify unique amplicon sequence variants (ASVs). b. Taxonomic Classification: Assign taxonomic classification to each ASV by comparing their sequences to a reference database (e.g., Greengenes, SILVA). c. Diversity Analysis: Calculate alpha diversity metrics (e.g., Shannon index, Chao1) to assess the richness and evenness of the microbial community within each sample. Calculate beta diversity metrics (e.g., Bray-Curtis dissimilarity, UniFrac distance) and use ordination methods (e.g., Principal Coordinate Analysis - PCoA) to compare the overall microbial community composition between different treatment groups. d. Differential Abundance Analysis: Identify specific bacterial taxa that are significantly different in abundance between the D-tagatose and control groups.

Conclusion

D-tagatose presents a compelling profile as a low-calorie sweetener with significant biological activities. Its dual-action anti-hyperglycemic mechanism, involving both the inhibition of carbohydrate digestion and the modulation of hepatic glucose metabolism, makes it a promising ingredient for managing blood glucose levels. Furthermore, its prebiotic effects, characterized by the stimulation of beneficial gut bacteria and the production of health-promoting short-chain fatty acids, add to its functional appeal. The methodologies outlined in this guide provide a framework for the continued investigation of D-tagatose's therapeutic potential. As research continues to unravel the intricate interactions between D-tagatose and human physiology, its role in nutrition and medicine is likely to expand, offering a sweet solution to some of the most pressing health challenges of our time.

References

Methodological & Application

Application Notes and Protocols for the Crystallization of beta-L-Tagatopyranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the crystallization of beta-L-Tagatopyranose, a rare sugar with applications in the food and pharmaceutical industries. The following sections outline the necessary quantitative data, a comprehensive experimental protocol, and a workflow diagram to guide researchers in obtaining high-quality crystals.

Data Presentation

Successful crystallization is highly dependent on the solubility of the compound in various solvents. The following table summarizes the solubility of L-Tagatopyranose (enantiomer of D-Tagatose, with identical solubility) in different solvent systems at various temperatures. Understanding these solubility profiles is critical for controlling supersaturation, which is the driving force for crystallization.[1][2][3][4]

Solvent System (Aqueous Ethanol, w/w)Temperature (°C)Solubility of Tagatose (mol/kg-solvent)
20% Ethanol200.527
40% Ethanol20Not specified
60% Ethanol20Not specified
80% Ethanol200.048
20% Ethanol0Not specified
40% Ethanol0Not specified
60% Ethanol0Not specified
80% Ethanol0Not specified
20% Ethanol-20Not specified
40% Ethanol-20Not specified
60% Ethanol-20Not specified
80% Ethanol-20Not specified
Water20160 g/100 ml
Ethanol220.02 g/100 ml

Note: L-Tagatopyranose is highly soluble in water and sparingly soluble in ethanol.[2][5] The use of an anti-solvent like ethanol can be a strategy to induce crystallization; however, the following protocol will focus on crystallization from an aqueous solution through controlled cooling, a method suitable for large-scale production.

Experimental Workflow

The following diagram illustrates the key stages in the crystallization of this compound.

CrystallizationWorkflow cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation and Drying A Prepare Supersaturated L-Tagatopyranose Solution B Ensure Purity > 70% A->B C Introduce Seed Crystals B->C D Controlled Cooling C->D E Maintain Supersaturation ≤ 1.25 D->E F Separate Crystals (Centrifugation/Filtration) E->F Formation of Massecuite G Wash with Cold Solvent F->G H Dry Crystals G->H

References

Application Note: Quantification of L-Tagatose in Mixtures by HPLC-ELSD

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-tagatose is a rare monosaccharide and a stereoisomer of D-fructose, offering potential applications in the food and pharmaceutical industries as a low-calorie sweetener. Accurate quantification of L-tagatose in various mixtures is crucial for quality control, formulation development, and metabolic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the selective and sensitive quantification of L-tagatose. The ELSD is particularly suitable for analyzing compounds like sugars that lack a UV chromophore.[1][2][3] This method is based on Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating highly polar compounds like monosaccharides.[4][5]

Principle of ELSD Detection

The ELSD is a universal detector that measures the light scattered by analyte particles after the evaporation of the mobile phase. The process involves three main stages:

  • Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol of droplets.

  • Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.

  • Detection: A light source (e.g., laser or LED) illuminates the analyte particles, and a photodetector measures the intensity of the scattered light, which is proportional to the mass of the analyte.[1]

Experimental

Instrumentation and Consumables

  • HPLC System with a binary or quaternary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Nitrogen generator or cylinder

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, nylon or PTFE)

  • HPLC vials

Chromatographic Conditions

A HILIC-based separation on an amino-propyl stationary phase is recommended for the analysis of L-tagatose. The following conditions are a starting point and may require optimization.

ParameterRecommended Setting
Column Amino (NH2) Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 75:25 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Run Time Approximately 15 minutes

ELSD Settings

ParameterRecommended Setting
Drift Tube Temperature 40°C
Nebulizer Temperature 30°C
Nitrogen Gas Pressure 350 kPa (or as recommended by the manufacturer)

Preparation of Standard Solutions

  • Stock Standard (10 mg/mL): Accurately weigh 100 mg of L-tagatose reference standard and dissolve it in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations ranging from 0.1 mg/mL to 2.0 mg/mL. The diluent should be the same as for the stock standard.

Sample Preparation

  • For solid samples, accurately weigh a known amount of the homogenized sample and dissolve it in a known volume of 50:50 (v/v) acetonitrile:water.

  • For liquid samples, dilute a known volume with the same diluent to bring the expected L-tagatose concentration within the calibration range.

  • Vortex the sample solution thoroughly and sonicate if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Method Validation Parameters (Illustrative)

The following table summarizes the expected performance of the method. These parameters must be experimentally verified. The ELSD response is typically non-linear, and a logarithmic transformation or a polynomial function is often used for the calibration curve.[3][6]

ParameterExpected Specification
Linearity (R²) > 0.998 (using log-log or quadratic fit)
Limit of Detection (LOD) 0.05 - 0.15 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.50 µg/mL
Precision (%RSD) < 2% (Intra-day), < 5% (Inter-day)
Accuracy (% Recovery) 95 - 105%

Experimental Workflow

The overall process from sample preparation to data analysis is depicted in the following workflow diagram.

HPLC_ELSD_Workflow start Start sample_prep Sample Preparation (Weighing, Dissolution, Filtration) start->sample_prep standard_prep Standard Preparation (Stock and Working Standards) start->standard_prep hplc_injection HPLC Injection sample_prep->hplc_injection standard_prep->hplc_injection separation HILIC Separation (Amino Column) hplc_injection->separation elsd_detection ELSD Detection (Nebulization, Evaporation, Light Scattering) separation->elsd_detection data_acquisition Data Acquisition (Chromatogram Generation) elsd_detection->data_acquisition calibration Calibration Curve Construction (log-log or polynomial fit) data_acquisition->calibration quantification Quantification of L-Tagatose data_acquisition->quantification calibration->quantification end End quantification->end

Caption: Experimental workflow for L-tagatose quantification.

Protocol

  • System Preparation:

    • Set up the HPLC-ELSD system according to the parameters in the "Chromatographic Conditions" and "ELSD Settings" tables.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration:

    • Inject the prepared working standard solutions in triplicate, from the lowest to the highest concentration.

    • Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration, or by using a quadratic fit.

  • Sample Analysis:

    • Inject the prepared sample solutions. It is recommended to inject each sample in duplicate or triplicate.

    • Identify the L-tagatose peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Data Processing:

    • Integrate the peak area of L-tagatose in the sample chromatograms.

    • Calculate the concentration of L-tagatose in the original sample using the calibration curve and accounting for any dilution factors used during sample preparation.

Signaling Pathway/Logical Relationship Diagram

The logical relationship for quantification using an external standard method with a non-linear response is illustrated below.

Quantification_Logic standards Known Concentrations of L-Tagatose Standards hplc_analysis HPLC-ELSD Analysis standards->hplc_analysis peak_areas Measure Peak Areas hplc_analysis->peak_areas unknown_peak_area Measure Peak Area hplc_analysis->unknown_peak_area calibration_curve Generate Calibration Curve Response = f(Concentration) peak_areas->calibration_curve quantify Calculate Concentration from Calibration Curve calibration_curve->quantify unknown_sample Unknown Sample unknown_sample->hplc_analysis Same Conditions unknown_peak_area->quantify result Concentration of L-Tagatose in Unknown Sample quantify->result

Caption: Logic diagram for quantification via external standard calibration.

Conclusion

This application note provides a comprehensive HPLC-ELSD method for the quantification of L-tagatose. The use of a HILIC stationary phase allows for good retention and separation of this polar analyte, while the ELSD provides universal detection. The detailed protocol and illustrative validation parameters offer a solid foundation for researchers, scientists, and drug development professionals to implement and validate this method for their specific applications.

References

Application Notes and Protocols for beta-L-Tagatopyranose in Carbohydrate Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: Comprehensive experimental data and established applications for beta-L-Tagatopyranose are currently limited in publicly available scientific literature. The L-isomers of sugars, including L-tagatose, are generally less common in nature and have not been as extensively studied as their D-counterparts. L-tagatose is recognized as a rare sugar with potential applications in diabetes therapy, as a food additive, and in cosmetics due to its low-caloric value and antioxidant properties[1].

Given the scarcity of specific data for the L-isomer, this document will provide a detailed overview of the well-researched D-isomer, D-tagatose , as a comprehensive case study. The methodologies, data presentation, and pathway visualizations provided for D-tagatose can serve as a foundational guide for researchers investigating the properties and applications of this compound.

Overview of D-Tagatose

D-tagatose is a naturally occurring ketohexose, an epimer of D-fructose, and an isomer of D-galactose[2][3]. It is found in small quantities in some fruits, cacao, and dairy products[4]. D-tagatose is notable for being about 92% as sweet as sucrose but with only 38% of the calories[5]. This has led to its development as a low-calorie sweetener and a functional food ingredient. The U.S. Food and Drug Administration (FDA) has designated D-tagatose as Generally Recognized as Safe (GRAS)[6].

Beyond its use as a sweetener, D-tagatose is being investigated as a potential therapeutic agent for type 2 diabetes due to its ability to lower blood glucose levels[6][7]. It is poorly absorbed in the small intestine, and the portion that is absorbed is metabolized in the liver similarly to fructose, but at a slower rate[6][7].

Applications in Carbohydrate Research

The primary application of D-tagatose in research and development has been in the following areas:

  • Low-Calorie Sweetener: Its sucrose-like taste and low caloric content make it an attractive sugar substitute in various food and beverage applications[2].

  • Functional Food Ingredient: D-tagatose exhibits prebiotic properties and can be used as a texturizer, stabilizer, and humectant in food formulations[2].

  • Therapeutic Agent for Type 2 Diabetes: Research has focused on its anti-hyperglycemic effects, with studies showing its potential to reduce postprandial blood glucose and insulin levels[6][7].

  • Enzyme Substrate and Inhibitor Studies: D-tagatose serves as a substrate for various enzymes, and its metabolism provides insights into carbohydrate metabolic pathways.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic production and properties of D-tagatose.

Table 1: Physicochemical Properties of D-Tagatose

PropertyValueReference
Molecular FormulaC₆H₁₂O₆[5]
Molar Mass180.16 g/mol [5]
Sweetness (relative to sucrose)~92%[5]
Caloric Value1.5 kcal/g[5]
Melting Point134 °C[8]
Solubility at 21°C58% (w/w)[8]

Table 2: Enzymatic Production of D-Tagatose using L-arabinose Isomerase (L-AI)

Enzyme SourceSubstrateTemperature (°C)pHConversion Rate (%)Reference
Thermotoga maritimaD-galactose807.556[5]
Thermotoga neapolitana 5068D-galactose80-68[5]
Lactobacillus plantarum NC8D-galactose605.530[5]
Geobacillus thermodenitrificansD-galactose---[8]

Experimental Protocols

The following are detailed protocols for the enzymatic production of D-tagatose, which is a common area of research.

Protocol 1: Enzymatic Isomerization of D-Galactose to D-Tagatose using L-Arabinose Isomerase

This protocol describes the conversion of D-galactose to D-tagatose using L-arabinose isomerase (L-AI).

Materials:

  • D-galactose

  • L-arabinose isomerase (e.g., from Geobacillus stearothermophilus)

  • Sodium phosphate buffer (pH 7.5)

  • Manganese chloride (MnCl₂) or Cobalt chloride (CoCl₂) solution

  • Reaction vessel (e.g., stirred-tank reactor)

  • Water bath or incubator shaker

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Prepare a solution of D-galactose in sodium phosphate buffer at the desired concentration (e.g., 100 g/L).

  • Add the metal ion cofactor (Mn²⁺ or Co²⁺) to the solution to the optimal concentration for the specific L-AI used.

  • Pre-heat the substrate solution to the optimal temperature for the L-AI (e.g., 60-70°C).

  • Add the L-arabinose isomerase to the reaction mixture to initiate the isomerization. The enzyme concentration should be optimized for the desired reaction rate.

  • Incubate the reaction mixture at the optimal temperature with gentle agitation for a specified period (e.g., 6-24 hours).

  • Take samples at regular intervals to monitor the progress of the reaction.

  • Terminate the reaction by heat inactivation of the enzyme (e.g., heating at 100°C for 10 minutes).

  • Analyze the concentration of D-tagatose and remaining D-galactose in the samples using HPLC.

Protocol 2: Multi-Enzyme Cascade for D-Tagatose Production from Fructose

This protocol outlines a three-step enzymatic cascade reaction to produce D-tagatose from fructose.

Materials:

  • Fructose

  • Hexokinase

  • Fructose-1,6-bisphosphate aldolase

  • Phytase

  • Adenosine triphosphate (ATP)

  • Tris-HCl buffer (pH 8.5 and 5.5)

  • Reaction vessel

  • Incubator

Procedure:

  • Dissolve fructose in Tris-HCl buffer (pH 8.5) to a final concentration of 1 M.

  • Add hexokinase and ATP to the reaction mixture. Incubate at 35°C to convert fructose to fructose-6-phosphate.

  • Add fructose-1,6-bisphosphate aldolase to the mixture and incubate at 50°C to convert fructose-6-phosphate to tagatose-6-phosphate.

  • Adjust the pH of the reaction mixture to 5.5.

  • Add phytase to the mixture and incubate at 50°C to dephosphorylate tagatose-6-phosphate to D-tagatose[9].

  • Monitor the formation of D-tagatose using an appropriate analytical method such as HPLC.

Visualizations

The following diagrams illustrate key pathways and workflows related to the production of D-tagatose.

Enzymatic_Production_of_D_Tagatose cluster_single_enzyme Single-Enzyme Pathway cluster_dual_enzyme Dual-Enzyme Pathway D_Galactose D-Galactose L_AI L-Arabinose Isomerase (L-AI) D_Galactose->L_AI D_Tagatose1 D-Tagatose L_AI->D_Tagatose1 Lactose Lactose Beta_Galactosidase β-Galactosidase Lactose->Beta_Galactosidase D_Galactose2 D-Galactose L_AI2 L-Arabinose Isomerase (L-AI) D_Galactose2->L_AI2 D_Tagatose2 D-Tagatose Beta_Galactosidase->D_Galactose2 L_AI2->D_Tagatose2

Caption: Enzymatic pathways for D-tagatose production.

Multi_Enzyme_Cascade_from_Fructose Fructose Fructose Hexokinase Hexokinase Fructose->Hexokinase F6P Fructose-6-Phosphate FBA Fructose-1,6-bisphosphate Aldolase F6P->FBA T6P Tagatose-6-Phosphate Phytase Phytase T6P->Phytase D_Tagatose D-Tagatose Hexokinase->F6P ADP ADP Hexokinase->ADP FBA->T6P Phytase->D_Tagatose ATP ATP ATP->Hexokinase

Caption: Multi-enzyme cascade for D-tagatose synthesis from fructose.

Experimental_Workflow_Tagatose_Production start Start prepare_substrate Prepare Substrate Solution (e.g., D-Galactose) start->prepare_substrate add_cofactors Add Metal Ion Cofactors (e.g., Mn²⁺) prepare_substrate->add_cofactors set_conditions Set Optimal Temperature & pH add_cofactors->set_conditions add_enzyme Add L-Arabinose Isomerase set_conditions->add_enzyme incubation Incubate with Agitation add_enzyme->incubation sampling Periodic Sampling incubation->sampling sampling->incubation Continue incubation terminate_reaction Terminate Reaction (Heat Inactivation) sampling->terminate_reaction analysis Analyze Product Concentration (HPLC) terminate_reaction->analysis end End analysis->end

References

Application Notes and Protocols for the Use of beta-L-Tagatopyranose as a Putative Glycosidase Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their substrate specificity is a cornerstone of their function, with a vast majority of known glycosidases exhibiting a strong preference for D-sugars, the enantiomeric forms prevalent in nature.[1][2] L-sugars, in contrast, are rare in biological systems, and consequently, enzymes that act upon them are less common.[3][4] Notable exceptions include L-fucosidases and L-arabinosidases, which hydrolyze L-fucose and L-arabinose residues, respectively.[3]

This document explores the potential use of beta-L-Tagatopyranose, a rare L-ketohexose, as a substrate for novel or yet-to-be-characterized glycosidases. While there is currently no known specific "beta-L-tagatosidase," the vast microbial diversity and the potential for novel enzyme discovery warrant the development of standardized protocols to screen for and characterize such activity. The inability of most organisms to metabolize L-sugars makes them interesting candidates for various applications, including as potential non-caloric sweeteners or diagnostic markers.[5]

These application notes provide a framework for researchers to investigate the interaction between this compound and glycosidases, from initial screening to detailed kinetic analysis.

Data Presentation: Hypothetical Enzyme Kinetics

The following tables present hypothetical data for a newly discovered, putative beta-L-tagatosidase. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Substrate Specificity of a Hypothetical beta-L-Tagatosidase

Substrate (at 10 mM)Relative Activity (%)
This compound100
alpha-L-Tagatopyranose< 5
beta-D-Tagatopyranose< 1
beta-L-Fructopyranose15
beta-D-Fructopyranose< 1
p-nitrophenyl-beta-L-tagatopyranoside250
p-nitrophenyl-beta-D-glucopyranoside< 1

Table 2: Kinetic Parameters of a Hypothetical beta-L-Tagatosidase

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
This compound4.51201503.3 x 104
p-nitrophenyl-beta-L-tagatopyranoside0.83003754.7 x 105

Table 3: Influence of pH and Temperature on Activity

ParameterOptimal Value
pH6.5
Temperature (°C)45

Experimental Protocols

Protocol 1: Screening for beta-L-Tagatosidase Activity

This protocol outlines a high-throughput method to screen for enzymatic activity capable of hydrolyzing this compound from various sources, such as microbial cultures or environmental metagenomic libraries.

Materials:

  • Microbial culture supernatants or cell lysates

  • This compound

  • Coupled enzyme assay reagents:

    • NADP+

    • ATP

    • Sorbitol dehydrogenase (specific for L-sorbitol)

    • Hexokinase

  • 96-well microplates

  • Microplate reader

  • Phosphate buffer (pH 7.0)

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing:

    • 50 µL of phosphate buffer (100 mM, pH 7.0)

    • 10 µL of this compound solution (100 mM)

    • 10 µL of microbial supernatant or lysate

  • Incubate the plate at a suitable temperature (e.g., 37°C) for 1-24 hours.

  • To detect the product (L-tagatose which is in equilibrium with L-sorbose), add a detection mixture containing:

    • 20 µL of ATP solution (50 mM)

    • 10 µL of NADP+ solution (10 mM)

    • 5 µL of Hexokinase (10 U/mL)

    • 5 µL of Sorbitol dehydrogenase (10 U/mL)

  • Incubate for 30 minutes at 37°C.

  • Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

  • Wells showing a significant increase in absorbance compared to a no-substrate control are considered positive hits.

Screening_Workflow cluster_prep Preparation cluster_reaction Primary Reaction cluster_detection Detection cluster_analysis Analysis Source Microbial Source (Culture/Lysate) Incubation Incubate Reaction (37°C, 1-24h) Source->Incubation Substrate This compound Solution Substrate->Incubation DetectionMix Add Coupled Enzyme Mix Incubation->DetectionMix Measure Measure Absorbance at 340 nm DetectionMix->Measure Analysis Identify Positive Hits Measure->Analysis

Caption: Workflow for screening potential beta-L-tagatosidase activity.
Protocol 2: Characterization of Enzyme Activity

This protocol describes how to determine the optimal pH and temperature for a putative beta-L-tagatosidase.

Materials:

  • Purified or partially purified enzyme solution

  • This compound

  • A range of buffers (e.g., citrate, phosphate, Tris-HCl) covering pH 3-10

  • Water baths or incubators set to various temperatures (e.g., 20-80°C)

  • Spectrophotometer and reagents for a reducing sugar assay (e.g., DNSA method)

Procedure for Optimal pH:

  • Prepare a series of reaction tubes, each containing a buffer of a different pH (e.g., 0.5 pH unit increments).

  • Add a fixed amount of enzyme and this compound to each tube.

  • Incubate all tubes at a constant temperature (e.g., 37°C) for a fixed time.

  • Stop the reaction (e.g., by boiling or adding a stop solution).

  • Quantify the amount of product (L-tagatose, a reducing sugar) formed using the DNSA assay by measuring absorbance at 540 nm.

  • Plot the relative activity against pH to determine the optimum.

Procedure for Optimal Temperature:

  • Prepare a series of reaction tubes, each containing the optimal buffer determined above.

  • Add a fixed amount of enzyme and this compound to each tube.

  • Incubate each tube at a different temperature for a fixed time.

  • Stop the reaction and quantify the product as described above.

  • Plot the relative activity against temperature to determine the optimum.

Characterization_Logic cluster_pH pH Optimization cluster_Temp Temperature Optimization VarypH Vary Buffer pH (Constant Temp) AssaypH Assay Activity (DNSA Method) VarypH->AssaypH PlotpH Plot Activity vs. pH AssaypH->PlotpH OptpH Determine Optimal pH PlotpH->OptpH VaryTemp Vary Temperature (Optimal pH) OptpH->VaryTemp Use in Temp Exp. AssayTemp Assay Activity (DNSA Method) VaryTemp->AssayTemp PlotTemp Plot Activity vs. Temp AssayTemp->PlotTemp OptTemp Determine Optimal Temp PlotTemp->OptTemp

Caption: Logic for determining optimal pH and temperature.
Protocol 3: Enzyme Kinetics (Michaelis-Menten Analysis)

This protocol details the determination of Km and Vmax for a putative beta-L-tagatosidase using this compound as the substrate.

Materials:

  • Purified enzyme solution of known concentration

  • This compound solutions of varying concentrations

  • Optimal buffer and temperature as determined in Protocol 2

  • Reagents for a suitable product quantification assay (e.g., DNSA)

  • Spectrophotometer

Procedure:

  • Prepare a series of reaction tubes with the optimal buffer.

  • To each tube, add a different concentration of this compound (e.g., spanning from 0.1 x Km to 10 x Km, with an initial estimate for Km).

  • Initiate the reactions by adding a fixed amount of purified enzyme.

  • Incubate at the optimal temperature.

  • Take samples at several time points (e.g., 1, 2, 5, 10 minutes) and stop the reaction.

  • Quantify the product concentration for each sample.

  • For each substrate concentration, calculate the initial reaction velocity (v0) from the linear portion of the product formation vs. time curve.

  • Plot the initial velocity (v0) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax. A Lineweaver-Burk plot (1/v0 vs. 1/[S]) can also be used for visualization.

Michaelis_Menten_Workflow Setup Prepare Reactions with Varying [Substrate] Start Initiate with Enzyme at Optimal Temp/pH Setup->Start Sample Sample at Time Intervals & Stop Reaction Start->Sample Quantify Quantify Product Sample->Quantify Calculate Calculate Initial Velocity (v₀) for each [Substrate] Quantify->Calculate Plot Plot v₀ vs. [Substrate] Calculate->Plot Analyze Fit to Michaelis-Menten Eq. (Non-linear Regression) Plot->Analyze Result Determine Km and Vmax Analyze->Result

Caption: Experimental workflow for Michaelis-Menten kinetics.

Conclusion

The study of glycosidases that act on L-sugars is a nascent field with significant potential. While this compound has not yet been established as a substrate for any known glycosidase, the protocols and frameworks provided here offer a comprehensive guide for researchers to systematically investigate this possibility. The discovery of a specific beta-L-tagatosidase would not only broaden our understanding of enzyme stereospecificity but could also pave the way for novel biotechnological and pharmaceutical applications.

References

Application Notes and Protocols: Beta-L-Tagatopyranose as a Precursor for Antiviral Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleoside analogs are a cornerstone of antiviral therapy. The discovery and development of novel analogs with improved efficacy and safety profiles remain a critical area of research. L-nucleosides, the enantiomers of naturally occurring D-nucleosides, have garnered significant attention due to their potential for enhanced metabolic stability and unique interactions with viral enzymes. Beta-L-Tagatopyranose, a rare L-sugar, presents a valuable and underexplored chiral starting material for the synthesis of novel L-nucleoside analogs. While the direct synthesis of antiviral compounds from this compound is not yet extensively documented in peer-reviewed literature, this document provides a comprehensive guide to its potential application. These notes outline generalized synthetic strategies, representative experimental protocols based on analogous L-sugars, and a summary of the antiviral activity of related L-nucleoside analogs to serve as a foundational resource for researchers in this field.

Introduction

The chemical modification of nucleosides has been a highly successful strategy in the development of antiviral drugs.[1] These analogs can act as chain terminators or inhibitors of viral polymerases, thus halting viral replication.[2] A particularly fruitful area of investigation has been the synthesis of L-nucleoside analogs, which are the mirror images of the natural D-nucleosides that constitute DNA and RNA. This stereochemical inversion can lead to compounds that are poor substrates for human cellular enzymes, potentially reducing toxicity, while still being recognized and processed by viral enzymes. Prominent examples of successful L-nucleoside drugs include Lamivudine (3TC) and Emtricitabine (FTC), which are widely used in the treatment of HIV and HBV infections.

This compound, an epimer of L-fructose, is a commercially available L-ketohexose. Its unique stereochemistry makes it an attractive starting material for the synthesis of a diverse range of L-nucleoside analogs with potentially novel biological activities. This document provides a theoretical framework and practical guidance for leveraging this compound as a precursor in antiviral drug discovery.

Generalized Synthetic Strategy from this compound

The synthesis of nucleoside analogs from a carbohydrate precursor generally involves two key stages: 1) conversion of the sugar into an activated glycosyl donor, and 2) coupling of the glycosyl donor with a nucleobase. A plausible synthetic route starting from this compound is outlined below.

Workflow for the Synthesis of L-Tagatopyranose-derived Nucleoside Analogs

G cluster_0 Preparation of Glycosyl Donor cluster_1 Glycosylation cluster_2 Deprotection and Final Product A This compound B Protection of Hydroxyl Groups (e.g., Acetylation, Benzoylation) A->B Acetic anhydride, Pyridine C Introduction of a Leaving Group at C2 (e.g., Bromination, Acetylation) B->C HBr in Acetic Acid D Protected L-Tagatopyranosyl Donor F Coupling Reaction (Vorbrüggen Glycosylation) D->F E Silylated Nucleobase (e.g., Uracil, Adenine) E->F TMS-Cl, HMDS G Protected L-Nucleoside Analog F->G TMSOTf, solvent H Deprotection of Hydroxyl Groups G->H NaOMe in Methanol I Final L-Nucleoside Analog H->I

Caption: Generalized workflow for synthesizing L-nucleoside analogs from this compound.

Antiviral Activity of Representative L-Nucleoside Analogs

While specific antiviral data for nucleoside analogs derived from this compound is not available, the following table summarizes the activity of other L-nucleoside analogs to illustrate the potential of this compound class.

Compound NameVirusAssayActivity (IC₅₀/EC₅₀)Reference
Lamivudine (3TC)HIV-1MT-4 cells0.005 µM[3]
Lamivudine (3TC)HBVHepG2 2.2.15 cells0.1 µM[3]
Emtricitabine (FTC)HIV-1MT-2 cells0.0013-0.0064 µMN/A
Emtricitabine (FTC)HBVHepG2 cells0.007-0.03 µMN/A
Telbivudine (L-dT)HBVHepG2 2.2.15 cells0.2 µMN/A
TroxacitabineHIV0.002 µM[4]
TroxacitabineHBV0.0005 µM[4]

Note: The data presented above is for illustrative purposes to demonstrate the potential antiviral efficacy of L-nucleosides and these compounds are not derived from this compound.

Representative Experimental Protocols

The following is a representative protocol for the synthesis of an L-nucleoside analog from an L-sugar, which can be adapted for this compound. This protocol describes the synthesis of a 1,2,3-triazolyl L-nucleoside analog.

Protocol: Synthesis of a Triazolyl L-Nucleoside Analog

This protocol is adapted from a known procedure for the synthesis of D-ribofuranosyl nucleosides and would require modification for an L-tagatopyranose starting material.

Step 1: Synthesis of the Azido-Sugar Intermediate

  • Dissolve the protected L-tagatopyranose derivative (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the azido-sugar intermediate.

Step 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

  • Dissolve the azido-sugar intermediate (1 equivalent) and the desired alkyne-functionalized nucleobase (1 equivalent) in a mixture of tert-butanol and water.

  • Add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium L-ascorbate (0.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting protected triazolyl L-nucleoside analog by column chromatography.[5]

Step 3: Deprotection

  • Dissolve the protected nucleoside analog in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe) to the solution.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+).

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the final deprotected L-nucleoside analog by column chromatography or recrystallization.

Mechanism of Action of Antiviral Nucleoside Analogs

Antiviral nucleoside analogs exert their effect by interfering with the replication of viral genetic material. The general mechanism is depicted in the following pathway diagram.

G A Antiviral L-Nucleoside Analog B Cellular Uptake (Nucleoside Transporters) A->B C Intracellular Phosphorylation (Cellular or Viral Kinases) B->C D L-Nucleoside Monophosphate C->D E Further Phosphorylation D->E F L-Nucleoside Triphosphate (Active Form) E->F G Viral Polymerase (e.g., Reverse Transcriptase, RNA-dependent RNA Polymerase) F->G H Incorporation into Growing Viral DNA/RNA G->H I Chain Termination or Increased Mutagenesis H->I J Inhibition of Viral Replication I->J

Caption: General mechanism of action of antiviral nucleoside analogs.

Conclusion and Future Perspectives

This compound represents a promising, yet underutilized, chiral building block for the synthesis of novel L-nucleoside analogs. The synthetic strategies and protocols outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this precursor. The development of nucleoside analogs from this compound could lead to the discovery of new antiviral agents with unique biological properties and improved therapeutic profiles. Further research is warranted to synthesize and evaluate a library of such compounds against a broad range of viruses to fully realize the potential of this compound in antiviral drug discovery.

References

Application Notes and Protocols: β-L-Tagatopyranose as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-L-Tagatopyranose, a rare L-sugar, represents a valuable and underutilized chiral building block in organic synthesis. Its unique stereochemical arrangement, with a quaternary anomeric center and multiple stereogenic centers, provides a rich scaffold for the synthesis of complex and stereochemically defined molecules. As a member of the "chiral pool," L-tagatopyranose offers a cost-effective and enantiomerically pure starting material for the synthesis of natural products, pharmaceutical intermediates, and other high-value chiral compounds. These application notes provide an overview of the potential applications of β-L-tagatopyranose and hypothetical protocols for its derivatization and use in stereoselective reactions.

Key Advantages of β-L-Tagatopyranose in Chiral Synthesis

  • Enantiomeric Purity: As a naturally derived L-sugar, it is available in high enantiomeric purity, eliminating the need for chiral resolution or asymmetric synthesis of the initial framework.

  • Defined Stereochemistry: The fixed stereocenters of the pyranose ring can be used to direct the stereochemical outcome of subsequent reactions.

  • Functionality: The multiple hydroxyl groups and the ketone functionality (in the open-chain form) offer numerous points for chemical modification and elaboration.

  • Access to "Unnatural" Enantiomers: L-sugars like L-tagatopyranose are ideal starting materials for the synthesis of the enantiomers of natural products that are typically derived from D-sugars.

Applications in Organic Synthesis

The synthetic utility of β-L-Tagatopyranose can be realized through a variety of transformations that leverage its inherent chirality. Key applications include:

  • Synthesis of Chiral Heterocycles: The pyranose ring can serve as a template for the synthesis of highly substituted tetrahydrofurans, tetrahydropyrans, and other oxygen-containing heterocycles. Furthermore, through ring-opening and functional group manipulations, it can be a precursor to chiral nitrogen-containing heterocycles like piperidines and pyrrolidines.

  • Natural Product Synthesis: The stereochemical complexity of L-tagatopyranose makes it an attractive starting material for the total synthesis of complex natural products, particularly those containing polyol fragments or highly oxygenated stereogenic centers.

  • Development of Chiral Ligands: The rigid scaffold of L-tagatopyranose can be functionalized to create novel chiral ligands for asymmetric catalysis. The defined spatial arrangement of coordinating groups can lead to high enantioselectivity in metal-catalyzed reactions.

  • Synthesis of Bioactive Molecules and Drug Intermediates: The L-configuration of tagatose can be exploited to synthesize L-nucleoside analogues and other bioactive compounds that may exhibit unique pharmacological properties compared to their D-counterparts.

Experimental Protocols

Note: The following protocols are illustrative examples based on general principles of carbohydrate chemistry and are intended to demonstrate the format and potential transformations. Specific reaction conditions would require optimization for each substrate.

Protocol 1: Preparation of a Protected L-Tagatopyranose Derivative for Further Synthesis

This protocol describes the protection of the hydroxyl groups of β-L-Tagatopyranose, a common first step to enable regioselective reactions.

Scheme:

G cluster_0 Protection of L-Tagatopyranose L-Tagatopyranose β-L-Tagatopyranose Protected_Tagatose 1,2:3,4-Di-O-isopropylidene-β-L-tagatopyranose L-Tagatopyranose->Protected_Tagatose Reagents Acetone, H2SO4 (cat.)

Figure 1: Protection of β-L-Tagatopyranose.

Methodology:

  • Suspend β-L-Tagatopyranose (1.0 eq) in anhydrous acetone.

  • Cool the suspension to 0 °C in an ice bath.

  • Add concentrated sulfuric acid (catalytic amount) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the di-isopropylidene protected product.

Quantitative Data (Hypothetical):

EntryStarting MaterialProductYield (%)Purity (NMR)
1β-L-Tagatopyranose1,2:3,4-Di-O-isopropylidene-β-L-tagatopyranose85>98%
Protocol 2: Stereoselective Reduction and Derivatization

This protocol illustrates a stereoselective reduction of the ketone (after deprotection of the anomeric position) followed by functionalization, demonstrating the control of a new stereocenter.

Workflow:

G cluster_1 Stereoselective Reduction Workflow A Protected L-Tagatose Derivative B Selective Deprotection A->B C Stereoselective Reduction (e.g., NaBH4) B->C D Diastereomeric Alcohols C->D E Functionalization (e.g., Acylation) D->E F Protected and Functionalized L-Sugar E->F

Figure 2: Workflow for stereoselective reduction.

Methodology:

  • Selective Deprotection: Selectively deprotect the anomeric position of a fully protected L-tagatose derivative using mild acidic conditions.

  • Reduction: Dissolve the resulting keto-sugar in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of acetic acid. Remove the solvent under reduced pressure. Co-evaporate the residue with methanol several times to remove borate salts.

  • Purification and Analysis: Purify the diastereomeric mixture of alcohols by column chromatography to separate the major and minor diastereomers. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

  • Functionalization: Protect the newly formed hydroxyl group (e.g., acetylation with acetic anhydride and pyridine) to yield a stable derivative for further synthesis.

Quantitative Data (Hypothetical):

EntryReducing AgentDiastereomeric Ratio (d.r.)Isolated Yield of Major Diastereomer (%)
1NaBH₄90:1082
2L-Selectride®98:275
Protocol 3: Synthesis of a Chiral Nitrogen Heterocycle Precursor

This protocol outlines a hypothetical pathway to a precursor for a chiral piperidine derivative, showcasing the transformation of the carbohydrate scaffold.

Signaling Pathway Diagram (Logical Relationship):

G cluster_2 Pathway to Chiral Piperidine Precursor Start L-Tagatose Derivative A Ring Opening Start->A B Oxidative Cleavage A->B C Dialdehyde Intermediate B->C D Reductive Amination C->D E Cyclization D->E End Chiral Piperidine Precursor E->End

Figure 3: Logical pathway to a chiral piperidine precursor.

Methodology:

  • Ring Opening and Cleavage: Start with a suitably protected L-tagatose derivative. Perform a ring-opening reaction followed by oxidative cleavage (e.g., using sodium periodate) of a diol to generate a dialdehyde.

  • Reductive Amination and Cyclization: Treat the dialdehyde intermediate with a primary amine (e.g., benzylamine) and a reducing agent (e.g., sodium cyanoborohydride) in a one-pot reductive amination/cyclization reaction.

  • Purification: Purify the resulting substituted piperidine derivative by column chromatography.

Quantitative Data (Hypothetical):

EntryAmineProductYield (%)
1BenzylamineN-Benzyl-piperidine derivative65
2(R)-α-MethylbenzylamineN-Chiral-piperidine derivative62

Conclusion

β-L-Tagatopyranose holds significant potential as a versatile chiral building block for the stereoselective synthesis of a wide range of complex molecules. Its unique stereochemistry and functional group array provide a powerful platform for the introduction of chirality in organic synthesis. The development of robust and scalable protocols for the manipulation of this rare sugar will undoubtedly open new avenues for the efficient construction of valuable chiral compounds for the pharmaceutical and agrochemical industries. Further exploration of the reactivity of L-tagatopyranose and its derivatives is warranted to fully unlock its synthetic potential.

Application Notes and Protocols for Cell Culture Studies Using L-Tagatose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tagatose, a rare ketohexose and an epimer of L-fructose, is a monosaccharide with emerging interest in various biological applications. While its D-isomer, D-tagatose, is more extensively studied as a low-calorie sweetener with potential health benefits, the biological activities of L-tagatose in mammalian cell culture remain largely unexplored.[1] This document provides a framework for investigating the effects of L-tagatose in cell culture, drawing upon the limited available data and methodologies from studies on related rare sugars. The protocols and potential applications outlined here are intended to serve as a guide for researchers venturing into the study of this rare sugar.

Potential Applications in Cell Culture

Based on studies with tagatose (isomer not always specified) and other rare sugars, potential areas of investigation for L-tagatose in cell culture include:

  • Modulation of Protein Glycosylation: The supplementation of cell culture media with certain sugars can alter the glycosylation patterns of recombinant proteins.[2] This has significant implications for the therapeutic efficacy and immunogenicity of biopharmaceuticals.

  • Anti-proliferative and Pro-apoptotic Effects: Some rare sugars have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis.[3]

  • Investigation of Cellular Signaling Pathways: Sugars and their metabolites can influence various signaling cascades within the cell, affecting processes like inflammation, stress responses, and metabolism. While studies have implicated D-tagatose in modulating the NF-κB signaling pathway, the effects of L-tagatose are unknown.[4]

Quantitative Data Summary

Due to the scarcity of research on L-tagatose in mammalian cell culture, a comprehensive table of quantitative data is not available. However, the following table summarizes findings from studies using "tagatose" (isomer unspecified) and D-tagatose, which can serve as a basis for designing experiments with L-tagatose.

Cell TypeSugar (Isomer)ConcentrationObserved EffectReference
Chinese Hamster Ovary (CHO) cellsTagatose (unspecified)Not specifiedIncreased high mannose N-glycans, reduced fucosylation[2]
Phytophthora infestans (Oomycete)D-Tagatose5 g/L and 10 g/LGrowth inhibition, induction of apoptosis-related genes[3]
Murine HepatocytesD-TagatoseNot specifiedAntioxidant and cytoprotective properties[5]
Human Dental Pulp Stem CellsD-TagatoseNot specifiedNo significant effect on cell adhesion, proliferation, or morphology[6][7]
Lewis Lung Carcinoma (LLC) cellsD-Tagatose25 mMNo significant effect on cell viability[8]

Experimental Protocols

The following are detailed protocols that can be adapted for studying the effects of L-tagatose in cell culture.

Protocol 1: Evaluation of L-Tagatose on Cell Viability and Proliferation

Objective: To determine the effect of L-tagatose on the viability and proliferation of a chosen mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, a cancer cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • L-tagatose (sterile, cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, neutralize, and centrifuge the cells.

    • Resuspend the cell pellet in a complete medium and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • L-Tagatose Treatment:

    • Prepare a stock solution of L-tagatose in a complete medium.

    • Perform serial dilutions to obtain the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of L-tagatose. Include a vehicle control (medium without L-tagatose).

    • Incubate the plate for 24, 48, and 72 hours.

  • Cell Viability Assessment:

    • At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the L-tagatose concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Analysis of Protein Glycosylation Profile

Objective: To investigate the effect of L-tagatose supplementation on the glycosylation pattern of a recombinant protein produced in CHO cells.

Materials:

  • CHO cell line engineered to produce a recombinant glycoprotein

  • Chemically defined CHO cell culture medium

  • L-tagatose (sterile, cell culture grade)

  • Shake flasks or bioreactors

  • Protein A affinity chromatography column (or other appropriate purification method)

  • Enzymes for glycan release (e.g., PNGase F)

  • Fluorescent labeling dye for glycans (e.g., 2-aminobenzamide)

  • HILIC-UPLC system with a fluorescence detector

  • Mass spectrometer

Procedure:

  • Cell Culture and L-Tagatose Supplementation:

    • Inoculate CHO cells in shake flasks or bioreactors with a chemically defined medium.

    • Supplement the medium with a predetermined concentration of L-tagatose (e.g., 10 mM). Include a control culture without L-tagatose.

    • Culture the cells for the duration of the production phase.

  • Protein Purification:

    • Harvest the cell culture supernatant.

    • Purify the recombinant glycoprotein using protein A affinity chromatography or another suitable method.

  • N-Glycan Release and Labeling:

    • Denature the purified protein.

    • Release the N-glycans by incubating with PNGase F.

    • Label the released glycans with a fluorescent dye (e.g., 2-aminobenzamide).

  • Glycan Analysis:

    • Separate the labeled glycans using HILIC-UPLC.

    • Detect the glycans using a fluorescence detector.

    • Identify and quantify the different glycan structures by comparing the retention times to a glycan library and by mass spectrometry analysis.

  • Data Analysis:

    • Compare the relative abundance of different glycan species (e.g., high mannose, fucosylated, sialylated) between the L-tagatose-treated and control groups.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a known signaling pathway that could be investigated in the context of L-tagatose.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assess Assessment start Start with Mammalian Cell Line culture Culture Cells to 80% Confluency start->culture seed Seed Cells in 96-well Plate culture->seed prepare_lt Prepare L-tagatose Solutions add_lt Add L-tagatose to Cells prepare_lt->add_lt incubate Incubate for 24, 48, 72h add_lt->incubate viability Perform Cell Viability Assay (e.g., MTT) incubate->viability read Read Plate viability->read analyze Analyze Data & Determine IC50 read->analyze G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus d_tagatose D-Tagatose receptor Receptor ikk IKKα/β receptor->ikk ? ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-p65/p50 nfkb p65/p50 (NF-κB) nfkb_nuc p65/p50 nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb Releases dna DNA nfkb_nuc->dna gene_exp Inflammatory Gene Expression dna->gene_exp

References

Chemoenzymatic Synthesis of L-Tagatose Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of rare sugars and their derivatives is a field of growing interest for researchers in drug development and biotechnology due to their potential as low-calorie sweeteners, prebiotics, and building blocks for novel pharmaceuticals. L-tagatose, a rare ketohexose, and its derivatives are of particular interest. However, a review of the current scientific literature reveals a significant scarcity of established and documented methods for the chemoenzymatic synthesis of L-tagatose derivatives. The vast majority of research has focused on the D-enantiomer, D-tagatose.

In light of this, the following application notes provide a detailed protocol for a documented enzymatic modification of L-tagatose, as well as a proposed chemoenzymatic pathway for the synthesis of a novel L-tagatose derivative. This dual approach offers both a validated experimental procedure involving L-tagatose and a forward-looking, hypothetical protocol to guide future research in this underexplored area.

Application Note 1: Enzymatic Isomerization of L-Tagatose to L-Talose

This protocol details the enzymatic conversion of L-tagatose to L-talose, another rare L-sugar. This process is catalyzed by L-rhamnose isomerase, an enzyme known for its ability to interconvert various aldoses and ketoses. This method provides a pathway to generate other rare L-sugars from L-tagatose.

Experimental Workflow: Enzymatic Isomerization of L-Tagatose

G cluster_prep Preparation cluster_reaction Isomerization Reaction cluster_analysis Analysis and Purification L_Tagatose L-Tagatose Solution Incubation Incubation at 50°C L_Tagatose->Incubation Enzyme Immobilized L-Rhamnose Isomerase Enzyme->Incubation Buffer Tris-HCl Buffer (pH 7.5) Buffer->Incubation Quenching Heat Inactivation Incubation->Quenching Reaction Mixture HPLC HPLC Analysis Quenching->HPLC Purification Chromatographic Purification HPLC->Purification Product L-Talose & L-Tagatose Mixture Purification->Product

Caption: Workflow for the enzymatic isomerization of L-tagatose.

Quantitative Data
ParameterValue
SubstrateL-Tagatose
EnzymeImmobilized L-Rhamnose Isomerase
Substrate Concentration50 g/L
Buffer50 mM Tris-HCl
pH7.5
Temperature50°C
Reaction Time24 hours
Equilibrium Ratio (L-Tagatose:L-Talose) Approx. 90:10
Experimental Protocol

1. Materials:

  • L-Tagatose

  • Immobilized L-rhamnose isomerase (from Pseudomonas stutzeri or other suitable source)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Hydrochloric acid (1 M)

  • Heating block or water bath

  • Reaction vessels (e.g., 50 mL Falcon tubes)

  • HPLC system with a carbohydrate analysis column

2. Procedure:

  • Preparation of Substrate Solution: Prepare a 50 g/L solution of L-tagatose in 50 mM Tris-HCl buffer (pH 7.5).

  • Enzyme Addition: Add the immobilized L-rhamnose isomerase to the L-tagatose solution. The enzyme loading should be optimized based on the activity of the specific immobilized preparation.

  • Incubation: Incubate the reaction mixture at 50°C with gentle agitation for 24 hours to reach equilibrium.

  • Reaction Termination: Terminate the reaction by removing the immobilized enzyme by filtration or centrifugation. Alternatively, the enzyme can be inactivated by heating the solution to 90°C for 10 minutes.

  • Analysis: Analyze the composition of the reaction mixture by HPLC to determine the ratio of L-tagatose to L-talose.

  • Purification (Optional): The resulting L-talose can be separated from the unreacted L-tagatose using preparative chromatography.

Application Note 2: Proposed Chemoenzymatic Synthesis of Fructosyl-L-Tagatoside

This section outlines a hypothetical chemoenzymatic route for the synthesis of a novel L-tagatose derivative, specifically a fructosyl-L-tagatoside. This proposed method is based on the known transglycosylation activity of enzymes like levansucrase on other ketohexoses. This protocol is intended to serve as a foundational concept for researchers to develop and validate.

Disclaimer: The following protocol is a proposed theoretical pathway and has not been experimentally validated. It is intended for research and development purposes.

Proposed Chemoenzymatic Workflow

G cluster_step1 Step 1: Synthesis of L-Tagatose (Assumed) cluster_step2 Step 2: Enzymatic Transfructosylation cluster_analysis Analysis and Purification L_Galactose L-Galactose Chemical_Isomerization Chemical or Enzymatic Isomerization L_Galactose->Chemical_Isomerization L_Tagatose_Intermediate L-Tagatose Chemical_Isomerization->L_Tagatose_Intermediate Reaction Incubation at 40°C L_Tagatose_Intermediate->Reaction Sucrose Sucrose (Fructose Donor) Sucrose->Reaction Levansucrase Levansucrase Levansucrase->Reaction Heat_Inactivation Heat Inactivation Reaction->Heat_Inactivation HPLC_Analysis HPLC Analysis Heat_Inactivation->HPLC_Analysis Purification Chromatographic Purification HPLC_Analysis->Purification Final_Product Fructosyl-L-Tagatoside Purification->Final_Product

Caption: Proposed workflow for chemoenzymatic synthesis of Fructosyl-L-Tagatoside.

Proposed Quantitative Parameters
ParameterProposed Value
Acceptor SubstrateL-Tagatose
Donor SubstrateSucrose
EnzymeLevansucrase (e.g., from Bacillus subtilis)
Acceptor Concentration100 mM
Donor Concentration300 mM
Buffer50 mM Sodium Phosphate
pH6.0
Temperature40°C
Reaction Time12-48 hours (for optimization)
Expected Product β-D-Fru-(2→1)-L-Tagatose
Proposed Experimental Protocol

1. Materials:

  • L-Tagatose (assumed to be available)

  • Sucrose

  • Levansucrase (e.g., from Bacillus subtilis)

  • Sodium phosphate buffer (50 mM, pH 6.0)

  • Heating block or water bath

  • Reaction vessels

  • HPLC system with a suitable column for oligosaccharide analysis

  • NMR spectrometer for structural confirmation

2. Procedure:

  • Preparation of Reaction Mixture: In a reaction vessel, dissolve L-tagatose (acceptor) and sucrose (donor) in 50 mM sodium phosphate buffer (pH 6.0) to final concentrations of 100 mM and 300 mM, respectively.

  • Enzyme Addition: Add levansucrase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction at 40°C with gentle agitation. Monitor the reaction progress over time (e.g., at 6, 12, 24, and 48 hours) by taking aliquots for HPLC analysis.

  • Reaction Termination: Once the desired conversion is achieved, terminate the reaction by heating the mixture to 95°C for 15 minutes to denature the enzyme.

  • Analysis: Analyze the product mixture by HPLC to identify and quantify the formation of fructosyl-L-tagatoside.

  • Purification and Characterization: Purify the novel fructosyl-L-tagatoside derivative from the reaction mixture using preparative chromatography. The structure of the purified compound should be confirmed by mass spectrometry and NMR spectroscopy.

Troubleshooting & Optimization

Improving the yield of L-tagatose from L-arabinose isomerase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the enzymatic production of L-tagatose from L-arabinose isomerase (L-AI). This resource provides troubleshooting guidance and frequently asked questions to help you overcome common challenges and optimize your experimental yield.

Frequently Asked Questions (FAQs)

Q1: My L-tagatose yield is consistently low. What are the potential causes?

A1: Low L-tagatose yield can stem from several factors:

  • Suboptimal Reaction Conditions: The pH, temperature, and presence of metal ion cofactors significantly impact L-AI activity.[1][2][3][4]

  • Enzyme Instability: L-arabinose isomerases, particularly from mesophilic organisms, can exhibit poor thermal stability at the higher temperatures often required for efficient conversion.[5][6][7]

  • Substrate Specificity: Many native L-AIs show higher specificity for their natural substrate, L-arabinose, compared to D-galactose, leading to lower conversion rates.[3][8]

  • Product Inhibition: The accumulation of L-tagatose can sometimes inhibit the enzyme's activity.

  • Byproduct Formation: Undesirable side reactions can occur, especially at elevated temperatures, leading to the formation of byproducts and reducing the overall yield of L-tagatose.[9]

Q2: How can I improve the stability of my L-arabinose isomerase?

A2: Enhancing enzyme stability is crucial for sustained and efficient L-tagatose production. Key strategies include:

  • Enzyme Immobilization: This is a widely used and effective method to improve the thermal and operational stability of L-AI.[5][6][7][10][11] Immobilization on supports like sodium alginate, agarose, or copper-chelate epoxy can enhance heat resistance and allow for easier enzyme recycling.[5][10][11]

  • Use of Thermostable Enzymes: Sourcing L-AI from thermophilic or hyperthermophilic organisms can provide enzymes that are inherently more stable at higher reaction temperatures.[3][11]

  • Protein Engineering: Site-directed mutagenesis can be employed to create enzyme variants with improved thermostability.[3]

  • Addition of Stabilizing Agents: The presence of specific metal ions, such as Mn²⁺, can enhance the stability of some L-AIs.[3]

Q3: What is the optimal pH and temperature for the isomerization of L-arabinose to L-tagatose?

A3: The optimal pH and temperature can vary depending on the source of the L-arabinose isomerase. However, many studies point to a slightly acidic to neutral pH range and elevated temperatures for optimal activity and conversion. For example, L-AI from Lactobacillus plantarum has an optimal pH of around 7.0 and a temperature of 50°C.[1] Recombinant L-AI expressed in E. coli has shown optimal conditions at a pH of 6.5 and a temperature of 60°C.[5][6][7] It is crucial to determine the optimal conditions for your specific enzyme experimentally.

Q4: Are there any metal ions that can enhance the activity of L-arabinose isomerase?

A4: Yes, several L-arabinose isomerases are metal-dependent enzymes. Manganese ions (Mn²⁺) are frequently reported to significantly enhance the catalytic activity of L-AI.[1][3][12] Other divalent cations like Mg²⁺ and Co²⁺ have also been shown to improve enzyme activity in some cases.[3][4] Conversely, ions such as Cu²⁺, Ag⁺, Hg²⁺, and Pb²⁺ can act as inhibitors.[1] It's important to note that some L-AIs are metal-ion independent.[13]

Troubleshooting Guides

Issue 1: Low Conversion Rate of L-arabinose to L-tagatose
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal pH Determine the optimal pH for your specific L-AI by performing the reaction across a pH range (e.g., 5.0 to 9.0).Identification of the pH at which the enzyme exhibits maximum activity, leading to an increased conversion rate.
Suboptimal Temperature Evaluate the enzyme's activity at various temperatures (e.g., 40°C to 70°C) to find the optimum.Increased reaction velocity and a shift in the reaction equilibrium towards L-tagatose formation at the optimal temperature.[4]
Insufficient Metal Ion Cofactors Titrate different concentrations of required metal ions (e.g., Mn²⁺) into the reaction mixture to find the optimal concentration.Enhanced enzyme activity and a higher conversion yield.[3]
Low Substrate Specificity Consider using a mutant L-AI with improved specificity for D-galactose, which can be achieved through protein engineering.[3]A significant increase in the catalytic efficiency (kcat/Km) for D-galactose, resulting in a higher yield of L-tagatose.[3]
Issue 2: Enzyme Inactivation During the Reaction
Possible Cause Troubleshooting Step Expected Outcome
Thermal Instability Immobilize the L-AI on a suitable support matrix (e.g., sodium alginate, agarose).Increased thermal stability, allowing the enzyme to function for longer periods at optimal temperatures and enabling its reuse.[5][6][7]
Operational Instability If using an immobilized enzyme, investigate different immobilization techniques or post-immobilization treatments, such as cross-linking with glutaraldehyde.[11]Enhanced operational stability, allowing for repeated use of the immobilized enzyme with minimal loss of activity.[11]
Presence of Inhibitors Ensure the reaction mixture is free from inhibiting metal ions (e.g., Cu²⁺, Hg²⁺) by using high-purity reagents and deionized water.Prevention of enzyme inhibition and maintenance of catalytic activity throughout the reaction.

Data Presentation

Table 1: Comparison of Kinetic Parameters of L-Arabinose Isomerases from Different Sources

Enzyme SourceSubstrateK_m (mM)V_max (U/mg)k_cat/K_m (mM⁻¹ min⁻¹)Optimal pHOptimal Temp (°C)Reference
Bifidobacterium adolescentisD-Galactose22.44899.36.555[8]
Bifidobacterium adolescentisL-Arabinose40.2275.18.66.555[8]
Lactobacillus plantarumD-Galactose119--7.050[1]
Bacillus amyloliquefaciensD-Galactose251.6-2.347.545[13]
Bacillus amyloliquefaciensL-Arabinose92.8-46.857.545[13]
Klebsiella pneumoniaeD-Galactose---8.040[2]

Table 2: Effect of Immobilization on L-Tagatose Production

Immobilization MethodEnzyme/Cell SourceSupportKey FindingsReference
Whole-cell immobilizationRecombinant E. coli3% Sodium Alginate, 2% CaCl₂Retained 90% of free-cell production efficiency; enhanced heat resistance (60-70°C); retained 76% activity after 5 cycles.[5][6][7][5][6][7]
Covalent bindingE. coli L-AIAgaroseImmobilized enzyme produced an average of 7.5 g/(L·d) of D-tagatose for 7 days, exceeding the productivity of the free enzyme.[10][10]
Copper-chelate epoxy supportThermotoga maritima L-AIEpoxy supportPost-immobilization treatment with glutaraldehyde and ethylenediamine more than doubled the operational stability.[11][11]

Experimental Protocols

Protocol 1: Enzymatic Conversion of D-Galactose to D-Tagatose
  • Reaction Mixture Preparation:

    • Prepare a 100 mM D-galactose solution in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5).[8]

    • Add the required metal ion cofactor, typically 5-6 mM MnCl₂.[5][6][7][8]

    • Add the purified L-arabinose isomerase or whole cells expressing the enzyme to the reaction mixture. The optimal enzyme/cell concentration should be determined empirically.[8]

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 55°C) with gentle agitation.[8]

  • Sampling and Analysis:

    • Collect samples at regular time intervals (e.g., every 2 hours).[8]

    • Terminate the enzymatic reaction in the samples by heat inactivation (e.g., boiling for 10 minutes).[6]

    • Quantify the concentration of D-tagatose and remaining D-galactose using High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID).[8]

Protocol 2: Whole-Cell Immobilization in Sodium Alginate
  • Cell Preparation:

    • Harvest the recombinant cells expressing L-arabinose isomerase by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Immobilization:

    • Resuspend the cell pellet in a 3% (w/v) sodium alginate solution.[5][6][7]

    • Extrude the cell-alginate mixture dropwise into a gently stirring 2% (w/v) calcium chloride solution to form beads.[5][6][7]

    • Allow the beads to harden for a specified time (e.g., 30 minutes).

  • Washing and Storage:

    • Wash the immobilized cell beads with buffer to remove excess calcium chloride and unentrapped cells.

    • The immobilized cells are now ready for use in the bioconversion reaction and can be stored at 4°C for future use.

Visualizations

Enzymatic_Conversion_Workflow cluster_prep Reaction Preparation cluster_reaction Isomerization cluster_analysis Analysis A Prepare D-Galactose Solution B Add Metal Cofactors (e.g., Mn²⁺) A->B C Add L-Arabinose Isomerase B->C D Incubate at Optimal Temperature & pH C->D E Take Time-course Samples D->E F Terminate Reaction (Heat Inactivation) E->F G Quantify D-Tagatose (HPLC) F->G Immobilization_Workflow A Harvest Recombinant Cells B Wash Cells A->B C Resuspend in Sodium Alginate B->C D Extrude into CaCl₂ Solution C->D E Formation of Immobilized Beads D->E F Wash and Store Beads E->F G Use in Bioconversion Reaction F->G Reaction_Pathway D_Galactose D-Galactose L_Arabinose_Isomerase L-Arabinose Isomerase D_Galactose->L_Arabinose_Isomerase D_Tagatose D-Tagatose D_Galactose->D_Tagatose Isomerization L_Arabinose_Isomerase->D_Tagatose

References

Technical Support Center: Overcoming Low Solubility of beta-L-Tagatopyranose in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of beta-L-Tagatopyranose in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many organic solvents?

A1: this compound is a monosaccharide, a type of sugar, with multiple hydroxyl (-OH) groups. These groups make the molecule highly polar and capable of forming strong hydrogen bonds with other tagatopyranose molecules. Most organic solvents are less polar than water and cannot effectively break these intermolecular hydrogen bonds, leading to low solubility.

Q2: In which common organic solvents is this compound known to have some solubility?

A2: this compound is known to be slightly soluble in ethanol.[1] Its solubility in other common organic solvents like methanol, propanol, acetone, and acetonitrile is generally low. The solubility tends to decrease as the carbon chain of the alcohol solvent increases.

Q3: What are the primary methods to improve the solubility of this compound in organic solvents?

A3: The main strategies include:

  • Using Co-solvents: Introducing a polar co-solvent can disrupt the hydrogen bonding network of the crystalline sugar and improve its interaction with the primary solvent.

  • Temperature Adjustment: Increasing the temperature can provide the necessary energy to break the crystal lattice of this compound and increase its solubility. However, the stability of the sugar at elevated temperatures should be considered.

  • Utilizing Natural Deep Eutectic Solvents (NADES): NADES are mixtures of natural compounds that form a eutectic with a melting point much lower than the individual components. They can be highly effective at dissolving polar compounds like sugars.

Troubleshooting Guides

Issue 1: this compound precipitates from the solution upon cooling.

Cause: The solubility of this compound is likely highly dependent on temperature in the chosen solvent system. As the temperature decreases, the solvent's capacity to keep the sugar dissolved diminishes, leading to precipitation.

Solutions:

  • Maintain Elevated Temperature: If the experimental setup allows, maintain the solution at the elevated temperature at which the compound is soluble.

  • Use a Co-solvent: Add a co-solvent that can help stabilize the dissolved this compound at lower temperatures. For instance, if you are using ethanol, adding a small amount of water (if permissible for your reaction) can sometimes prevent precipitation.

  • Rapid Subsequent Steps: If the subsequent reaction or analysis can be performed quickly, proceed immediately after dissolution before significant precipitation occurs.

  • Re-dissolution: If precipitation occurs before the next step, gently warm the solution to re-dissolve the compound just before use.

Issue 2: The solubility of this compound is too low for my reaction concentration.

Cause: The chosen organic solvent is not polar enough to dissolve the required amount of this compound.

Solutions:

  • Solvent Screening: Test the solubility in a range of polar aprotic and protic solvents to find a more suitable one.

  • Co-solvent System: Systematically experiment with binary or even ternary solvent mixtures. A small amount of a highly polar co-solvent can significantly increase solubility.

  • Natural Deep Eutectic Solvents (NADES): For a green and effective alternative, consider using a NADES as the solvent system.

Issue 3: I need to dissolve this compound in a non-polar solvent for a reaction.

Cause: Direct dissolution of a highly polar sugar in a non-polar solvent is extremely challenging due to the large difference in polarity.

Solutions:

  • Phase-Transfer Catalysis: If your reaction involves an ionic species, a phase-transfer catalyst can be used to bring the reactant from an aqueous phase (where tagatose is soluble) into the organic phase.

  • Chemical Modification: It may be necessary to first chemically modify the this compound to a less polar derivative (e.g., by protecting the hydroxyl groups) to make it soluble in non-polar solvents. The protecting groups can then be removed after the reaction.

  • Alternative Reaction Media: Explore if the reaction can be conducted in a biphasic system or in an emulsion.

Quantitative Data on Solubility

The following table summarizes the known and estimated solubility of this compound in various solvents. Direct quantitative data for many organic solvents is limited in publicly available literature. The data for ethanol is based on qualitative descriptions, and for other organic solvents, the solubility is expected to be very low.

SolventTemperature (°C)Solubility ( g/100 mL)Reference/Note
WaterRoom TemperatureReadily Soluble[1]
EthanolRoom TemperatureSlightly Soluble[1]
Aqueous Ethanol (20 wt%)20~9.5[2]
Aqueous Ethanol (80 wt%)20~0.86[2]
MethanolRoom TemperatureVery Low (Estimated)
PropanolRoom TemperatureVery Low (Estimated)
AcetoneRoom TemperatureVery Low (Estimated)
AcetonitrileRoom TemperatureVery Low (Estimated)

Experimental Protocols

Protocol 1: Enhancing Solubility using a Co-solvent System

This protocol describes a general method for using a co-solvent to dissolve this compound.

Materials:

  • This compound

  • Primary organic solvent (e.g., ethanol)

  • Co-solvent (e.g., water, dimethyl sulfoxide - DMSO)

  • Magnetic stirrer and stir bar

  • Heating plate

  • Vials or flasks

Procedure:

  • Weigh the desired amount of this compound and place it in a clean, dry vial.

  • Add the primary organic solvent to the vial.

  • Begin stirring the mixture at room temperature.

  • If the compound does not dissolve, gradually add the co-solvent dropwise while continuing to stir.

  • Observe for any changes in solubility.

  • If necessary, gently warm the mixture while stirring. Be cautious not to exceed the boiling point of the solvent mixture or the degradation temperature of the sugar.

  • Continue adding the co-solvent and/or warming until the this compound is fully dissolved.

  • Record the final ratio of the primary solvent to the co-solvent and the final temperature.

Protocol 2: Dissolution using Natural Deep Eutectic Solvents (NADES)

This protocol outlines the preparation of a choline chloride-based NADES and its use for dissolving this compound.

Materials:

  • Choline chloride (ChCl)

  • Hydrogen Bond Donor (HBD), e.g., Urea, Glycerol, or Ethylene Glycol

  • This compound

  • Heating plate with magnetic stirring

  • Beaker or flask

  • Oven

Procedure:

Part A: Preparation of the NADES

  • Dry the choline chloride and the chosen hydrogen bond donor in an oven at 60°C for at least 2 hours to remove any residual moisture.

  • Weigh the choline chloride and the HBD in the desired molar ratio (e.g., 1:2 for ChCl:Urea or 1:2 for ChCl:Glycerol).

  • Combine the components in a beaker or flask.

  • Heat the mixture to 80°C while stirring continuously.

  • Continue heating and stirring until a clear, homogeneous liquid is formed. This is your NADES.

  • Allow the NADES to cool to room temperature before use.

Part B: Dissolving this compound in the NADES

  • Add the desired amount of this compound to the prepared NADES.

  • Stir the mixture at room temperature or with gentle heating until the sugar is completely dissolved. The high polarity of the NADES should facilitate dissolution.

Visualizations

experimental_workflow_co_solvent start Start: Undissolved This compound add_primary_solvent Add Primary Organic Solvent start->add_primary_solvent stir_rt Stir at Room Temperature add_primary_solvent->stir_rt check_solubility Is it Dissolved? stir_rt->check_solubility heat_mixture Gently Heat Mixture stir_rt->heat_mixture add_co_solvent Add Co-solvent (e.g., Water, DMSO) check_solubility->add_co_solvent No end End: Dissolved This compound check_solubility->end Yes add_co_solvent->stir_rt check_solubility2 Is it Dissolved? heat_mixture->check_solubility2 check_solubility2->add_co_solvent No check_solubility2->end Yes

Caption: Workflow for dissolving this compound using a co-solvent system.

logical_relationship_nades cluster_components NADES Components hba Hydrogen Bond Acceptor (HBA) (e.g., Choline Chloride) formation Formation of Natural Deep Eutectic Solvent (NADES) hba->formation hbd Hydrogen Bond Donor (HBD) (e.g., Urea, Glycerol) hbd->formation properties Properties: - Low Melting Point - High Polarity - Green Solvent formation->properties application Application: Dissolving Polar Molecules (e.g., this compound) properties->application

Caption: Logical relationship of components and properties of NADES for solubility enhancement.

References

Troubleshooting peak tailing of L-tagatose in HILIC chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of L-tagatose using Hydrophilic Interaction Liquid Chromatography (HILIC). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic problems, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HILIC analysis of L-tagatose?

Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half. This can lead to inaccurate quantification, reduced resolution between adjacent peaks, and overall poor chromatographic performance. For L-tagatose, a ketohexose, peak tailing in HILIC can arise from a variety of factors related to its chemical structure and interactions with the stationary and mobile phases.

Q2: What are the most common causes of peak tailing for L-tagatose in HILIC?

The most common causes include:

  • Secondary Interactions: Unwanted interactions between the hydroxyl groups of L-tagatose and active sites on the stationary phase, such as residual silanols on silica-based columns.

  • Schiff Base Formation: L-tagatose is a reducing sugar and can react with primary amine groups on amino-functionalized stationary phases to form a Schiff base, leading to peak broadening and tailing.

  • Anomer Separation: In solution, sugars can exist as different anomers (e.g., α and β forms). If the interconversion is slow compared to the chromatographic timescale, it can result in broadened or split peaks.

  • Mobile Phase pH and Buffer Concentration: An inappropriate mobile phase pH can lead to ionization of silanol groups on the stationary phase, increasing secondary interactions. Insufficient buffer concentration may not effectively mask these interactions.

  • Mismatch between Injection Solvent and Mobile Phase: Injecting the sample in a solvent with a significantly different composition (especially higher water content) than the initial mobile phase can cause peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.

Q3: How can I prevent anomer separation for L-tagatose?

Anomer separation can often be suppressed by:

  • Increasing Mobile Phase pH: Higher pH (around 10-11) can accelerate the rate of mutarotation, causing the anomers to interconvert quickly and elute as a single, sharp peak.[1]

  • Elevating Column Temperature: Increasing the temperature (e.g., to 35-40°C) can also increase the rate of anomer interconversion.[1][2][3] However, be mindful of the thermal stability of L-tagatose, especially at neutral to alkaline pH.[4][5][6][7][8]

Troubleshooting Guide: Peak Tailing of L-Tagatose

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Step 1: Evaluate the Stationary Phase

Issue: Potential for Schiff base formation with amino columns.

Recommendation: If you are using an amino-functionalized column, the primary amine groups can react with the ketone group of L-tagatose.

  • Consider alternative stationary phases:

    • Amide-bonded phases: These are generally more resistant to Schiff base formation and are a popular choice for sugar analysis.

    • Polymer-based amino columns: Columns with tertiary or secondary amine groups are less prone to Schiff base formation.[2][3]

    • Diol or bare silica phases: These can also be effective for separating polar compounds like sugars.

Table 1: Comparison of HILIC Stationary Phases for Sugar Analysis

Stationary PhaseAdvantagesDisadvantagesSuitability for L-Tagatose
Amino (Primary) Good retention for sugars.Prone to Schiff base formation with reducing sugars, leading to poor recovery and peak tailing.[2][3]Use with caution. Consider alternatives if peak tailing is observed.
Amide Resistant to Schiff base formation, stable over a wider pH range.May have different selectivity compared to amino phases.Recommended.
Polymer-based Amino (Tertiary) High recovery for reducing sugars, resistant to Schiff base formation.[2][3]May have lower efficiency than silica-based phases.Recommended.
Diol/Bare Silica No Schiff base formation.May require careful mobile phase optimization to achieve desired retention and selectivity.Good alternative.
Zwitterionic Can offer unique selectivity and is stable at high pH.[1]Retention mechanism can be complex.Good alternative, especially for methods requiring high pH.
Step 2: Optimize the Mobile Phase

Issue: Inappropriate mobile phase pH or buffer concentration leading to secondary interactions.

Recommendations:

  • Mobile Phase pH: L-tagatose is most stable in the pH range of 3-7.[5][7] However, to prevent anomer separation, a higher pH may be necessary. An initial approach could be to use a mobile phase with a pH around 6-7. If anomer separation is observed, cautiously increasing the pH with a volatile buffer like ammonium hydroxide can improve peak shape.[1]

  • Buffer Concentration: Increasing the buffer concentration can help to mask residual silanol groups and reduce secondary interactions, thereby improving peak shape. A starting concentration of 10-20 mM is often recommended.

Table 2: Effect of Mobile Phase Parameters on L-Tagatose Peak Shape

ParameterConditionExpected Effect on Peak TailingRationale
Mobile Phase pH Low pH (e.g., 3-5)May increase tailing due to secondary interactions with protonated silanols.L-tagatose is stable, but peak shape may be compromised.
Neutral pH (e.g., 6-8)Moderate tailing.L-tagatose stability decreases at pH 7 and above.[4][7]
High pH (e.g., >9)Reduced tailing due to suppression of anomer separation and deprotonation of silanols.Improves peak shape but be aware of potential on-column degradation of L-tagatose.[1]
Buffer Concentration Low (e.g., <5 mM)Increased tailing.Insufficient masking of active sites on the stationary phase.
Moderate (e.g., 10-20 mM)Improved peak shape.Effective masking of silanol groups.
High (e.g., >50 mM)Good peak shape, but may lead to issues with detector sensitivity (especially for MS) and buffer solubility in high organic mobile phases.Can suppress secondary interactions but may have other drawbacks.
Step 3: Check Injection and Sample Preparation

Issue: Mismatch between the injection solvent and the mobile phase.

Recommendation: The injection solvent should be as close as possible to the initial mobile phase conditions. Since HILIC mobile phases have a high organic content (typically >70% acetonitrile), dissolving the L-tagatose standard and samples in a similar solvent composition is crucial. Injecting in a purely aqueous solution will likely lead to severe peak distortion.

Step 4: System and Method Considerations

Issue: Other factors contributing to peak tailing.

Recommendations:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection. HILIC columns often require longer equilibration times than reversed-phase columns.

  • Flow Rate: A lower flow rate can sometimes improve peak shape by allowing for better mass transfer.

  • Temperature: As mentioned, a slightly elevated temperature can help to collapse anomers into a single peak.

  • Extra-column Dead Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce extra-column band broadening.

Experimental Protocol Example

This protocol provides a starting point for the HILIC analysis of L-tagatose. Optimization may be required based on your specific instrumentation and column.

Objective: To achieve a symmetric peak for L-tagatose using HILIC with UV or Evaporative Light Scattering (ELS) detection.

Materials:

  • HPLC System: With a quaternary or binary pump, autosampler, column oven, and a suitable detector (e.g., RI, ELSD, or CAD).

  • Column: Amide-bonded HILIC column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 10 mM Ammonium Acetate, pH adjusted to 6.8 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • L-tagatose Standard: 1 mg/mL dissolved in 80:20 (v/v) Acetonitrile:Water.

  • Sample Diluent: 80:20 (v/v) Acetonitrile:Water.

Chromatographic Conditions:

  • Isocratic Elution: 80% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Detector:

    • ELSD: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min.

    • RI: Temperature controlled to match the column oven.

Procedure:

  • Prepare the mobile phases and L-tagatose standard as described above.

  • Purge the HPLC system with the mobile phases.

  • Equilibrate the column with the initial mobile phase composition (80% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the L-tagatose standard and acquire the chromatogram.

  • Evaluate the peak shape. If tailing is observed, proceed with the troubleshooting steps outlined above.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting L-tagatose peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed for L-Tagatose check_column Step 1: Evaluate Stationary Phase Is an amino column being used? start->check_column change_column Switch to Amide, Polymer-based Amino, or Diol Column check_column->change_column Yes optimize_mp Step 2: Optimize Mobile Phase check_column->optimize_mp No change_column->optimize_mp adjust_ph Adjust Mobile Phase pH (e.g., increase towards alkaline) optimize_mp->adjust_ph Tailing still present adjust_buffer Increase Buffer Concentration (e.g., to 10-20 mM) adjust_ph->adjust_buffer check_injection Step 3: Check Injection Solvent Does it match the initial mobile phase? adjust_buffer->check_injection match_solvent Prepare Standard/Sample in Mobile Phase check_injection->match_solvent No system_check Step 4: System & Method Check check_injection->system_check Yes match_solvent->system_check equilibrate Increase Column Equilibration Time system_check->equilibrate Tailing still present adjust_temp_flow Adjust Temperature and/or Flow Rate equilibrate->adjust_temp_flow end_good Peak Shape Improved adjust_temp_flow->end_good end_bad Issue Persists: Consult Column Manufacturer/Technical Support adjust_temp_flow->end_bad

Caption: A step-by-step workflow for troubleshooting peak tailing of L-tagatose in HILIC.

References

Technical Support Center: Optimization of L-Tagatose Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of L-tagatose synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for L-tagatose synthesis?

A1: The most prevalent and industrially viable method for L-tagatose production is the enzymatic isomerization of D-galactose.[1] This bioconversion is primarily catalyzed by the enzyme L-arabinose isomerase (L-AI).[1][2][3][4] D-galactose itself can be sourced economically from lactose, a major component of cheese whey, making the process more cost-effective.[1]

Q2: What are the key reaction parameters to optimize for maximizing L-tagatose yield?

A2: The critical parameters to optimize for efficient L-tagatose synthesis are temperature, pH, and the concentration of metal ion cofactors. The reversible nature of the isomerization reaction means that controlling these conditions is essential to shift the equilibrium towards L-tagatose formation.[5]

Q3: Why is my L-tagatose conversion rate low?

A3: Low conversion rates are a common challenge in L-tagatose synthesis and can be attributed to several factors:

  • Suboptimal Temperature and pH: The activity and stability of L-arabinose isomerase are highly dependent on temperature and pH. Operating outside the optimal range for your specific enzyme will significantly reduce its efficiency.[6][7]

  • Absence of Metal Cofactors: Many L-arabinose isomerases require divalent metal ions, such as Mn²⁺ or Co²⁺, for optimal activity and stability.[6] A lack of these cofactors can lead to reduced enzyme performance.

  • Reaction Equilibrium: The isomerization of D-galactose to L-tagatose is a reversible reaction that reaches an equilibrium, often limiting the theoretical yield.[5]

  • Enzyme Inhibition: Byproducts or impurities in the substrate can inhibit enzyme activity.

Q4: Can the reaction equilibrium be shifted to favor L-tagatose formation?

A4: Yes, the reaction equilibrium can be shifted towards higher L-tagatose yields by adding borate to the reaction mixture.[5][8] Borate forms a complex with L-tagatose, effectively removing it from the equilibrium and driving the reaction forward.[5] This strategy has been shown to significantly increase the conversion rate.[5][8]

Q5: What is the role of L-arabinose isomerase (L-AI) in L-tagatose synthesis?

A5: L-arabinose isomerase is the key enzyme that catalyzes the isomerization of D-galactose to L-tagatose.[1][2] Although its primary substrate in nature is L-arabinose, it exhibits substrate specificity for D-galactose as well, enabling the production of L-tagatose.[2]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low L-tagatose Yield 1. Suboptimal reaction temperature.[6] 2. Incorrect pH of the reaction buffer.[6] 3. Insufficient or absent metal ion cofactors.[6] 4. Reaction has reached equilibrium.[5] 5. Enzyme denaturation or instability.[9]1. Optimize the reaction temperature based on the specific L-arabinose isomerase used. Thermophilic enzymes generally perform better at higher temperatures (60-80°C).[6] 2. Adjust the pH of the reaction mixture to the optimal range for your enzyme, which is typically neutral to slightly alkaline (pH 7.0-8.5).[6][8] 3. Supplement the reaction with the appropriate metal ions, most commonly Mn²⁺, at an optimal concentration (e.g., 5 mM).[9] 4. Add borate to the reaction to form a complex with L-tagatose and shift the equilibrium.[5][8] 5. Consider using immobilized enzymes or whole-cell catalysis to improve enzyme stability.[9]
Browning of the Reaction Mixture 1. Maillard reaction occurring at high temperatures.[6][10]1. Optimize the temperature to a range that maximizes enzyme activity while minimizing the Maillard reaction, typically between 60-70°C for industrial production.[6]
Enzyme Inactivation 1. Presence of inhibitory metal ions like Zn²⁺ and Ni²⁺.[6] 2. Non-optimal pH or temperature leading to denaturation.[9]1. Ensure the reaction medium is free from inhibitory metal ions. 2. Operate within the optimal pH and temperature range for the enzyme. Consider enzyme immobilization to enhance stability.[9]
Difficulty in Product Purification 1. Presence of unreacted D-galactose and byproducts.1. Optimize reaction conditions to maximize conversion. 2. Employ chromatographic techniques for purification. The addition of borate can also facilitate separation due to complex formation.

Data Presentation: Optimal Reaction Conditions

The optimal conditions for L-tagatose synthesis can vary depending on the source of the L-arabinose isomerase. The following tables summarize key quantitative data from various studies.

Table 1: Optimal Temperature and pH for L-arabinose Isomerases from Different Microbial Sources

Microbial SourceOptimal Temperature (°C)Optimal pHReference
Geobacillus stearothermophilus707.0[11]
Thermotoga maritima907.5[6]
Lactobacillus plantarum NC860~5.5-6.0[6]
Thermotoga neapolitana85-90Not Specified[6]
Bacillus stearothermophilus657.5[7]
Bifidobacterium longum41High pH[12]
Enterococcus faecium50Acidic[1]
Bifidobacterium adolescentis556.5[13]
Clostridium hylemonae507.0-7.5[14]
Pseudomonas aeruginosa PAO1607.0[10]

Table 2: Effect of Metal Ions and Borate on L-tagatose Synthesis

AdditiveOptimal ConcentrationEffectReference
Mn²⁺5 mMIncreased biotransformation rate by 90%[6]
Co²⁺Not SpecifiedEnhances thermostability[6]
Borate0.4 molar ratio to D-galactoseIncreased yield to 77%[5]
Borate1.15 MAchieved 92% conversion[12]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of L-tagatose

This protocol provides a general procedure for the isomerization of D-galactose to L-tagatose using L-arabinose isomerase.

  • Reaction Setup:

    • Prepare a reaction buffer at the optimal pH for the specific L-arabinose isomerase being used (e.g., 50 mM Tris-HCl buffer, pH 7.5).

    • Dissolve D-galactose in the buffer to the desired starting concentration (e.g., 100 g/L).

    • Add the required metal ion cofactor (e.g., MnCl₂ to a final concentration of 1 mM).[1]

  • Enzyme Addition:

    • Add the purified L-arabinose isomerase or whole cells expressing the enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 65°C) with gentle agitation.

  • Monitoring the Reaction:

    • Take samples at regular intervals to monitor the concentrations of D-galactose and L-tagatose using High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination:

    • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) once the desired conversion is achieved or the reaction reaches equilibrium.

  • Product Purification:

    • Purify L-tagatose from the reaction mixture using appropriate chromatographic methods.

Protocol 2: L-tagatose Synthesis with Borate to Shift Equilibrium

This protocol is a modification of the general procedure to enhance the conversion rate by incorporating borate.

  • Reaction Setup:

    • Prepare a borate buffer at the desired concentration and pH (e.g., 1.15 M borate, pH 8.5-9.0).[8][12]

    • Dissolve D-galactose in the borate buffer.

  • Enzyme Addition:

    • Add the L-arabinose isomerase to the reaction mixture.

  • Incubation:

    • Incubate the reaction at the optimal temperature (e.g., 60-70°C).[8]

  • Monitoring and Termination:

    • Follow steps 4 and 5 from Protocol 1.

  • Product Recovery:

    • The L-tagatose-borate complex will need to be dissociated to recover the final product, which can be achieved by acidification. Subsequent purification steps will be required.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Isomerization Reaction cluster_post Post-Reaction prep_buffer Prepare Buffer (Optimal pH) dissolve_gal Dissolve D-Galactose prep_buffer->dissolve_gal add_cofactors Add Metal Cofactors (e.g., Mn²⁺) dissolve_gal->add_cofactors add_enzyme Add L-arabinose Isomerase add_cofactors->add_enzyme incubation Incubate at Optimal Temperature add_enzyme->incubation monitoring Monitor Reaction (HPLC) incubation->monitoring termination Terminate Reaction (Heat Inactivation) monitoring->termination purification Purify L-tagatose (Chromatography) termination->purification

Caption: Experimental workflow for the enzymatic synthesis of L-tagatose.

troubleshooting_logic cluster_conditions Check Reaction Conditions cluster_equilibrium Address Equilibrium Limitation cluster_stability Improve Enzyme Stability start Low L-tagatose Yield check_temp Is Temperature Optimal? start->check_temp check_ph Is pH Optimal? start->check_ph check_cofactors Are Metal Cofactors Present? start->check_cofactors add_borate Add Borate to Shift Equilibrium check_temp->add_borate If Yes solution Improved L-tagatose Yield check_temp->solution If No, Optimize check_ph->add_borate If Yes check_ph->solution If No, Optimize check_cofactors->add_borate If Yes check_cofactors->solution If No, Add immobilize Use Immobilized Enzyme or Whole Cells add_borate->immobilize immobilize->solution

References

Preventing anomerization of beta-L-Tagatopyranose in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-L-Tagatopyranose. The information provided is designed to help you understand and control the anomerization of this compound in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it important for my experiments with L-Tagatopyranose?

Anomerization, also known as mutarotation, is a process where cyclic monosaccharides, like L-Tagatopyranose, interconvert between their alpha (α) and beta (β) anomeric forms in solution.[1] This occurs through a transient opening of the pyranose ring to form the open-chain keto form, which can then re-close to form either anomer. The ratio of these anomers at equilibrium is dependent on factors such as solvent, temperature, and pH. For researchers, controlling the anomeric form is critical as the α and β anomers of a sugar can have different physical, chemical, and biological properties, which can impact experimental outcomes, including reaction kinetics, product formation, and biological activity.

Q2: I need to work specifically with the beta-anomer of L-Tagatopyranose. How can I prevent it from converting to the alpha-anomer in my solution?

Preventing anomerization completely in a solution where the hemiacetal is exposed is challenging. However, you can significantly slow down the rate of mutarotation and favor the β-anomer by carefully controlling the experimental conditions. Here are key strategies:

  • Low Temperature: Mutarotation is considerably slower at temperatures close to 0°C (32°F).[2] Preparing and maintaining your solutions at low temperatures will help preserve the initial anomeric composition.

  • Aprotic Solvents: Protic solvents, like water and alcohols, can facilitate the proton transfer steps involved in the ring-opening and closing, thereby accelerating mutarotation. Using aprotic solvents (e.g., DMSO, DMF, anhydrous acetonitrile) can help to slow down this process.

  • pH Control: D-Tagatose has been shown to be stable in a pH range of 3-7.[3] While specific data for L-Tagatopyranose is limited, maintaining a slightly acidic to neutral pH is likely to minimize degradation and may influence the rate of anomerization. Strong alkaline conditions can prevent the separation of anomers in chromatography but may not be suitable for all experimental setups.

  • Anhydrous Conditions: The presence of water facilitates mutarotation. Using anhydrous solvents and handling the compound in a dry environment (e.g., under an inert atmosphere) can help to minimize anomerization.

Q3: What is the expected ratio of α- to β-L-Tagatopyranose at equilibrium in common solvents?

Anomer/TautomerPercentage (%)
α-pyranose62.8
β-pyranose21.3
α-furanose1.5
β-furanose8.1
Acyclic keto6.2

Data from a study on D-tagatose-N-methylaniline.[4]

This suggests that for tagatose, unlike D-glucose where the β-anomer is more stable, the α-anomer may be the predominant form at equilibrium in certain conditions. It is crucial for researchers to determine the anomeric ratio for their specific experimental conditions.

Troubleshooting Guides

Problem: My experimental results are inconsistent when using L-Tagatopyranose.

  • Possible Cause: Uncontrolled anomerization of L-Tagatopyranose in your solution could be leading to a variable mixture of α and β anomers, each potentially having different reactivity or biological activity.

  • Troubleshooting Steps:

    • Analyze Anomeric Composition: Use ¹H or ¹³C NMR spectroscopy to determine the anomeric ratio of your L-Tagatopyranose solution under your standard experimental conditions. This will establish a baseline.

    • Standardize Solution Preparation: Prepare your L-Tagatopyranose solutions fresh before each experiment and under strictly controlled conditions (temperature, solvent, pH).

    • Quench Mutarotation: If possible for your downstream application, consider derivatizing the anomeric hydroxyl group to "lock" the configuration. For analytical purposes, you can quench the mutarotation immediately before analysis.

    • Work at Low Temperatures: Conduct your experiments at the lowest temperature compatible with your protocol to minimize the rate of anomerization.

Problem: I am trying to perform a reaction that is specific to the β-anomer, but I am getting low yields.

  • Possible Cause: The equilibrium in your reaction mixture may favor the α-anomer, reducing the concentration of the desired β-anomer.

  • Troubleshooting Steps:

    • Solvent Screening: Investigate the effect of different solvents on the anomeric equilibrium. Aprotic solvents might not only slow down mutarotation but could also shift the equilibrium.

    • pH Optimization: Empirically determine the optimal pH for your reaction that also favors the stability of the β-anomer.

    • In situ Monitoring: Use real-time monitoring techniques, such as NMR, to track the anomeric ratio during your reaction and correlate it with product formation.

Experimental Protocols

Protocol 1: Quantitative Analysis of L-Tagatopyranose Anomers by ¹H NMR Spectroscopy

This protocol provides a general guideline for determining the anomeric ratio of L-Tagatopyranose in a solution.

  • Materials:

    • L-Tagatopyranose sample

    • Deuterated solvent (e.g., D₂O, DMSO-d₆)

    • NMR tubes

    • NMR spectrometer

  • Procedure:

    • Accurately weigh a known amount of L-Tagatopyranose and dissolve it in a precise volume of the desired deuterated solvent in a clean vial.

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum at a controlled temperature. It is recommended to acquire the spectrum immediately after dissolution and then at time intervals to monitor the mutarotation until equilibrium is reached.

    • Identify the signals corresponding to the anomeric protons of the α- and β-pyranose forms. These are typically well-separated from other sugar protons.

    • Integrate the signals for the anomeric protons of both anomers.

    • Calculate the percentage of each anomer by dividing the integral of the individual anomeric proton signal by the sum of the integrals of both anomeric proton signals and multiplying by 100.

Protocol 2: General Procedure for Minimizing Anomerization of L-Tagatopyranose in Aqueous Solution for Immediate Use

This protocol is designed for situations where the β-anomer is the desired starting material for an experiment.

  • Materials:

    • Crystalline β-L-Tagatopyranose

    • Desired buffer or solvent, pre-cooled to 0-4°C

  • Procedure:

    • Pre-cool all glassware and solutions to 0-4°C in an ice bath.

    • Rapidly dissolve the crystalline β-L-Tagatopyranose in the cold solvent with gentle agitation.

    • Use the solution immediately in your experiment.

    • Maintain the low temperature throughout your experiment to the extent possible.

Visualizations

Anomerization_Workflow cluster_prep Solution Preparation cluster_control Anomerization Control cluster_reaction Experiment cluster_analysis Analysis (Optional) Start Start Dissolve Dissolve β-L-Tagatopyranose in desired solvent Start->Dissolve Conditions Control Conditions: - Low Temperature (0-4°C) - Aprotic Solvent (optional) - Neutral pH Dissolve->Conditions Immediate Action Reaction Perform Experiment with predominantly β-anomer Conditions->Reaction Proceed to experiment NMR Quantitative NMR Analysis to confirm anomeric ratio Reaction->NMR Verify composition

Figure 1. Experimental workflow for minimizing anomerization of this compound.

Mutarotation_Equilibrium beta_anomer β-L-Tagatopyranose open_chain Open-chain (keto form) beta_anomer->open_chain Ring Opening/ Closing alpha_anomer α-L-Tagatopyranose open_chain->alpha_anomer Ring Opening/ Closing

Figure 2. Mutarotation equilibrium of L-Tagatopyranose in solution.

References

Technical Support Center: Large-Scale L-Tagatose Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the large-scale production of L-tagatose.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale L-tagatose production?

A1: The main approaches for large-scale L-tagatose production are chemical synthesis and biological methods. Biological methods are further categorized into enzymatic conversion and whole-cell biocatalysis. The enzymatic method, particularly using L-arabinose isomerase (L-AI) to convert D-galactose to D-tagatose, is considered the most economical and feasible approach due to its mild reaction conditions, high yields, and environmental friendliness.[1][2] Chemical methods, while possible, often involve extreme reaction conditions, leading to increased energy consumption and the formation of undesirable by-products.[1]

Q2: What is the most common substrate for L-tagatose production and are there cheaper alternatives?

A2: The most common and direct substrate for enzymatic production of L-tagatose is D-galactose.[1] However, the high cost of purified D-galactose is a significant challenge for industrial-scale production.[3] To reduce costs, researchers and manufacturers often use lactose-rich materials like whey or whey permeate.[2][3] The lactose is first hydrolyzed into D-glucose and D-galactose, and then the D-galactose is isomerized to D-tagatose.[2][3]

Q3: What are the key enzymes used in the biological production of L-tagatose?

A3: The key enzyme for the industrial production of L-tagatose is L-arabinose isomerase (L-AI) , which catalyzes the isomerization of D-galactose to D-tagatose.[1][4] Other enzymes that can be involved in alternative pathways include:

  • Galactitol dehydrogenase (GDH): Oxidizes D-galactitol to D-tagatose.[1]

  • Tagatose 4-epimerase: Converts D-fructose to D-tagatose.[1]

  • β-galactosidase: Hydrolyzes lactose into D-glucose and D-galactose, providing the substrate for L-AI.[2]

Q4: What are the optimal reaction conditions for the enzymatic conversion of D-galactose to L-tagatose?

A4: The optimal conditions for the L-arabinose isomerase-catalyzed reaction are crucial for maximizing yield and minimizing by-products. These conditions vary depending on the microbial source of the enzyme.

ParameterOptimal RangeRationale & Considerations
Temperature 60°C - 80°CHigher temperatures can shift the reaction equilibrium towards tagatose formation, but temperatures exceeding 80°C may lead to browning and by-product generation through the Maillard reaction.[1][3]
pH 6.5 - 8.5Most L-AIs exhibit maximum activity in neutral or slightly alkaline conditions.[3] However, acidic conditions can be preferable in industrial settings to reduce by-product formation.[2]
Metal Ions Mn2+ and/or Co2+Many L-arabinose isomerases require divalent metal ions as cofactors for optimal activity and stability.[3] However, the use of ions like Co2+ may not be suitable for food applications.[2]

Q5: What are the main challenges in the purification of L-tagatose at a large scale?

A5: Large-scale purification of L-tagatose presents several challenges:

  • Separation from Substrate and By-products: The final product is often a mixture of L-tagatose, unreacted D-galactose, and other sugars like glucose (if lactose is the starting material), as well as by-products from side reactions.[3]

  • Complex Purification Steps: The process typically involves multiple steps, including filtration, ion exchange chromatography, and crystallization, which can be complex and costly.[2][5]

  • Economic Feasibility: The complexity and cost of purification significantly impact the economic viability of the overall production process.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during L-tagatose production experiments.

Issue 1: Low Conversion Yield of D-galactose to L-tagatose
Possible Cause Troubleshooting Step
Suboptimal Enzyme Activity Verify and optimize reaction temperature and pH for the specific L-arabinose isomerase being used. Ensure the presence of required metal ion cofactors (e.g., Mn2+) at the correct concentration.
Enzyme Instability Consider enzyme immobilization to enhance stability and reusability.[3] Check for the presence of inhibitors in the reaction mixture.
Thermodynamic Equilibrium The isomerization of D-galactose to L-tagatose is a reversible reaction, limiting the theoretical yield.[6] Consider using a higher initial substrate concentration or implementing product removal strategies to shift the equilibrium.
Incorrect Substrate Concentration High substrate concentrations can sometimes lead to substrate inhibition. Optimize the initial D-galactose concentration.
Issue 2: Browning of the Reaction Mixture (Maillard Reaction)
Possible Cause Troubleshooting Step
High Reaction Temperature Lower the reaction temperature. While higher temperatures can favor tagatose formation, they also accelerate the Maillard reaction.[1][3] A temperature range of 60-70°C is often a good compromise.[7]
High pH Conduct the reaction at a slightly acidic or neutral pH to minimize browning.[1]
High Substrate Concentration High concentrations of reducing sugars can increase the rate of the Maillard reaction.[1]
Issue 3: Difficulty in Downstream Purification
Possible Cause Troubleshooting Step
Complex Product Mixture If using whole-cell catalysis, the presence of various fermentation products can complicate purification.[3] Consider using purified enzymes to simplify the product stream.
Formation of Insoluble Complexes In chemical synthesis methods using calcium hydroxide, an insoluble calcium-tagatose complex is formed.[5][8] Ensure complete neutralization with an appropriate acid (e.g., carbonic acid to form insoluble CaCO₃) to release the tagatose.[5]
Inefficient Chromatographic Separation Optimize the chromatographic conditions (e.g., resin type, mobile phase, flow rate) for efficient separation of L-tagatose from other sugars.

Experimental Protocols

Protocol 1: Enzymatic Production of L-Tagatose from D-Galactose using L-Arabinose Isomerase
  • Enzyme Preparation:

    • Obtain or prepare a solution of purified L-arabinose isomerase. If using a recombinant enzyme, follow the appropriate expression and purification protocol.

  • Reaction Setup:

    • Prepare a solution of D-galactose in a suitable buffer (e.g., phosphate buffer).

    • Add the required metal ion cofactor (e.g., MnCl₂) to the reaction mixture.

    • Adjust the pH of the solution to the optimal range for the enzyme.

  • Isomerization Reaction:

    • Add the L-arabinose isomerase solution to the D-galactose solution to initiate the reaction.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Monitoring the Reaction:

    • Periodically take samples from the reaction mixture.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of D-galactose and L-tagatose.

  • Reaction Termination and Product Recovery:

    • Once the reaction reaches equilibrium (or the desired conversion is achieved), terminate the reaction by heat inactivation of the enzyme.

    • Proceed with downstream purification steps (e.g., chromatography) to isolate the L-tagatose.

Visualizations

L_Tagatose_Production_Workflow cluster_raw_material Raw Material cluster_processing Processing cluster_purification Purification Lactose Lactose / Whey Hydrolysis Hydrolysis (β-galactosidase) Lactose->Hydrolysis Galactose D-Galactose Hydrolysis->Galactose Isomerization Isomerization (L-arabinose isomerase) Galactose->Isomerization Mixture Product Mixture (Tagatose, Galactose, etc.) Isomerization->Mixture Purification Purification (Chromatography) Mixture->Purification Tagatose Pure L-Tagatose Purification->Tagatose

Caption: Enzymatic production of L-tagatose from lactose.

Troubleshooting_Low_Yield Start Low L-Tagatose Yield Q1 Are reaction conditions (pH, temp, cofactors) optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is enzyme stable throughout the reaction? A1_Yes->Q2 Sol1 Optimize reaction conditions A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction limited by equilibrium? A2_Yes->Q3 Sol2 Immobilize enzyme or check for inhibitors A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Sol3 Consider product removal strategies A3_Yes->Sol3

Caption: Troubleshooting workflow for low L-tagatose yield.

References

Minimizing by-product formation in the synthesis of L-tagatose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of L-tagatose.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during L-tagatose synthesis, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of L-Tagatose Enzymatic Synthesis (using L-arabinose isomerase): • Suboptimal pH or temperature.• Insufficient concentration of metal ion cofactors (e.g., Mn²⁺, Co²⁺).[1] • Enzyme inhibition by by-products or contaminants.• Reversible nature of the isomerization reaction limiting conversion.Enzymatic Synthesis (using L-arabinose isomerase): • Optimize pH and temperature based on the specific enzyme's characteristics. Most L-AIs function optimally in neutral or alkaline conditions and at temperatures between 60-70°C.[1][2]• Supplement the reaction mixture with the appropriate metal ion cofactors as specified for the L-arabinose isomerase being used.[1]• Purify the substrate (D-galactose) to remove potential inhibitors.• Consider using immobilized enzymes to improve stability and facilitate continuous product removal, which can help drive the equilibrium towards L-tagatose formation.[3]
Chemical Synthesis: • Incomplete reaction.• Degradation of L-tagatose under harsh alkaline conditions.Chemical Synthesis: • Increase reaction time or adjust catalyst concentration.• Carefully control the pH and temperature to minimize degradation. L-tagatose is more stable under acidic to neutral conditions.[4][5]
Presence of Colored By-products (Browning) Maillard reactions occurring at elevated temperatures, particularly in the presence of amino acids or proteins.[1][4]• Lower the reaction temperature. For enzymatic synthesis, using a thermophilic L-arabinose isomerase allows for higher temperatures which can reduce microbial contamination, but temperatures above 80°C can lead to browning.[1][4]• Ensure the removal of protein contaminants from the substrate.
Formation of Unwanted Sugar Isomers Chemical Synthesis: • Non-specific nature of alkaline isomerization leading to the formation of other epimers and aldol condensation products.Chemical Synthesis: • This is an inherent challenge with chemical synthesis. Optimization of reaction conditions (temperature, pH, catalyst) can help to improve selectivity.• Employ robust purification methods such as chromatography to separate L-tagatose from other isomers.
Enzymatic Synthesis: • Low specificity of the enzyme.• Presence of contaminating enzymes in a whole-cell or crude enzyme preparation.Enzymatic Synthesis: • Use a highly specific L-arabinose isomerase.• Purify the enzyme to remove any contaminating enzymatic activities.• Consider using a whole-cell catalyst system engineered to minimize side reactions.[6]
Residual Starting Material (D-Galactose) Incomplete conversion due to reaction equilibrium. The isomerization of D-galactose to D-tagatose is a reversible reaction.• For enzymatic reactions, consider adding borate, which can form a complex with L-tagatose and shift the equilibrium towards the product, increasing the yield.[3]• Implement in-situ product removal techniques.• For chemical synthesis, optimize the reaction time and conditions to drive the reaction further to completion.
Difficulty in Product Purification Complex mixture of by-products from chemical synthesis.• Opt for enzymatic synthesis methods, which are generally more specific and produce fewer by-products, simplifying purification.[4][7]• The enzymatic oxidation of galactitol is a particularly clean method that avoids by-product formation.[8][9]

Frequently Asked Questions (FAQs)

1. What are the main methods for synthesizing L-tagatose?

The two primary approaches for L-tagatose synthesis are chemical isomerization and enzymatic conversion.

  • Chemical Isomerization: This method typically involves the isomerization of D-galactose under alkaline conditions using a metal hydroxide catalyst, such as calcium hydroxide.[10] While it can be effective, this process often leads to the formation of numerous by-products, making purification challenging and costly.[7]

  • Enzymatic Conversion: This approach utilizes enzymes to catalyze the synthesis of L-tagatose and is generally considered a cleaner and more specific method.[8][9] Common enzymatic methods include:

    • Isomerization of D-galactose using L-arabinose isomerase (L-AI): This is the most extensively studied enzymatic method.[1][2]

    • Oxidation of galactitol using galactitol dehydrogenase: This method offers high yields and avoids by-product formation.[8][9]

    • Multi-enzyme cascade reactions: These can be designed to produce L-tagatose from various substrates, such as fructose, with high purity.[11]

2. What are the common by-products in L-tagatose synthesis?

In chemical synthesis , the alkaline conditions can lead to a variety of by-products, including other sugar isomers (epimers) and products of aldol condensation and degradation.

In enzymatic synthesis using L-arabinose isomerase, by-products are less common but can include:

  • Products from the Maillard reaction if the reaction is run at high temperatures in the presence of proteins or amino acids, resulting in browning.[1][4]

  • Other sugars if the enzyme preparation is not pure and contains other enzymatic activities.

The enzymatic oxidation of galactitol is noted for its ability to avoid by-product formation.[8][9]

3. How can I optimize the enzymatic conversion of D-galactose to L-tagatose using L-arabinose isomerase?

To optimize this reaction, consider the following factors:

  • Enzyme Source: L-arabinose isomerases from different microorganisms have varying optimal conditions. Thermophilic enzymes are often preferred for industrial applications to reduce microbial contamination, though very high temperatures can cause by-product formation.[1][4]

  • pH: Most L-AIs exhibit maximum activity under neutral or alkaline conditions.[1]

  • Temperature: A common temperature range for this reaction is 60-70°C.[2]

  • Metal Ions: Many L-AIs require metal ions like Mn²⁺ or Co²⁺ as cofactors for optimal activity and stability.[1]

  • Substrate Concentration: High substrate concentrations can sometimes lead to a decrease in pH due to the Maillard reaction.[4][5]

  • Immobilization: Immobilizing the enzyme can improve its stability, allow for reuse, and facilitate continuous processing.[3]

4. Is it possible to achieve a synthesis of L-tagatose with no by-products?

Yes, certain enzymatic methods have been shown to produce L-tagatose with minimal to no by-products.

  • A three-step enzymatic cascade reaction to convert fructose to tagatose has been reported to have no detectable by-products.[11]

  • The enzymatic synthesis of L-tagatose from galactitol using galactitol dehydrogenase coupled with a cofactor regeneration system is another method that avoids the formation of by-products.[8][9]

5. What purification strategies are effective for L-tagatose?

The choice of purification strategy depends on the synthesis method and the resulting purity of the crude product.

  • Crystallization: For reactions that yield a relatively pure product, recrystallization from a solvent like ethanol can be highly effective, achieving purities of up to 99.9%.[11]

  • Chromatography: For more complex mixtures, particularly from chemical synthesis, chromatographic techniques such as ion-exchange chromatography or simulated moving bed (SMB) chromatography are often necessary to separate L-tagatose from unreacted starting material and by-products.[3][10]

Experimental Protocols & Data

Table 1: Comparison of L-Tagatose Synthesis Methods
Method Substrate Key Biocatalyst(s) Reported Yield/Conversion Key By-products Reference
Enzymatic OxidationD-galactitolGalactitol dehydrogenase and NADH oxidase90.2% yieldNone reported[8][9]
Enzymatic IsomerizationD-galactoseL-arabinose isomerase30% - 68% conversionMaillard products (at high temp.)[1][12]
Multi-enzyme CascadeFructoseHexokinase, Fructose-1,6-bisphosphate aldolase, Phytase77% overall yieldNone detected[11]
Chemical IsomerizationD-galactoseCalcium hydroxideVariesMultiple sugar isomers and degradation products[10]

Visualizations

Enzymatic Synthesis of L-Tagatose from D-Galactitol

Enzymatic_Synthesis_Galactitol cluster_reactants Reactants cluster_products Products cluster_cofactor_regeneration Cofactor Regeneration D_Galactitol D-Galactitol GDH Galactitol Dehydrogenase D_Galactitol->GDH NAD NAD+ NAD->GDH L_Tagatose L-Tagatose NADH NADH NOX NADH Oxidase NADH->NOX H_plus H+ O2 1/2 O₂ O2->NOX H2O H₂O GDH->L_Tagatose GDH->NADH GDH->H_plus NOX->NAD NOX->H2O

Caption: Enzymatic oxidation of D-galactitol to L-tagatose with cofactor regeneration.

Enzymatic Isomerization of D-Galactose to L-Tagatose

Enzymatic_Isomerization cluster_main_reaction Main Reaction cluster_side_reaction Potential Side Reaction D_Galactose D-Galactose Maillard_Products Maillard Products (Browning) D_Galactose->Maillard_Products High Temp LAI L-Arabinose Isomerase D_Galactose->LAI L_Tagatose L-Tagatose Amino_Acids Amino Acids/ Proteins Amino_Acids->Maillard_Products LAI->L_Tagatose

References

Technical Support Center: Resolving Analytical Challenges in L-Tagatose Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-tagatose.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for L-tagatose detection and quantification?

A1: The primary analytical methods for L-tagatose detection include High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and enzymatic assays.

Q2: Why is derivatization necessary for GC-MS analysis of L-tagatose?

A2: L-tagatose, like other sugars, is non-volatile and highly polar, making it unsuitable for direct GC analysis. Derivatization, typically through silylation or acetylation, increases the volatility of the sugar, allowing it to be vaporized and separated by gas chromatography.[1][2]

Q3: What is peak splitting in the HPLC analysis of sugars and how can it be resolved?

A3: Peak splitting in sugar analysis by HPLC can occur due to the presence of anomers, which are different structural forms of the sugar molecule.[2] To resolve this, it is recommended to use a column and mobile phase that promote the rapid interconversion between anomeric forms, resulting in a single, sharp peak. Adjusting the mobile phase pH or the column temperature can often help in achieving this.[2][3]

Q4: Can matrix effects interfere with L-tagatose quantification?

A4: Yes, components in the sample matrix, especially in complex samples like food products, can interfere with the analysis and affect the accuracy of quantification. These matrix effects can either enhance or suppress the analytical signal. It is crucial to validate the analytical method for the specific matrix being tested.

Q5: Are there enzymatic methods specific to L-tagatose?

A5: While some enzymes may have cross-reactivity with other ketoses, specific enzymatic assays for L-tagatose can be developed. These assays often rely on a cascade of enzymatic reactions that lead to a measurable change in absorbance or fluorescence.

Troubleshooting Guides

HPLC-RID Analysis
Problem Possible Cause Solution
Poor Peak Resolution Inadequate separation from other sugars in the sample.Optimize the mobile phase composition and flow rate. Consider using a column with a different stationary phase or a longer column to improve separation.[4][5][6]
Peak Tailing Strong interaction between L-tagatose and the stationary phase.Adjust the mobile phase pH to reduce interactions. Ensure the column is not overloaded by injecting a smaller sample volume or diluting the sample.
Split Peaks Separation of L-tagatose anomers.Increase the column temperature or adjust the mobile phase pH to encourage rapid anomer interconversion.[2][3]
No Peaks Detected Issue with the RID detector or sample concentration is below the detection limit.Ensure the detector is properly calibrated and the reference cell is filled with the mobile phase. Concentrate the sample if the concentration is too low.[7]
Baseline Drift Changes in mobile phase composition or temperature fluctuations.Ensure the mobile phase is thoroughly degassed and mixed. Use a column oven to maintain a stable temperature.
GC-MS Analysis
Problem Possible Cause Solution
Multiple Peaks for L-Tagatose Formation of different derivatized isomers (anomers).An oximation step prior to silylation can reduce the number of isomers to two, simplifying quantification. Alternatively, alditol acetylation produces a single derivative peak.[1] Summing the areas of the anomer peaks is a common practice for quantification.[8]
Incomplete Derivatization Presence of water in the sample or reagents.Ensure all glassware and reagents are anhydrous. Sugars are hygroscopic and should be stored in a desiccator.[1]
Poor Peak Shape Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column suitable for sugar analysis. Regular maintenance of the inlet is crucial.[9]
Low Signal Intensity Sample degradation or loss during sample preparation.Optimize the derivatization conditions (temperature and time) to prevent degradation. Ensure efficient extraction of the derivatized L-tagatose.
Matrix Interference Co-eluting compounds from the sample matrix.Employ a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before derivatization and analysis.
Enzymatic Assays
Problem Possible Cause Solution
Low Enzyme Activity Suboptimal assay conditions (pH, temperature).Optimize the assay buffer pH and incubation temperature for the specific enzyme being used.[1]
High Background Signal Non-specific reactions or interfering substances in the sample.Run a blank reaction without the enzyme to determine the background signal. Consider a sample cleanup step to remove interfering compounds.[10]
Non-linear Standard Curve Substrate or enzyme concentration is outside the linear range of the assay.Prepare a wider range of standards to determine the linear range. Adjust the sample dilution to fall within this range.[1]
Inconsistent Results Inaccurate pipetting or temperature fluctuations.Use calibrated pipettes and ensure all reagents are brought to the correct temperature before starting the assay.[7]
Interference from Other Sugars Lack of enzyme specificity.Verify the specificity of the enzyme for L-tagatose. If cross-reactivity is observed, consider a chromatographic method for confirmation.

Quantitative Data Summary

The following tables summarize typical quantitative data for the different analytical methods used for L-tagatose detection.

Table 1: HPLC-RID Method Performance

Parameter Value Reference
Linearity Range0.05 - 10.0 mg/mL[5]
Correlation Coefficient (R²)>0.999[5]
Limit of Detection (LOD)0.01 - 0.17 mg/mL[11]
Limit of Quantification (LOQ)0.03 - 0.56 mg/mL[11]
Intraday Precision (%RSD)< 2.0%[5]
Interday Precision (%RSD)< 2.0%[5]
Accuracy/Recovery96.8% - 108.9%[5]

Table 2: GC-MS Method Performance (Post-derivatization)

Parameter Value Reference
Linearity Range0.1 - 100 µg/mLGeneral expectation
Correlation Coefficient (R²)>0.99General expectation
Limit of Detection (LOD)0.6 - 2.7 µg/mL[4]
Limit of Quantification (LOQ)3.1 - 13.3 µg/mL[4]
Precision (%RSD)< 15%General expectation
Accuracy/Recovery85% - 115%General expectation

Table 3: Enzymatic Assay Performance

Parameter Value Reference
Linearity RangeDependent on specific enzyme and substrate concentrationsGeneral principle
Correlation Coefficient (R²)>0.99General principle
Limit of Detection (LOD)Dependent on the specific assayGeneral principle
Limit of Quantification (LOQ)Dependent on the specific assayGeneral principle
Precision (%RSD)< 10%General principle
Accuracy/Recovery90% - 110%General principle

Experimental Protocols

Detailed Methodology for HPLC-RID Analysis of L-Tagatose

1. Sample Preparation (from a food matrix):

  • Weigh 1-5 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Add 20 mL of deionized water and vortex for 2 minutes.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Standard Preparation:

  • Prepare a stock solution of L-tagatose (10 mg/mL) in deionized water.

  • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) by diluting the stock solution.

3. HPLC-RID Conditions:

  • Column: Amino column (e.g., Shodex Asahipak NH2P-50 4E)

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detector: Refractive Index Detector (RID)

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the L-tagatose standards against their concentration.

  • Determine the concentration of L-tagatose in the sample by comparing its peak area to the calibration curve.

Detailed Methodology for GC-MS Analysis of L-Tagatose

1. Sample Preparation and Derivatization (TMS-Oximation):

  • Pipette 100 µL of the sample extract or standard solution into a 2 mL glass vial and evaporate to dryness under a stream of nitrogen.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/min

    • Ramp to 300°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • MS Mode: Scan mode (m/z 50-600) or Selected Ion Monitoring (SIM) for higher sensitivity.

3. Quantification:

  • Identify the characteristic ions of the derivatized L-tagatose.

  • Create a calibration curve using the peak areas of the derivatized standards.

  • Quantify L-tagatose in the sample based on the calibration curve.

Detailed Methodology for a Colorimetric Enzymatic Assay of L-Tagatose

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Enzyme Solution: Prepare a solution of L-tagatose kinase in assay buffer.

  • Coupling Enzyme Solution: Prepare a solution of pyruvate kinase and lactate dehydrogenase in assay buffer.

  • Substrate Solution: Prepare a solution of phosphoenolpyruvate (PEP) and NADH in assay buffer.

  • ATP Solution: Prepare a solution of adenosine triphosphate (ATP) in assay buffer.

2. Assay Procedure:

  • In a 96-well microplate, add in the following order:

    • 150 µL of assay buffer

    • 10 µL of sample or L-tagatose standard

    • 10 µL of ATP solution

    • 10 µL of substrate solution

    • 10 µL of coupling enzyme solution

  • Mix and incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the L-tagatose kinase solution.

  • Immediately measure the decrease in absorbance at 340 nm over 10 minutes using a microplate reader.

3. Quantification:

  • The rate of decrease in absorbance at 340 nm is proportional to the concentration of L-tagatose.

  • Create a standard curve by plotting the rate of reaction for the L-tagatose standards against their concentrations.

  • Determine the L-tagatose concentration in the sample from the standard curve.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Peak Anomaly Observed is_split Is the peak split? start->is_split is_broad Is the peak broad or tailing? is_split->is_broad No anomer_sep Potential anomer separation is_split->anomer_sep Yes is_shifting Is retention time shifting? is_broad->is_shifting No column_overload Column overload or strong sample solvent is_broad->column_overload Yes flow_instability Flow rate or mobile phase instability is_shifting->flow_instability Yes end Problem Resolved is_shifting->end No adjust_temp_ph Increase column temperature or adjust mobile phase pH anomer_sep->adjust_temp_ph adjust_temp_ph->end dilute_sample Dilute sample or inject smaller volume column_overload->dilute_sample dilute_sample->end check_pump Check pump, degas mobile phase flow_instability->check_pump check_pump->end

Caption: Troubleshooting workflow for common HPLC peak issues.

GCMS_Derivatization_Pathway cluster_0 Derivatization Steps L_Tagatose L-Tagatose (Non-volatile) Oximation Oximation (Methoxyamine HCl) L_Tagatose->Oximation Step 1 Silylation Silylation (BSTFA/TMCS) Oximation->Silylation Step 2 Derivatized_Tagatose Derivatized L-Tagatose (Volatile) Silylation->Derivatized_Tagatose GCMS_Analysis GC-MS Analysis Derivatized_Tagatose->GCMS_Analysis

Caption: Workflow for L-tagatose derivatization for GC-MS analysis.

Enzymatic_Assay_Pathway L_Tagatose L-Tagatose Tagatose_Kinase L-Tagatose Kinase L_Tagatose->Tagatose_Kinase ATP ATP ATP->Tagatose_Kinase Tagatose_P L-Tagatose-Phosphate Tagatose_Kinase->Tagatose_P ADP ADP Tagatose_Kinase->ADP Pyruvate_Kinase Pyruvate Kinase ADP->Pyruvate_Kinase PEP PEP PEP->Pyruvate_Kinase Pyruvate Pyruvate Pyruvate_Kinase->Pyruvate Lactate_Dehydrogenase Lactate Dehydrogenase Pyruvate->Lactate_Dehydrogenase NADH NADH NADH->Lactate_Dehydrogenase Measurement Measure Absorbance Decrease at 340 nm NADH->Measurement Lactate Lactate Lactate_Dehydrogenase->Lactate NAD NAD+ Lactate_Dehydrogenase->NAD

Caption: Signaling pathway for a coupled enzymatic assay of L-tagatose.

References

Technical Support Center: High-Purity β-L-Tagatopyranose Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity β-L-Tagatopyranose.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying β-L-Tagatopyranose?

A1: The most common strategies for purifying β-L-Tagatopyranose involve a combination of chromatography and crystallization.

  • Chromatography: Techniques like Simulated Moving Bed (SMB) chromatography are effective for separating tagatose from other sugars like glucose and galactose, especially on an industrial scale. Ion-exchange chromatography is also used to remove salts and other charged impurities.[1][2]

  • Crystallization: This is a crucial step for achieving high purity. After chromatographic separation, tagatose solutions are concentrated, and crystallization is induced. In some chemical synthesis routes, an insoluble calcium hydroxide-tagatose complex is formed, which can be isolated and then neutralized to release the purified tagatose.[3]

Q2: What are the common impurities encountered during the synthesis and purification of L-Tagatose?

A2: Impurities largely depend on the synthesis method.

  • Enzymatic Isomerization: The primary impurities are the starting material (e.g., L-galactose) and potential byproducts from the enzyme source. If lactose is the initial substrate, residual lactose and glucose will be present.[1][2]

  • Chemical Isomerization: This method can generate a wider range of byproducts due to less specific reaction conditions. These can include other epimers and degradation products, especially if high temperatures are used, which can lead to caramelization.[4][5] Organic acids can also form, lowering the pH and inhibiting the desired isomerization.[6]

Q3: Which analytical techniques are recommended for assessing the purity of β-L-Tagatopyranose?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of tagatose and quantifying residual impurities like galactose, glucose, and other sugars.

Q4: What is the significance of temperature in the isomerization of galactose to tagatose?

A4: Temperature plays a critical role. Increasing the reaction temperature generally favors the conversion of galactose to tagatose.[4] However, temperatures exceeding 80°C can lead to undesirable Maillard reactions or caramelization, which introduces impurities and can decrease the overall yield of the desired sugar.[4][7] Therefore, an optimal temperature range, typically between 60°C and 80°C, is usually chosen for industrial production.[4]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of β-L-Tagatopyranose.

Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of Tagatose from Galactose Incorrect Mobile Phase: The solvent composition may not be optimal for resolving the two isomers.Optimize the mobile phase composition. For reverse-phase HPLC, adjust the ratio of aqueous to organic solvent.
Low Column Efficiency: The column may be old, contaminated, or improperly packed.Clean the column according to the manufacturer's instructions or replace it if necessary.
Flow Rate Too High: A high flow rate can reduce the interaction time with the stationary phase, leading to poor resolution.[8]Decrease the flow rate to allow for better separation. This is particularly important due to the slow binding kinetics in some affinity chromatography systems.[8]
High Back Pressure in the System Clogged Column or System: Particulates from the sample may have clogged the column frit or tubing.[8]Ensure the sample has been centrifuged and/or filtered through a 0.45 µm filter before loading.[8] Clean the system and column as per the manufacturer's guidelines.
Product Elutes with No Purity Sample Overload: Too much sample was loaded onto the column, exceeding its binding capacity.Reduce the amount of crude sample loaded onto the column.
Incorrect Binding/Elution Conditions: The pH or ionic strength of the buffers may be preventing effective separation.Verify and adjust the pH and salt concentration of your binding and elution buffers. For some ion-exchange processes, adding 0.1 to 0.2 M NaCl to the elution buffer can improve results.[8]
Crystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
Failure to Crystallize Presence of Impurities: Residual sugars (glucose, galactose) or other byproducts can inhibit crystal formation.Re-purify the material using chromatography to remove impurities. Consider a preliminary purification step if the crude material is highly impure.
Solution Not Supersaturated: The concentration of tagatose is too low for crystallization to occur.Concentrate the solution further by evaporating more solvent.
Incorrect Solvent/Anti-solvent Ratio: The polarity of the solvent system may not be suitable for inducing crystallization.Systematically vary the ratio of the solvent and anti-solvent to find the optimal conditions for precipitation.
Low Crystal Yield Crystallization Time Too Short: The solution was not allowed enough time for complete crystal formation.Increase the incubation time at the crystallization temperature.
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small crystals or an amorphous solid instead of well-defined crystals.Slow down the cooling process to allow for larger crystal growth.
Oily or Amorphous Precipitate High Concentration of Impurities: Similar to failure to crystallize, impurities can interfere with the crystal lattice formation.Perform an additional purification step (e.g., another round of column chromatography) on the material.
Solvent System Inappropriate: The chosen solvent may not be ideal for crystallization.Experiment with different solvent systems. Alcohols like ethanol or isopropanol are often used as anti-solvents for sugar crystallization from aqueous solutions.

Data Summary

Table 1: Comparison of Enzymatic Conversion of D-Galactose to D-Tagatose under Various Conditions. (Note: Data for D-tagatose is presented as an analogue for L-tagatose synthesis.)

Enzyme SourceTemperature (°C)pHOther ConditionsConversion Rate (%)Reference
Thermotoga neapolitana 506880-Recombinant enzyme expressed in E. coli68[7]
Thermoanaerobacter mathranii65-Immobilized enzyme42[9]
Lactobacillus plantarum NC8605.5Purified L-AI NC830[7]
Thermotoga maritima807.5Presence of Mn²⁺ and/or Co²⁺56[7]
Lactobacillus sakei (in L. plantarum)37-Encapsulated LsLAI85 (after 48h)[10]
Bacillus subtilis (engineered)--Promoter engineering and cofactor regeneration55 (after 120h)[4]

Experimental Protocols

Protocol 1: Purification of L-Tagatose via Calcium Hydroxide Complexation

This protocol is based on a chemical isomerization and purification method that leverages the formation of an insoluble tagatose-calcium complex.

  • Isomerization:

    • Prepare a solution of L-galactose in water.

    • Add a slurry of calcium hydroxide (Ca(OH)₂) to the galactose solution. The reaction is exothermic.

    • Heat the mixture to drive the isomerization of L-galactose to L-tagatose. The L-tagatose forms an insoluble complex with calcium hydroxide.

  • Isolation of the Complex:

    • After the reaction is complete, filter the mixture to collect the white precipitate, which is the calcium hydroxide-tagatose complex.

    • Wash the complex with water to remove any soluble impurities.

  • Neutralization and Release of Tagatose:

    • Resuspend the complex in water.

    • Neutralize the slurry by bubbling carbon dioxide (CO₂) gas through it.[3] This reaction forms insoluble calcium carbonate (CaCO₃) and solubilizes the tagatose.[3]

    • Alternatively, another acid can be used for neutralization.

  • Final Purification:

    • Filter the solution to remove the calcium carbonate precipitate.

    • The resulting filtrate is a solution of L-tagatose. This solution can be passed through standard ion-exchange resins to remove any remaining ions.[3]

    • The purified tagatose solution can then be concentrated and crystallized.

Visualizations

Workflow and Troubleshooting Diagrams

cluster_workflow General Purification Workflow for β-L-Tagatopyranose Crude Crude L-Tagatose (from Isomerization) Filtration Initial Filtration (Remove Particulates) Crude->Filtration Chromatography Chromatographic Separation (e.g., SMB or Ion Exchange) Filtration->Chromatography Concentration Concentration (Evaporation) Chromatography->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying QC QC Analysis (HPLC) Drying->QC Pure High-Purity β-L-Tagatopyranose QC->Pure Pass

Caption: General experimental workflow for the purification of β-L-Tagatopyranose.

Problem Problem: Low Purity After Final Crystallization Cause1 Possible Cause: Residual Impurities (e.g., Galactose, Glucose) Problem->Cause1 Cause2 Possible Cause: Co-crystallization of Other Isomers Problem->Cause2 Cause3 Possible Cause: Degradation Products from High Heat Problem->Cause3 Solution1 Solution: Repeat Chromatography Step with Optimized Gradient Cause1->Solution1 Solution4 Solution: Use a different solvent/anti-solvent system Cause1->Solution4 Cause2->Solution1 Solution2 Solution: Re-crystallize Slowly at a Lower Temperature Cause2->Solution2 Solution3 Solution: Review Isomerization Step; Lower Reaction Temperature Cause3->Solution3

Caption: Troubleshooting logic for low purity of β-L-Tagatopyranose after crystallization.

References

Validation & Comparative

Comparative Analysis of D-tagatose and beta-L-Tagatopyranose Bioactivity: A Tale of a Well-Studied Sugar and Its Enigmatic Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

A significant disparity exists in the scientific literature regarding the bioactivity of D-tagatose and its L-enantiomer, beta-L-Tagatopyranose. While D-tagatose has been extensively studied for its metabolic benefits, research on the biological effects of this compound is virtually nonexistent. This guide provides a comprehensive analysis of the available data, focusing on the well-documented bioactivity of D-tagatose and highlighting the current knowledge gap concerning its L-isomer.

D-tagatose: A Bioactive Low-Calorie Sweetener

D-tagatose is a naturally occurring monosaccharide, an isomer of fructose, that is approximately 90% as sweet as sucrose with only 38% of the calories.[1] It has been granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration.[2] Extensive research has illuminated its potential as a functional food ingredient with significant anti-diabetic, anti-hyperlipidemic, and prebiotic properties.[3][4][5]

Data Presentation: Quantitative Effects of D-tagatose

The following tables summarize the key quantitative findings from human and animal studies on the bioactivity of D-tagatose.

Table 1: Effects of D-tagatose on Glycemic Control in Human Subjects

Study PopulationDosageDurationKey Findings
Type 2 Diabetic Patients 15 g, three times daily2, 6, and 10 monthsStatistically significant reduction in HbA1c compared to placebo.[6]
Type 2 Diabetic Patients 2.5 g, 5.0 g, and 7.5 g, three times daily6 monthsThe 7.5 g dosage group showed reductions in fasting glucose at 3 and 6 months; doses of 5.0 g and 7.5 g led to a greater reduction in body weight.[6][7]
Hyperglycemic Individuals 5 g in a beverageSingle doseSignificant reduction in blood glucose at 120 minutes and in the blood glucose area under the curve (AUC).[6]
Type 2 Diabetic Patients 75 gSingle doseAttenuated the glycemic curve and significantly reduced the blood glucose AUC after a glucose solution ingestion.[6]
Type 2 Diabetic Patients 15 g, three times daily with food12 monthsAverage body weight decreased from 108.4 kg to 103.3 kg; HDL cholesterol levels increased from 30.5 to 41.7 mg/dl.[6]

Table 2: Effects of D-tagatose on Lipid Profile and Atherosclerosis in Animal Models

Animal ModelDiet CompositionDurationKey Findings
Hypercholesterolemic Mice Diet enriched with sucrose vs. D-tagatose16 weeksSucrose-fed mice became obese and hyperglycemic, while D-tagatose-fed mice did not; D-tagatose-fed mice had lower serum cholesterol and triglyceride concentrations and reduced atherosclerosis.[8]
Wistar Rats 30% fructose-enriched vs. 30% D-tagatose-enriched diet24 weeksD-tagatose-fed rats showed lower oxidative stress and inflammation and increased myocardial endothelial nitric oxide synthase (eNOS) expression compared to fructose-fed rats.[2]
Experimental Protocols

1. Randomized Clinical Trial for Glycemic Control in Type 2 Diabetes

  • Objective: To assess the efficacy and safety of D-tagatose in managing glycemic control in patients with type 2 diabetes.

  • Methodology: A randomized, double-blind, placebo-controlled study is conducted. Participants with type 2 diabetes are randomly assigned to receive either D-tagatose (e.g., 7.5 g or 15 g, three times a day) or a placebo. The primary endpoint is the change in glycosylated hemoglobin (HbA1c) from baseline over a period of 6 to 12 months. Secondary endpoints include changes in fasting plasma glucose, body weight, and lipid profiles. Blood samples and other measurements are taken at regular intervals.

2. Preclinical Atherosclerosis Study in LDLr-/- Mice

  • Objective: To compare the impact of dietary D-tagatose and sucrose on the development of atherosclerosis.

  • Methodology: Low-density lipoprotein receptor deficient (LDLr-/-) mice, a model for hypercholesterolemia, are fed diets containing either sucrose or an equivalent amount of D-tagatose as the carbohydrate source for a specified period (e.g., 16 weeks). Body weight, food intake, serum cholesterol, and glucose levels are monitored. At the end of the study, the extent of atherosclerotic lesions in the aorta is quantified.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

G cluster_0 Small Intestine cluster_1 Liver D_tagatose_ingestion D-tagatose Ingestion Inhibition Inhibition of Intestinal Disaccharidases D_tagatose_ingestion->Inhibition Reduced_absorption Reduced Glucose Absorption Inhibition->Reduced_absorption Lower_Blood_Glucose Lower Blood Glucose Reduced_absorption->Lower_Blood_Glucose Tagatose_1_phosphate Tagatose-1-Phosphate Glucokinase Activates Glucokinase Tagatose_1_phosphate->Glucokinase Glycogen_Phosphorylase Inhibits Glycogen Phosphorylase Tagatose_1_phosphate->Glycogen_Phosphorylase Glycogen_Synthase Activates Glycogen Synthase Glucokinase->Glycogen_Synthase Increased_Glycogen Increased Glycogen Storage Glycogen_Synthase->Increased_Glycogen Decreased_Glycogenolysis Decreased Glycogen Breakdown Glycogen_Phosphorylase->Decreased_Glycogenolysis Increased_Glycogen->Lower_Blood_Glucose Decreased_Glycogenolysis->Lower_Blood_Glucose G start Patient Recruitment (Type 2 Diabetes) randomization Randomization start->randomization group_A D-tagatose Group randomization->group_A group_B Placebo Group randomization->group_B treatment Treatment Period (e.g., 6 months) group_A->treatment group_B->treatment data_collection Data Collection (HbA1c, Fasting Glucose, Lipids) treatment->data_collection analysis Statistical Analysis data_collection->analysis end Results & Conclusion analysis->end

References

A Comparative Guide to the Analytical Quantification of beta-L-Tagatopyranose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of beta-L-Tagatopyranose is crucial for various applications, from monitoring enzymatic synthesis to quality control in pharmaceutical formulations. This guide provides an objective comparison of prevalent analytical methods for the quantification of this compound, supported by experimental data and detailed methodologies. The primary techniques covered include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

While much of the available literature focuses on the D-enantiomer, D-tagatose, the analytical principles and methods described are generally applicable to L-tagatose with appropriate standard calibration.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on factors such as sensitivity, selectivity, sample matrix complexity, and throughput requirements. The following tables summarize the quantitative performance of each technique based on available validation data for tagatose and other monosaccharides.

Table 1: Comparison of Method Performance Parameters

ParameterHPAEC-PADHPLC-RI / ELSDGC-MSCapillary Electrophoresis (CE)
Linearity (R²) >0.99>0.99>0.997>0.99
Limit of Detection (LOD) Low µg/mL to ng/mL3.9 mg/L (ELSD)[1]0.03 mg/L[2]Not explicitly found for tagatose
Limit of Quantification (LOQ) Low µg/mL13.4 mg/L (ELSD)[1]0.12 mg/L[3]Not explicitly found for tagatose
Precision (%RSD) <10%<5%<15%[2]<7%
Accuracy/Recovery (%) Typically 90-110%97-114%[1]92-125%[2]Not explicitly found for tagatose
Derivatization Required NoOptional (pre-column for UV)YesNo

Detailed Experimental Protocols

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the direct analysis of carbohydrates without the need for derivatization. At high pH, carbohydrates are ionized and can be separated on a strong anion-exchange column.

Experimental Protocol:

  • Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A Dionex CarboPac series column (e.g., CarboPac PA20 or PA200) is suitable for monosaccharide separations.[4]

  • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate in water. A typical gradient for monosaccharide analysis might start with a low concentration of NaOH (e.g., 10-20 mM) to elute the sugars.[5]

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection: Pulsed Amperometric Detection (PAD) with a waveform optimized for carbohydrates. A typical four-step potential waveform is applied for detection, cleaning, and equilibration of the gold electrode.[5]

  • Sample Preparation: Samples are typically diluted in deionized water and filtered through a 0.22 µm filter before injection.

Logical Workflow for HPAEC-PAD Analysis

cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Sample Aqueous Sample Dilution Dilution with DI Water Sample->Dilution Filtration 0.22 µm Filtration Dilution->Filtration Injection Inject into HPAEC System Filtration->Injection Prepared Sample Separation Anion-Exchange Separation (High pH) Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification via Calibration Curve Integration->Quantification cluster_params Key Validation Parameters Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

References

A Comparative Analysis of the Enzymatic Kinetics of D-Tagatose and D-Fructose

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic kinetics of D-tagatose and D-fructose, focusing on key enzymes in their metabolic pathways. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the metabolic fates and potential therapeutic applications of these sugars. While the initial topic specified L-tagatose, the available scientific literature predominantly focuses on D-tagatose, a stereoisomer of D-fructose. Therefore, this guide will focus on the comparison between D-tagatose and D-fructose.

Introduction to D-Tagatose and D-Fructose Metabolism

D-fructose is a common dietary monosaccharide that is primarily metabolized in the liver, intestine, and kidneys.[1] Its metabolic pathway, known as fructolysis, involves phosphorylation by fructokinase to form fructose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon units can then enter glycolysis or gluconeogenesis.

D-tagatose is a rare sugar and a C-4 epimer of D-fructose.[2] It is recognized for its low caloric value and potential health benefits. The metabolism of D-tagatose is hypothesized to follow a pathway similar to that of D-fructose, but at a significantly lower rate.[2][3] The initial step also involves phosphorylation by fructokinase in the liver.[2][4][5] This guide delves into the kinetic differences of these key enzymes when interacting with D-fructose and D-tagatose.

Comparative Enzymatic Kinetics

The efficiency with which enzymes metabolize D-fructose and D-tagatose differs significantly. These differences are quantified by kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate.

EnzymeSubstrateKm (mM)Vmax (µmol/mg protein/min)Source Organism/Enzyme TypeNotes
FructokinaseD-Fructose-3.12Hyaloperonospora arabidopsidisD-Tagatose acts as a competitive inhibitor with a Ki of 70.05 ± 5.14 mM for D-fructose phosphorylation.[6]
FructokinaseD-Tagatose--Hyaloperonospora arabidopsidisThe enzyme is capable of phosphorylating D-tagatose to D-tagatose-6-phosphate.[6]
D-tagatose-1,6-bisphosphate AldolaseD-tagatose 1,6-bisphosphate0.1Higher than with FDPStreptococcus cremoris E8This Class I aldolase is induced by growth on lactose or galactose.[7][8]
D-tagatose-1,6-bisphosphate AldolaseD-fructose 1,6-bisphosphate-Lower than with TDPStreptococcus cremoris E8The enzyme has a lower affinity but is still active with the fructose counterpart.[7][8]

Metabolic Pathways

The metabolic pathways of D-fructose and D-tagatose, while sharing key enzymes, have distinct outcomes due to the kinetic differences detailed above.

Fructose_Metabolism cluster_fructose D-Fructose Metabolism D-Fructose D-Fructose Fructose-1-Phosphate Fructose-1-Phosphate D-Fructose->Fructose-1-Phosphate Fructokinase (ATP -> ADP) DHAP Dihydroxyacetone Phosphate Fructose-1-Phosphate->DHAP Aldolase B Glyceraldehyde Glyceraldehyde Fructose-1-Phosphate->Glyceraldehyde Aldolase B Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate DHAP->Glyceraldehyde-3-Phosphate Triose Phosphate Isomerase Glyceraldehyde->Glyceraldehyde-3-Phosphate Triokinase (ATP -> ADP) Glycolysis Glycolysis Glyceraldehyde-3-Phosphate->Glycolysis

Metabolic pathway of D-fructose in the liver.

Tagatose_Metabolism cluster_tagatose D-Tagatose Metabolism D-Tagatose D-Tagatose Tagatose-1-Phosphate D-Tagatose-1-Phosphate D-Tagatose->Tagatose-1-Phosphate Fructokinase (ATP -> ADP) DHAP Dihydroxyacetone Phosphate Tagatose-1-Phosphate->DHAP Aldolase B Glyceraldehyde Glyceraldehyde Tagatose-1-Phosphate->Glyceraldehyde Aldolase B Metabolic_Intermediates Further Metabolism (Slower Rate) DHAP->Metabolic_Intermediates Glyceraldehyde->Metabolic_Intermediates

Metabolic pathway of D-tagatose, highlighting the initial phosphorylation.

Experimental Protocols

Accurate determination of enzyme kinetics is crucial for comparing the metabolic fate of substrates. Below are detailed methodologies for assaying the activity of fructokinase and aldolase.

Fructokinase Activity Assay (HPLC-Based)

This protocol is adapted from the methodology implied in the study of competitive inhibition of fructokinase by D-tagatose.[6]

Principle: The activity of fructokinase is determined by measuring the amount of substrate (D-fructose) consumed or product (D-fructose-1-phosphate) formed over time. The separation and quantification of these compounds are achieved using High-Performance Liquid Chromatography (HPLC).

Reagents:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • ATP (10 mM)

  • MgCl2 (5 mM)

  • D-fructose stock solution (various concentrations for kinetic analysis, e.g., 0.5–2.5 mM)

  • D-tagatose stock solution (for inhibition studies, e.g., 10–250 mM)

  • Purified fructokinase enzyme

  • Perchloric acid (for reaction termination)

  • HPLC mobile phase (e.g., dilute sulfuric acid)

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes, each containing Tris-HCl buffer, ATP, and MgCl2.

  • Add varying concentrations of D-fructose to different tubes. For inhibition assays, also add D-tagatose.

  • Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of purified fructokinase.

  • Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a small volume of perchloric acid.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the concentration of D-fructose and/or D-fructose-1-phosphate.

  • Calculate the initial reaction velocity (V) based on the change in substrate or product concentration over time.

  • Determine Km and Vmax by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation. For inhibition studies, a Dixon plot can be used to determine the inhibition constant (Ki).[6]

Aldolase Activity Assay (Spectrophotometric)

This protocol is a common method for determining aldolase activity by coupling the reaction to the oxidation of NADH.[9]

Principle: Aldolase cleaves fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP). The DHAP is then converted to glycerol-1-phosphate by glycerol-phosphate dehydrogenase (GDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the aldolase activity.[9]

Reagents:

  • Collidine buffer (51.0 mmol/L, pH 7.4)

  • Fructose-1,6-bisphosphate (F-1,6-DP) (2.7 mmol/L)

  • NADH (12 mmol/L)

  • Glycerol-phosphate dehydrogenase (GDH) (≥ 80 KU/L)

  • Triosephosphate isomerase (TPI) (≥ 10 KU/L)

  • Sample containing aldolase (e.g., serum, tissue homogenate)

Procedure:

  • Prepare a working reagent by combining the buffer, F-1,6-DP, NADH, GDH, and TPI.

  • Pipette the working reagent into a cuvette and incubate at 37°C.

  • Add the sample containing aldolase to the cuvette and mix.

  • Measure the initial absorbance (A1) at 340 nm.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Measure the final absorbance (A2) at 340 nm.

  • The rate of the aldolase reaction is determined by the decrease in absorbance at 340 nm due to the conversion of NADH to NAD+.[9]

  • The activity of aldolase is calculated based on the change in absorbance over time, using the molar extinction coefficient of NADH.

Experimental Workflow for Enzyme Kinetics

The determination of kinetic parameters for an enzyme follows a standardized workflow.

Enzyme_Kinetics_Workflow cluster_workflow General Workflow for Enzyme Kinetics A Enzyme Purification and Quantification C Assay Setup: Vary Substrate Concentration A->C B Substrate and Reagent Preparation B->C D Reaction Incubation (Controlled Time and Temperature) C->D E Measurement of Initial Velocity (e.g., Spectrophotometry, HPLC) D->E F Data Analysis: Michaelis-Menten Plot Lineweaver-Burk Plot E->F G Determination of Km, Vmax, kcat F->G

A typical experimental workflow for determining enzyme kinetic parameters.

Conclusion

The enzymatic kinetics of D-tagatose and D-fructose reveal significant differences in their metabolic processing. While both are substrates for fructokinase, D-tagatose is phosphorylated at a much slower rate and can act as a competitive inhibitor of D-fructose phosphorylation.[6] In the subsequent metabolic step, D-tagatose-1,6-bisphosphate aldolase shows a higher affinity for the tagatose diphosphate compared to the fructose diphosphate.[7][8] These kinetic disparities underscore the slower metabolism of D-tagatose, contributing to its lower caloric value and distinct physiological effects compared to D-fructose. This guide provides a foundational understanding for further research into the therapeutic and nutritional applications of D-tagatose.

References

A Comparative Guide to the Metabolic Fates of L-Tagatose and Sucrose: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo metabolic fates of L-tagatose and sucrose, supported by experimental data from human clinical trials. L-tagatose, a rare sugar, is gaining attention as a low-calorie alternative to sucrose with potential health benefits. Understanding its metabolic journey in comparison to the widely consumed sucrose is crucial for its application in food technology and therapeutic development.

Executive Summary

In vivo studies consistently demonstrate a stark contrast in the metabolic pathways of L-tagatose and sucrose. Sucrose is rapidly digested and absorbed in the small intestine, leading to a significant increase in blood glucose and insulin levels.[1][2] Conversely, L-tagatose is poorly absorbed, with the majority transiting to the large intestine where it is fermented by the gut microbiota. This results in a minimal impact on blood glucose and insulin, alongside the production of beneficial short-chain fatty acids.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from human in vivo studies, highlighting the differential metabolic impact of L-tagatose and sucrose.

Table 1: Postprandial Blood Glucose and Insulin Response

ParameterL-TagatoseSucroseStudy PopulationDosageKey FindingsReference
Peak Blood Glucose Minimal to no increaseSignificant increaseHealthy Adults & Type 2 Diabetics75gOral loading with D-tagatose alone led to no changes in glucose or insulin levels in either normal patients or those with diabetes mellitus.[2]
Glycemic Index (GI) 368Healthy Adults50gTagatose has a very low glycemic index compared to sucrose.[1]
Insulin Response Minimal to no increaseSignificant increaseHealthy Adults & Type 2 Diabetics75gPre-treatment with 75 g D-tag also tended to blunt the rise in insulin following an OGTT in normal patients.[2]
Glycated Hemoglobin (HbA1c) Significant reduction in Type 2 DiabeticsNo reductionType 2 Diabetics15g, three times a dayD-Tagatose significantly reduced HbA1c compared to placebo.[3]

Table 2: Gastrointestinal Fate and Fermentation

ParameterL-TagatoseSucroseStudy PopulationDosageKey FindingsReference
Small Intestinal Absorption ~20%~100%Healthy AdultsNot specifiedOnly a small fraction (20-25%) of D-tagatose is digested and absorbed in the small intestine.[4]
Large Intestinal Fermentation HighMinimalHealthy Adults29gThe increased flatus is caused by D-tagatose being fermented in the large intestine.[5]
Short-Chain Fatty Acid (SCFA) Production Increased (Acetate, Propionate, Butyrate)No significant changeIn vitro human fecal floraNot specifiedMicrobial fermentation of polysaccharides is most pronounced in the colon, where it achieves a daily production rate of 300 mmol/day. The principal volatile short-chain fatty acids (SCFAs) generated are acetate, propionate, and butyrate.[6]
Gastrointestinal Tolerance Potential for symptoms (bloating, flatulence) at high dosesGenerally well-toleratedHealthy Adults29g"Rumbling in the stomach," "distention," "nausea," "rumbling in the gut," "flatulence," and "diarrhea" scored significantly higher with D-tagatose.[5]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous methodologies. A representative experimental protocol for a human clinical trial comparing the acute effects of L-tagatose and sucrose is detailed below.

Study Design: A randomized, double-blind, crossover clinical trial.[7]

Participants: Healthy adult volunteers (e.g., n=30, aged 18-50 years, BMI 18-30 kg/m ²).[7] Exclusion criteria would include pre-existing metabolic conditions such as diabetes and gastrointestinal disorders.

Intervention:

  • Participants, after an overnight fast (10-12 hours), consume a test beverage containing either a specified dose of L-tagatose (e.g., 29g or 75g) or an equivalent dose of sucrose dissolved in water.[2][5][7]

  • The crossover design ensures each participant serves as their own control, receiving the other test substance on a separate occasion after a washout period.

Data Collection:

  • Blood Sampling: Venous blood samples are collected at baseline (0 minutes) and at regular intervals post-ingestion (e.g., 15, 30, 45, 60, 90, 120 minutes) to measure plasma glucose and insulin concentrations.

  • Gastrointestinal Symptoms: Participants complete standardized questionnaires to report the incidence and severity of gastrointestinal symptoms (e.g., bloating, flatulence, diarrhea) at specified time points after consumption.[5][7]

  • Breath Hydrogen and Methane Analysis: To assess the extent of fermentation in the large intestine, breath samples are collected at regular intervals to measure hydrogen and methane concentrations, which are byproducts of bacterial fermentation of unabsorbed carbohydrates.

Analytical Methods:

  • Plasma Glucose: Measured using a glucose oxidase method.

  • Plasma Insulin: Determined by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Short-Chain Fatty Acids (in fecal samples): Quantified using gas chromatography-mass spectrometry (GC-MS).

Mandatory Visualizations

Metabolic Pathway Comparison

Comparative Metabolic Pathways of L-Tagatose and Sucrose cluster_sucrose Sucrose Metabolism cluster_tagatose L-Tagatose Metabolism Sucrose Oral Ingestion (Sucrose) SmallIntestine_S Small Intestine Sucrose->SmallIntestine_S Sucrase Sucrase Enzyme SmallIntestine_S->Sucrase Hydrolysis Glucose Glucose Sucrase->Glucose Fructose Fructose Sucrase->Fructose Bloodstream_S Bloodstream Absorption Glucose->Bloodstream_S Fructose->Bloodstream_S Energy_S Cellular Energy Bloodstream_S->Energy_S Glycogen_S Glycogen Storage Bloodstream_S->Glycogen_S Tagatose Oral Ingestion (L-Tagatose) SmallIntestine_T Small Intestine (Poor Absorption) Tagatose->SmallIntestine_T LargeIntestine Large Intestine SmallIntestine_T->LargeIntestine ~80% passes through Microbiota Gut Microbiota LargeIntestine->Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Microbiota->SCFAs Bloodstream_T Bloodstream Absorption SCFAs->Bloodstream_T Energy_T Colonocyte Energy SCFAs->Energy_T

Caption: Metabolic pathways of sucrose and L-tagatose.

Experimental Workflow

Experimental Workflow for In Vivo Comparison Recruitment Participant Recruitment (Healthy Adults / Type 2 Diabetics) Screening Screening & Consent Recruitment->Screening Randomization Randomization (Crossover Design) Screening->Randomization Fasting Overnight Fast (10-12 hours) Randomization->Fasting Intervention Oral Administration (L-Tagatose or Sucrose) Fasting->Intervention DataCollection Data Collection (Blood, Breath, Questionnaires) Intervention->DataCollection Washout Washout Period DataCollection->Washout Analysis Data Analysis DataCollection->Analysis Crossover Crossover to other arm Washout->Crossover Crossover->Fasting

Caption: In vivo experimental workflow.

References

Comparative Guide: Hexokinase Cross-Reactivity with Beta-L-Tagatopyranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic activity of hexokinase with its primary substrate, D-glucose, and explores the potential for cross-reactivity with the rare sugar beta-L-Tagatopyranose. Due to a lack of direct experimental data on the phosphorylation of this compound by hexokinase in the current literature, this document focuses on providing a framework for researchers to conduct their own comparative studies. We present established kinetic data for D-glucose and a detailed experimental protocol that can be adapted to investigate the enzymatic activity of hexokinase with this compound.

Introduction to Hexokinase and Substrate Specificity

Hexokinase is a key enzyme that catalyzes the first step of glycolysis, the phosphorylation of hexoses (six-carbon sugars). This reaction involves the transfer of a phosphate group from ATP to the hexose, producing a hexose-6-phosphate and ADP[1]. Hexokinases are known for their broad substrate specificity, phosphorylating various hexoses including glucose, fructose, and mannose[2]. This broad specificity is a result of the enzyme's active site, which can accommodate different sugar structures, although with varying affinities[3]. The primary substrate for hexokinase in most organisms is D-glucose, and the enzyme exhibits high affinity for this sugar[4][5].

The potential for hexokinase to phosphorylate L-sugars, such as this compound, is an area of interest for metabolic engineering and drug development. Understanding the kinetics of such a reaction is crucial for applications ranging from the production of novel biopharmaceuticals to the development of enzyme inhibitors.

Comparative Kinetic Data

SubstrateEnzyme SourceKm (mM)Vmax (relative)
D-Glucose Mammalian Hexokinase I/II~0.11.0
This compound Not ReportedTo be determinedTo be determined

Table 1: Known kinetic parameters of mammalian hexokinase for D-glucose. The Km value indicates a high affinity of the enzyme for glucose. The Vmax is set to a relative value of 1.0 for comparison.

Experimental Protocol: Hexokinase Activity Assay

The following protocol describes a coupled enzymatic assay to determine the kinetic parameters of hexokinase with a given substrate. This method can be adapted to test this compound as a potential substrate. The principle of the assay is that the product of the hexokinase reaction, hexose-6-phosphate, is used as a substrate by glucose-6-phosphate dehydrogenase (G6PDH), which in turn reduces NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm and is directly proportional to the hexokinase activity.

Materials and Reagents
  • Hexokinase (from a suitable source, e.g., yeast or bovine heart)

  • This compound

  • D-Glucose (for positive control)

  • ATP (Adenosine 5'-triphosphate)

  • MgCl2 (Magnesium chloride)

  • NADP+ (β-Nicotinamide adenine dinucleotide phosphate)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Triethanolamine buffer (pH 7.6)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well microplate (optional, for high-throughput screening)

Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of Triethanolamine buffer (50 mM, pH 7.6).

    • Prepare stock solutions of D-Glucose (e.g., 1 M) and this compound (e.g., 1 M) in the buffer.

    • Prepare stock solutions of ATP (100 mM), MgCl2 (100 mM), and NADP+ (10 mM) in deionized water.

    • Prepare a stock solution of G6PDH (e.g., 100 units/mL) in buffer.

    • Prepare a stock solution of hexokinase in buffer. The final concentration will need to be optimized to ensure a linear reaction rate.

  • Reaction Mixture Preparation:

    • For a standard 1 mL reaction, prepare a master mix containing the buffer, ATP, MgCl2, NADP+, and G6PDH at their final desired concentrations (e.g., 50 mM buffer, 5 mM ATP, 10 mM MgCl2, 1 mM NADP+, 1 unit/mL G6PDH).

    • Vary the concentration of the sugar substrate (D-glucose or this compound) across a range of concentrations (e.g., 0.05 mM to 10 mM) to determine the Km.

  • Kinetic Measurement:

    • Add the reaction mixture (without hexokinase) to a cuvette or microplate well and incubate at a constant temperature (e.g., 25°C or 37°C).

    • To initiate the reaction, add a small volume of the hexokinase solution and mix quickly.

    • Immediately start monitoring the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for several minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the substrate concentrations.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a suitable software program (e.g., GraphPad Prism, R).

Visualizing the Enzymatic Reaction

The following diagrams illustrate the established enzymatic reaction of hexokinase with D-glucose and the hypothetical reaction with this compound.

Hexokinase_Reaction cluster_glucose Established Reaction cluster_tagatose Hypothetical Reaction D_Glucose D-Glucose Hexokinase_G Hexokinase D_Glucose->Hexokinase_G ATP_G ATP ATP_G->Hexokinase_G G6P Glucose-6-Phosphate Hexokinase_G->G6P ADP_G ADP Hexokinase_G->ADP_G L_Tagatose This compound Hexokinase_T Hexokinase L_Tagatose->Hexokinase_T ATP_T ATP ATP_T->Hexokinase_T T6P Tagatose-6-Phosphate Hexokinase_T->T6P ADP_T ADP Hexokinase_T->ADP_T

References

Structural comparison between beta-L-Tagatopyranose and other L-ketoses

Author: BenchChem Technical Support Team. Date: November 2025

For the discerning researcher and drug development professional, a nuanced understanding of stereoisomers is paramount. This guide provides a comprehensive structural and physicochemical comparison of beta-L-Tagatopyranose and other notable L-ketoses, namely L-Fructose, L-Psicose, and L-Sorbose. The subtle variations in their molecular architecture give rise to distinct properties, impacting their biological functions and potential therapeutic applications.

This comparative analysis delves into the stereochemical relationships, physicochemical properties, and experimental methodologies used to characterize these rare sugars. All quantitative data is presented in a clear, tabular format for efficient comparison, and a detailed experimental protocol for monosaccharide analysis is provided.

Stereochemical Landscape of L-Ketohexoses

This compound, L-Fructose, L-Psicose, and L-Sorbose are all L-ketohexoses, meaning they are six-carbon sugars with a ketone functional group and share the L-configuration at the stereocenter furthest from the carbonyl group (C5). Their structural diversity arises from the different stereochemical arrangements of the hydroxyl groups at the C3 and C4 positions.

dot

L_Ketoses_Stereochemistry cluster_c3 C3 Epimers cluster_c4 C4 Epimers L-Fructose L-Fructose L-Tagatose L-Tagatose L-Fructose->L-Tagatose C4 Epimers L-Sorbose L-Sorbose L-Fructose->L-Sorbose C3 & C4 Diastereomers L-Psicose L-Psicose L-Psicose->L-Tagatose C3 & C4 Diastereomers L-Psicose->L-Sorbose C4 Epimers

Caption: Stereochemical relationships between L-Fructose, L-Psicose, L-Tagatose, and L-Sorbose.

Physicochemical Properties: A Tabular Comparison

The distinct stereochemistry of these L-ketoses directly influences their physical and chemical properties. The following table summarizes key physicochemical data for this compound and its counterparts.

PropertyThis compoundL-FructoseL-PsicoseL-Sorbose
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆C₆H₁₂O₆C₆H₁₂O₆
Molecular Weight ( g/mol ) 180.16180.16180.16180.16
Melting Point (°C) 134-137102-104109-111165
Specific Rotation ([\alpha]D) +2.5° (c=1, H₂O)-132° (c=2, H₂O)-2.9° (c=1, H₂O)-43.4° (c=5, H₂O)
Relative Sweetness (Sucrose = 1) 0.921.2-1.80.70.6
Caloric Value (kcal/g) ~1.5~4~0.4~2.4
Maillard Reaction Reactivity HighHighModerateModerate
Solubility in Water HighVery HighHighHigh

Experimental Protocols for Structural and Physicochemical Characterization

A variety of analytical techniques are employed to determine the structure and properties of monosaccharides. Below is a representative experimental workflow for the comparative analysis of L-ketoses.

dot

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing and Interpretation prep Dissolution in D2O for NMR or appropriate solvent for other analyses nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) prep->nmr ms Mass Spectrometry (ESI-MS, GC-MS) prep->ms hplc HPLC Analysis prep->hplc ir FTIR Spectroscopy prep->ir proc Spectral analysis, peak assignment, and comparison of physicochemical data nmr->proc ms->proc hplc->proc ir->proc

Caption: A generalized experimental workflow for the analysis of L-ketoses.

Detailed Methodologies

1. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

  • Instrumentation: HPLC system equipped with a refractive index (RI) detector.

  • Column: Amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile/Water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve a known amount of the L-ketose in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 20 µL of the sample and monitor the RI signal. The retention time is used for identification, and the peak area is used for quantification against a standard curve.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Instrumentation: 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the L-ketose in 0.5 mL of deuterium oxide (D₂O).

  • Experiments: Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Analysis: The chemical shifts and coupling constants in the ¹H and ¹³C spectra, along with the cross-peaks in the 2D spectra, are used to assign all proton and carbon signals and confirm the stereochemistry of the molecule. The anomeric proton and carbon signals are of particular importance for determining the pyranose or furanose ring form and the α or β configuration.

3. Mass Spectrometry (MS) for Molecular Weight Determination

  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the L-ketose (e.g., 10 µg/mL) in a suitable solvent such as methanol/water.

  • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive or negative ion mode. The molecular weight is determined from the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+Na]⁺ or [M-H]⁻).

4. Seliwanoff's Test for Differentiation of Ketoses from Aldoses

  • Principle: This is a chemical test that distinguishes between aldose and ketose sugars. Ketoses are dehydrated more rapidly than aldoses when heated in the presence of a strong acid, and they form a cherry-red colored complex with resorcinol.

  • Reagent Preparation: Dissolve 0.05 g of resorcinol in 100 mL of 3 M hydrochloric acid.

  • Procedure:

    • To 1 mL of the Seliwanoff's reagent in a test tube, add 2-3 drops of the sugar solution.

    • Heat the mixture in a boiling water bath for 1-2 minutes.

  • Observation: The rapid formation of a cherry-red color indicates the presence of a ketose. Aldoses will give a faint pink color only after prolonged heating. This test can be used as a preliminary qualitative assessment.

Concluding Remarks

The structural nuances between this compound and other L-ketoses like L-Fructose, L-Psicose, and L-Sorbose lead to a spectrum of physicochemical properties. These differences, particularly in sweetness, caloric value, and reactivity, are critical considerations for their application in the food, pharmaceutical, and biotechnology industries. The experimental protocols outlined provide a foundational framework for the robust characterization and comparison of these and other rare sugars, enabling researchers to make informed decisions in their development endeavors.

Determining the Anomeric Purity of beta-L-Tagatopyranose: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the anomeric purity of carbohydrates is a critical step in ensuring the quality, efficacy, and safety of therapeutics and research compounds. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the confirmation of the anomeric purity of beta-L-Tagatopyranose, a rare sugar with significant potential in various applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for the detailed structural elucidation of molecules, including the precise determination of anomeric configurations in carbohydrates.[1] By analyzing the chemical shifts and coupling constants of specific protons and carbons, NMR provides unambiguous information about the stereochemistry at the anomeric center.

Quantitative Analysis of Anomeric Purity by ¹H NMR

The anomeric purity of a this compound sample can be accurately determined by ¹H NMR spectroscopy. The relative integration of the signals corresponding to the anomeric protons of the alpha and beta anomers allows for a direct quantitative comparison.

Key NMR Spectral Data for L-Tagatopyranose Anomers

Below is a summary of the reported ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for the anomeric forms of L-Tagatopyranose in D₂O. This data is essential for the identification and quantification of each anomer in a sample.

AnomerNucleusPositionChemical Shift (ppm)Coupling Constant (Hz)
This compound ¹HH-1a3.53-11.9 (¹JHa,He)
H-1e3.65
H-33.909.8 (³JH3,H4)
H-43.823.2 (³JH4,H5)
H-54.021.2 (³JH5,H6a), 1.2 (³JH5,H6e)
H-6a3.75-12.2 (¹JHa,He)
H-6e3.85
¹³CC-164.8
C-298.5 (Anomeric Carbon)
C-372.5
C-470.1
C-573.8
C-661.9
alpha-L-Tagatopyranose ¹³CC-298.2 (Anomeric Carbon)
C-372.1
C-470.4
C-573.5
C-663.5

Note: The ¹H NMR data for alpha-L-Tagatopyranose is often difficult to resolve due to signal overlap, but the anomeric carbon signal in the ¹³C NMR spectrum is distinct.

Experimental Protocol for NMR Analysis

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data for determining anomeric purity.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.5-0.7 mL of deuterium oxide (D₂O). The use of a deuterated solvent is essential to avoid a large solvent signal in the ¹H NMR spectrum.

  • Internal Standard (Optional): For absolute quantification, a known amount of an internal standard with a signal that does not overlap with the analyte signals can be added.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Experiment:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration.

  • ¹³C NMR Experiment:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum to simplify the spectrum and enhance sensitivity.

    • A larger number of scans will be required compared to the ¹H experiment due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm proton-proton couplings and aid in the assignment of the spin systems of each anomer.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, confirming the assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can be useful for structural confirmation.

Data Processing and Analysis
  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved anomeric proton signals for both the beta and alpha anomers in the ¹H NMR spectrum.

  • Purity Calculation: The anomeric purity is calculated as the ratio of the integral of the desired anomer (beta) to the sum of the integrals of both anomers, expressed as a percentage.

    Anomeric Purity (%) = [Integral(β-anomer) / (Integral(β-anomer) + Integral(α-anomer))] x 100

Experimental Workflow for Anomeric Purity Determination by NMR

Anomeric_Purity_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in D2O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1D ¹H NMR transfer->h1_nmr process Phasing & Baseline Correction h1_nmr->process c13_nmr 1D ¹³C NMR c13_nmr->process cosy 2D COSY cosy->process hsqc 2D HSQC hsqc->process integrate Integrate Anomeric Signals process->integrate calculate Calculate Anomeric Purity integrate->calculate

References

Comparative Analysis of the Glycosylation Potential of L-Tagatose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Glycosylation and the Role of Monosaccharides

Glycosylation is a critical post-translational modification where carbohydrate moieties (glycans) are attached to proteins and lipids. This process is fundamental to a vast array of biological functions, including protein folding, cell-cell recognition, and immune responses. The synthesis of glycans relies on a supply of activated monosaccharides in the form of nucleotide sugars, such as UDP-glucose and UDP-galactose, which act as donor substrates for glycosyltransferase enzymes[1][2][3].

While sugars like glucose and galactose are readily converted into these activated forms, the potential for rare sugars like L-tagatose to participate in these pathways is not established. This guide examines the metabolic pathways of tagatose to elucidate its limited role in glycosylation.

Metabolic Fate: A Comparative Overview

The potential of a monosaccharide to be used for glycosylation is primarily determined by its metabolic pathway. Sugars that can be efficiently converted into nucleotide sugar donors are considered to have high glycosylation potential. The metabolism of D-tagatose, a C-4 epimer of D-fructose, primarily directs it towards glycolysis rather than nucleotide sugar synthesis[4]. Only about 15-20% of ingested D-tagatose is absorbed in the small intestine, with the remainder being fermented by gut microbiota[5][6].

In the liver, D-tagatose is phosphorylated by fructokinase to tagatose-1-phosphate[4][7][8]. This intermediate is then cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, both of which are intermediates of the glycolytic pathway[4]. This metabolic route does not lead to the formation of UDP-tagatose or other activated forms necessary for glycosylation. This contrasts sharply with the metabolism of D-glucose and D-galactose, which are efficiently converted to UDP-glucose and UDP-galactose, respectively.

Data Presentation: Comparative Metabolic Fates

The following table summarizes the key metabolic differences between D-glucose, D-galactose, and D-tagatose, highlighting why the former two are potent glycosylation precursors while the latter is not.

Feature D-Glucose D-Galactose (via Leloir Pathway) D-Tagatose
Primary Metabolic Pathway Glycolysis, Pentose Phosphate Pathway, Glycogen Synthesis, GlycosylationGlycosylation, Glycolysis (after conversion to glucose-1-phosphate)Glycolysis (minor fraction)
Initial Phosphorylation Enzyme Hexokinase / GlucokinaseGalactokinaseFructokinase
Phosphorylated Intermediate Glucose-6-phosphateGalactose-1-phosphateTagatose-1-phosphate[4][8]
Formation of Nucleotide Sugar Yes (UDP-Glucose)Yes (UDP-Galactose)Not reported
Primary Metabolic Fate Energy production (ATP), biosynthesisIncorporation into glycans, energyExcretion, fermentation, minor energy

Biochemical Pathways Visualization

The diagrams below illustrate the metabolic channeling of these monosaccharides. D-Glucose and D-Galactose pathways show clear entry points into nucleotide sugar synthesis, while the D-Tagatose pathway leads to glycolytic breakdown.

metabolic_pathways cluster_glucose D-Glucose Pathway cluster_galactose D-Galactose Pathway cluster_tagatose D-Tagatose Pathway G_in D-Glucose G6P Glucose-6-Phosphate G_in->G6P Hexokinase G1P Glucose-1-Phosphate G6P->G1P Phosphoglucomutase Glycolysis_G Glycolysis G6P->Glycolysis_G UDPG UDP-Glucose G1P->UDPG UDP-Glc Pyrophosphorylase Glycosylation Glycosylation (Glycoproteins, Glycolipids) UDPG->Glycosylation Gal_in D-Galactose Gal1P Galactose-1-Phosphate Gal_in->Gal1P Galactokinase UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGal->UDPG GALE UDPGal->Glycosylation Tag_in L/D-Tagatose T1P Tagatose-1-Phosphate Tag_in->T1P Fructokinase Glycolytic_Int DHAP + Glyceraldehyde T1P->Glycolytic_Int Aldolase Glycolysis_T Glycolysis Glycolytic_Int->Glycolysis_T

Caption: Comparative metabolic fates of key monosaccharides.

Experimental Protocols

To empirically assess the glycosylation potential of L-tagatose or any other novel sugar, the following experimental protocols can be employed.

Protocol 1: In Vitro Kinase Activity Assay

Objective: To determine if L-tagatose can be phosphorylated by key carbohydrate kinases (e.g., galactokinase, hexokinase, fructokinase), which is the first committed step for entry into metabolic pathways.

Materials:

  • Recombinant human galactokinase, hexokinase, and fructokinase.

  • L-tagatose, D-galactose (positive control), D-glucose (positive control), D-fructose (positive control).

  • ATP solution.

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ADP detection kit.

  • 96-well microplate reader.

Methodology:

  • Reaction Setup: Prepare reaction mixtures in a 96-well plate. For each kinase, set up reactions containing the kinase, assay buffer, ATP, and either a control sugar or L-tagatose at various concentrations. Include no-sugar and no-enzyme controls.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate the plate at 37°C for 60 minutes.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which converts ADP to ATP.

  • Luminescence Measurement: Add the Kinase Detection Reagent to catalyze a luciferase reaction with the newly synthesized ATP. Measure the luminescence signal, which is proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis: Compare the activity of each kinase with L-tagatose as a substrate to its activity with its known native substrate. Calculate kinetic parameters (Km and Vmax) if possible.

Protocol 2: Analysis of Cellular Nucleotide Sugars by LC-MS/MS

Objective: To directly test whether cells can metabolize L-tagatose into a nucleotide sugar (e.g., UDP-L-tagatose).

Materials:

  • Cell line (e.g., HEK293 or HepG2).

  • Cell culture medium, FBS, and supplements.

  • L-tagatose (isotope-labeled, e.g., ¹³C₆-L-tagatose, is preferred for tracing).

  • D-glucose (control).

  • Methanol, chloroform, and water for metabolite extraction.

  • LC-MS/MS system with a suitable HILIC or ion-pairing chromatography column.

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Replace the medium with fresh medium containing either a high concentration of ¹³C₆-L-tagatose or unlabeled L-tagatose. Culture cells with normal ¹²C-glucose as a control. Incubate for 24-48 hours.

  • Metabolite Extraction: Aspirate the medium and wash cells with cold saline. Quench metabolism and extract metabolites by adding a cold methanol/water/chloroform solvent mixture. Scrape the cells, vortex, and centrifuge to separate the polar (containing nucleotide sugars), non-polar, and protein layers.

  • Sample Preparation: Collect the polar layer and dry it under a vacuum. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a method optimized for the separation and detection of nucleotide sugars. Monitor for the mass-to-charge ratio (m/z) corresponding to the predicted UDP-L-tagatose (and its ¹³C₆-labeled version) as well as known nucleotide sugars like UDP-glucose and UDP-galactose.

  • Data Analysis: Analyze the chromatograms to identify and quantify peaks. The presence of a peak corresponding to UDP-L-tagatose in the L-tagatose-fed cells (and absent in controls) would be evidence of its conversion to a glycosylation precursor.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for assessing the glycosylation potential of a novel sugar.

experimental_workflow start_node Hypothesis: Novel sugar 'S' is a glycosylation precursor s1 In Vitro Kinase Assay: Can 'S' be phosphorylated? start_node->s1 Test Step 1 step_node step_node decision_node decision_node result_node result_node d1 Is 'S' a substrate? s1->d1 s2 Cell-Based Assay: Feed cells with labeled 'S' d1->s2 Yes r1 Conclusion: Potential is negligible. Unlikely to enter pathways. d1->r1 No s3 Metabolite Extraction & LC-MS/MS Analysis s2->s3 d2 Is UDP-'S' detected? s3->d2 r2 Conclusion: 'S' has high glycosylation potential. Proceed to functional assays. d2->r2 Yes r3 Conclusion: Potential is negligible. Metabolized via other routes. d2->r3 No

Caption: Workflow for evaluating the glycosylation potential of a sugar.

Conclusion

References

Safety Operating Guide

Proper Disposal of beta-L-Tagatopyranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of beta-L-Tagatopyranose, a monosaccharide sometimes used in biochemical research.

Safety and Handling Precautions

  • Safety glasses or goggles

  • Laboratory coat

  • Gloves

Avoid generating dust when handling the solid material.[2] In case of contact, follow these first-aid measures:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • Skin: Wash with plenty of soap and water.[2]

  • Inhalation: Move to fresh air.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

Disposal Procedures

As this compound is a water-soluble sugar, it is generally considered non-hazardous.[3] However, disposal procedures must always comply with local, state, and federal regulations. The following steps outline a recommended disposal plan.

Step 1: Small Quantities (Less than 100g)

For small, uncontaminated quantities of solid this compound or its aqueous solutions, disposal down the sanitary sewer is often acceptable.

  • Dissolve: If in solid form, dissolve the this compound in a volume of water that is at least 100 times its mass.

  • Neutralize: Check the pH of the solution. If it is not within the neutral range (typically 5.5-9.5), adjust it accordingly using a suitable acid or base.

  • Flush: Pour the solution down the drain with a copious amount of cold running water (at least 20 parts water to 1 part solution).[4] This ensures that the concentration in the wastewater system is negligible.

Step 2: Large Quantities (Greater than 100g) or Contaminated Waste

For larger quantities or for this compound that is contaminated with other hazardous chemicals, do not dispose of it down the drain.

  • Collect: Place the waste in a clearly labeled, sealed container. The label should include "this compound" and a list of any contaminants.

  • Store: Store the container in a designated hazardous waste accumulation area.

  • Dispose: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2]

Step 3: Empty Containers

Empty containers that held this compound should be triple-rinsed with water. The rinsate can be disposed of down the drain. After rinsing, the container can typically be disposed of in the regular trash, but be sure to deface the label first.

Quantitative Data Summary

While no specific quantitative disposal limits for this compound have been established, general guidelines for laboratory chemical disposal provide a framework for safe practice.

ParameterGuidelineSource
pH Range for Drain Disposal 5.5 - 9.5Cornell EHS[5]
Dilution for Sewer Disposal Flush with at least 20 parts waterIndiana University[4]
Solid Waste to Sewer Limit Up to 1 kilogram (if water soluble and non-hazardous)Indiana University[4]
Liquid Waste to Sewer Limit Up to 5 gallons (if non-hazardous)Indiana University[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste is_contaminated Is the waste contaminated with hazardous materials? start->is_contaminated is_large_quantity Is the quantity > 100g? is_contaminated->is_large_quantity No collect_waste Collect in a labeled, sealed container is_contaminated->collect_waste Yes dissolve Dissolve in water (at least 100x mass) is_large_quantity->dissolve No is_large_quantity->collect_waste Yes check_ph Check pH (adjust to 5.5-9.5) dissolve->check_ph flush Flush down sanitary sewer with copious water check_ph->flush end End: Disposal complete flush->end contact_ehs Contact EHS for hazardous waste disposal collect_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistical Information for Handling beta-L-Tagatopyranose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential guidance for the operational use and disposal of beta-L-Tagatopyranose, a ketohexose sugar. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to maintain a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, the following personal protective equipment should be utilized to minimize exposure and prevent contamination.[1][2][3][4][5]

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesMust be worn at all times in the laboratory to protect against dust particles.[6][7][8]
Hand Protection Disposable nitrile glovesTo prevent skin contact and contamination of the product.[4][6]
Body Protection Laboratory coatShould be worn over personal clothing to protect against spills.[6][9]
Respiratory Protection Dust mask or respiratorRecommended when handling large quantities of the powder or when there is a potential for dust generation to avoid inhalation.[10]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are essential to ensure both personal safety and the integrity of the chemical.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered.[6] Locate the nearest safety shower and eyewash station.[7]

  • Dispensing : When transferring this compound powder, do so in a well-ventilated area or under a fume hood to minimize dust inhalation.[7] Use a spatula or scoop for the transfer.[9] Avoid creating dust clouds. To dispense, gently tilt and rotate the container rather than shaking it.[6]

  • Weighing : Use a weighing paper or a suitable container on an analytical balance.

  • Dissolving : If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

  • Spill Cleanup : In case of a spill, gently sweep up the solid material, avoiding dust generation, and place it in a designated waste container.[9] Clean the spill area with a wet cloth.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[7][9] Avoid eating, drinking, or smoking in the laboratory.[6][8]

Disposal Plan

As this compound is a non-hazardous sugar, it does not typically require special disposal procedures. However, always adhere to local, state, and federal regulations for chemical waste disposal.

  • Solid Waste : Uncontaminated this compound can generally be disposed of as regular solid waste.[9] However, it is best practice to consult with your institution's environmental health and safety (EHS) office for specific guidelines.

  • Contaminated Waste : Any this compound that is contaminated with other hazardous chemicals must be disposed of as hazardous waste. This includes contaminated labware, gloves, and spill cleanup materials. These should be placed in a clearly labeled hazardous waste container for collection by EHS or a certified waste disposal company.[11][12][13]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Clean Work Area don_ppe Don Appropriate PPE prep_area->don_ppe dispense Dispense Chemical don_ppe->dispense weigh Weigh Material dispense->weigh dissolve Prepare Solution (if needed) weigh->dissolve spill Address Spills Immediately dissolve->spill dispose Dispose of Waste Properly dissolve->dispose spill->dispose decontaminate Clean Work Area dispose->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.